CG-707
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H17NO3S2 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17NO3S2/c1-23-16-10-4-3-8-15(16)13-24-17-11-5-2-7-14(17)9-6-12-18-19(22)21-20(25)26-18/h2-12H,13H2,1H3,(H,21,22,25)/b9-6+,18-12- |
Clé InChI |
ZFMNOKIPXJKJCB-YKYHQJSKSA-N |
SMILES isomérique |
COC1=CC=CC=C1COC2=CC=CC=C2/C=C/C=C\3/C(=O)NC(=S)S3 |
SMILES canonique |
COC1=CC=CC=C1COC2=CC=CC=C2C=CC=C3C(=O)NC(=S)S3 |
Origine du produit |
United States |
Foundational & Exploratory
CG-707: A Potent Rhodanine-Based Inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Compound CG-707 is a synthetic small molecule belonging to the rhodanine class of compounds. It has been identified as a potent and selective inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3), a dual-specificity phosphatase implicated in the progression of various human cancers. Overexpression of PRL-3 is strongly correlated with cancer cell invasion, migration, metastasis, and angiogenesis, making it a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 (µM) | Reference |
| PRL-3 | Enzymatic Assay | DiFMUP | 0.8 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | IC50 (µM) | Reference |
| PRL-3 overexpressing colon cancer cells | Migration Assay | Inhibition of cell migration | Not explicitly defined as IC50, but strong inhibition observed | |
| PRL-3 overexpressing colon cancer cells | Invasion Assay | Inhibition of cell invasion | Not explicitly defined as IC50, but strong inhibition observed |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the direct inhibition of PRL-3 phosphatase activity. This inhibition leads to a cascade of downstream cellular events that collectively reduce the metastatic potential of cancer cells.
Regulation of Epithelial-to-Mesenchymal Transition (EMT)
This compound has been shown to regulate key protein markers of the Epithelial-to-Mesenchymal Transition (EMT), a cellular program that is hijacked by cancer cells to gain migratory and invasive properties. Treatment with this compound leads to the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker Snail.[1]
Phosphorylation of PRL-3 Substrates
The specificity of this compound's action on PRL-3 is further evidenced by the recovery of phosphorylation of known PRL-3 substrates. Inhibition of PRL-3 by this compound leads to an increase in the phosphorylated forms of Ezrin and Cytokeratin 8, proteins involved in cell structure and signaling.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound through its inhibition of PRL-3.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro PRL-3 Inhibition Assay
This protocol outlines the methodology to determine the in vitro inhibitory activity of this compound against PRL-3 using a fluorogenic substrate.
Materials:
-
Recombinant human PRL-3 enzyme
-
This compound compound
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of recombinant PRL-3 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate solution.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Migration and Invasion Assay (xCELLigence System)
This protocol describes the use of the xCELLigence Real-Time Cell Analysis (RTCA) system to assess the effect of this compound on cancer cell migration and invasion.
Materials:
-
PRL-3 overexpressing cancer cell line (e.g., DLD-1)
-
This compound compound
-
xCELLigence RTCA DP Instrument
-
CIM-Plate 16
-
Matrigel (for invasion assay)
-
Cell culture medium with and without serum
Procedure:
-
For Invasion Assay: Coat the top chamber of the CIM-Plate 16 with a thin layer of Matrigel and incubate at 37°C for 4 hours to allow for polymerization. For migration assays, this step is omitted.
-
Add serum-free medium to the top chamber and medium supplemented with a chemoattractant (e.g., 10% FBS) to the bottom chamber.
-
Equilibrate the plate in the xCELLigence instrument for 1 hour at 37°C.
-
Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO (vehicle control).
-
Seed the cells into the top chamber of the CIM-Plate 16.
-
Place the plate in the xCELLigence instrument and initiate real-time monitoring of cell migration/invasion for 24-48 hours. The instrument measures changes in electrical impedance as cells move from the top to the bottom chamber.
-
Analyze the data using the RTCA software to generate cell index curves and determine the effect of this compound on cell migration and invasion.
Western Blot Analysis of EMT Markers and Substrate Phosphorylation
This protocol details the procedure for analyzing changes in protein expression and phosphorylation status in response to this compound treatment.
Materials:
-
PRL-3 overexpressing cancer cell line
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-E-cadherin, anti-Snail, anti-phospho-Ezrin (Thr567), anti-Ezrin, anti-phospho-Cytokeratin 8, anti-Cytokeratin 8, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
References
In-depth Technical Guide: The Quest for CG-707
An extensive search for the chemical compound designated CG-707 has yielded no results for a substance with this identifier in the realms of chemical, biological, or pharmaceutical research. The designation "this compound" appears to be uniquely associated with a commercial ceramic glaze product, "Woodland Fantasy," manufactured by Mayco.
This guide addresses the initial query for a technical whitepaper on this compound, detailing the findings of a comprehensive literature and database search and explaining the absence of data for a chemical entity with this name.
Summary of Findings
Initial searches for "this compound chemical structure," "this compound chemical properties," and related queries exclusively returned information about a green, crystalline ceramic glaze. Key details about this product are summarized below:
| Product Name | Manufacturer | Designation | Description |
| Woodland Fantasy | Mayco | This compound | An emerald green translucent base glaze with large, bright blue/green crystals that melt during firing.[1][2][3] |
No scientific publications, patents, or chemical databases reference a compound "this compound" in the context of drug development, signaling pathways, or as a research chemical.
Implications for Researchers and Scientists
The absence of any publicly available information on a chemical compound named this compound suggests one of the following possibilities:
-
Proprietary Designation: The identifier "this compound" could be an internal, proprietary code for a compound within a private organization that has not been disclosed publicly.
-
Misidentification or Typographical Error: The user may have a different compound in mind, and "this compound" could be a typographical error or a misremembered designation.
-
Highly Niche or Discontinued Compound: It is possible, though unlikely, that this compound is an extremely niche or discontinued compound that is not indexed in major chemical databases or scientific literature.
Without a verifiable chemical structure or any associated scientific data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Recommendations for Further Action
For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the following steps are recommended:
-
Verify the Compound Identifier: Double-check the name and any associated identifiers (e.g., CAS number, IUPAC name, SMILES string) for accuracy.
-
Consult Internal Documentation: If the compound is from an internal project, refer to internal databases and documentation.
-
Contact the Source: If the designation was obtained from a publication or a collaborator, it is advisable to contact the original source for clarification.
Should a verifiable chemical identifier for the compound of interest be found, a comprehensive technical guide can be compiled. At present, the query for "this compound" leads exclusively to the realm of ceramics.
References
An In-depth Technical Guide to NGM707: A Novel Dual Antagonist Antibody for Immuno-oncology
As the initial search for "CG-707" revealed no such pharmaceutical compound, it is highly probable that this was a typographical error. The search did, however, identify several promising therapeutic candidates with similar designations. After a thorough review, NGM707 , a novel antagonist antibody, was selected as the subject for this technical guide due to the relative abundance of public data regarding its mechanism of action, preclinical studies, and clinical trials, making it a suitable topic for an in-depth report.
Audience: Researchers, scientists, and drug development professionals.
Introduction
NGM707 is an investigational humanized monoclonal antibody designed to enhance the body's immune response against tumors.[1] Developed by NGM Biopharmaceuticals, this agent is a dual antagonist of Immunoglobulin-like transcript 2 (ILT2) and Immunoglobulin-like transcript 4 (ILT4).[2][3][4] These receptors are key immune checkpoints found on myeloid and lymphoid cells within the tumor microenvironment and are implicated in suppressing anti-tumor immunity.[2][5][6] By blocking both ILT2 and ILT4, NGM707 aims to reprogram the immunosuppressive tumor microenvironment and stimulate a robust anti-cancer immune attack.[4][6]
Discovery and Rationale
The discovery of NGM707 stems from extensive research into the leukocyte Ig-like receptor (LILR) family, to which ILT2 and ILT4 belong.[2][3] These receptors are often upregulated in the tumor microenvironment and are associated with resistance to T-cell checkpoint inhibitors.[2][5] The rationale behind developing a dual antagonist is based on preclinical evidence suggesting that blocking both ILT2 and ILT4 may be more effective than targeting either receptor alone.[6] This dual blockade is believed to act synergistically to reverse immune suppression mediated by both myeloid and lymphoid cells.[2] NGM707 was discovered as part of a strategic collaboration with Merck.[2][3]
Mechanism of Action
NGM707 functions by inhibiting the signaling pathways of two key immunosuppressive receptors:
-
ILT4 Inhibition: Primarily expressed on myeloid cells, ILT4 plays a crucial role in suppressing the anti-tumor functions of these cells. Blockade of ILT4 by NGM707 is intended to reverse this myeloid cell-mediated immune suppression.[2][5][6]
-
ILT2 Inhibition: ILT2 is expressed on a broader range of immune cells, including natural killer (NK) cells, B cells, a subset of cytotoxic T cells, and myeloid cells.[5] Inhibition of ILT2 by NGM707 is designed to promote NK and CD8+ T cell-mediated killing of tumor cells and to activate macrophage phagocytosis of tumor cells.[2][5][6]
Preclinical studies have demonstrated that the dual inhibition of ILT2 and ILT4 by NGM707 synergistically reverses the suppression of Fc receptor signaling.[2][5]
Signaling Pathway
The signaling pathway affected by NGM707 involves the inhibition of ILT2 and ILT4 receptors on immune cells within the tumor microenvironment, leading to the activation of anti-tumor immune responses.
Caption: NGM707 dual antagonism of ILT2 and ILT4.
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation of NGM707 has shown promising results:
-
Reversal of Myeloid Suppression: Blockade of ILT4 by NGM707 reverses immune suppression mediated by myeloid cells.[2][5]
-
Enhanced Cytotoxicity: Inhibition of ILT2 promotes the killing of tumor cells by NK and CD8+ T cells and activates macrophage phagocytosis.[2][5][6]
-
Synergistic Activity: The dual blockade of both receptors has been shown to be more effective than targeting either one alone in reversing the suppression of Fc receptor signaling.[2]
-
Combination Potential: Preclinical work has demonstrated that NGM707 in combination with an anti-PD-1 antibody, such as pembrolizumab, acts additively to increase T-cell activation and cytokine secretion.[6]
Clinical Trials
NGM707 is currently being evaluated in a Phase 1/2 clinical trial (NCT04740154) in patients with advanced or metastatic solid tumors.[6][7] The study is designed to assess the safety, tolerability, and efficacy of NGM707 as a monotherapy and in combination with pembrolizumab.[6]
Interim results from the dose-escalation portion of the trial have been encouraging, demonstrating that NGM707, both as a monotherapy and in combination with pembrolizumab, was safe and well-tolerated at all dose levels.[7] Early signals of efficacy have been observed in heavily pretreated patients with advanced solid tumors, including those considered unresponsive to anti-PD-(L)1 therapy.[7]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and preclinical testing of NGM707 are proprietary to NGM Biopharmaceuticals, the general methodologies can be inferred from publicly available information and standard practices in antibody development and immuno-oncology research.
General Workflow for Preclinical Evaluation
Caption: Generalized preclinical to clinical workflow for NGM707.
Representative In Vitro Assay: Mixed Lymphocyte Reaction (MLR) Assay
A common method to assess the functional activity of immune checkpoint inhibitors is the MLR assay.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
Co-culture: PBMCs from the two donors are co-cultured. The genetic differences between the donors' immune cells will induce a proliferative response.
-
Treatment: The co-cultured cells are treated with varying concentrations of NGM707 or a control antibody.
-
Analysis: After a period of incubation, T-cell proliferation is measured, typically by incorporation of a radioactive nucleotide (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE). Cytokine production (e.g., IL-2, IFN-γ) in the culture supernatant is often measured by ELISA or multiplex bead array. An increase in T-cell proliferation and pro-inflammatory cytokine secretion in the presence of NGM707 would indicate its ability to overcome immune suppression.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the Phase 1/2 clinical trial of NGM707 in combination with pembrolizumab, as presented at the American Association for Cancer Research (AACR) Annual Meeting in April 2024.
| Metric | Value | Patient Population | Notes |
| Partial Response (PR) | 2 patients | Microsatellite stable (MSS) colorectal cancer | One patient's tumor reduction allowed for subsequent surgical resection with a confirmed pathological complete response (pCR).[5] |
| Safety Profile | Generally well-tolerated | Advanced or metastatic solid tumors | The maximum tolerated dose was not reached in the dose-escalation cohort.[5] |
Future Directions
The promising early clinical data for NGM707 supports its continued development. Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to NGM707 therapy.
-
Exploring the efficacy of NGM707 in a broader range of tumor types.
-
Investigating novel combination strategies with other anti-cancer agents.
The dual blockade of ILT2 and ILT4 represents a novel and promising approach in immuno-oncology. NGM707 has the potential to address the unmet need for effective therapies in patients who are resistant to current checkpoint inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NGM Expands Oncology Portfolio with First Immuno-Oncology Development Candidate, NGM707, a Novel Dual Antagonist Antibody Inhibiting ILT2 and ILT4 - BioSpace [biospace.com]
- 3. NGM Expands Oncology Portfolio With First Immuno-Oncology Development Candidate [drug-dev.com]
- 4. NGM Bio Announces Initiation of Phase 1/2 Clinical Study of [globenewswire.com]
- 5. ngmbio.com [ngmbio.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. NGM707 / NGM Biopharma [delta.larvol.com]
CG-707: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG-707 is a potent and selective small molecule inhibitor of the Phosphatase of Regenerating Liver 3 (PRL-3), a dual-specificity phosphatase implicated in the progression and metastasis of numerous cancers. Overexpression of PRL-3 is correlated with poor prognosis in various malignancies, making it a compelling target for therapeutic intervention. This compound, a rhodanine-based compound, has emerged as a key tool for elucidating the oncogenic roles of PRL-3 and as a lead compound for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the biological targets and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data Summary
The inhibitory activity of this compound and its effects on cancer cell processes are summarized below. The data highlights its potency against its primary target, PRL-3.
| Compound | Target | Assay Type | IC50 (μM) | Cell Line | Effect | Reference |
| This compound | PRL-3 | Enzymatic Assay | 0.8 | - | Inhibition of phosphatase activity | [1][2] |
| This compound | - | Cell Migration Assay | - | PRL-3 overexpressing colon cancer cells | Strong inhibition | [1][2] |
| This compound | - | Cell Invasion Assay | - | PRL-3 overexpressing colon cancer cells | Strong inhibition | [1][2] |
| BR-1 (Rhodanine derivative) | PRL-3 | Enzymatic Assay | 1.1 | - | Inhibition of phosphatase activity | [1][2] |
Core Biological Target: PRL-3
Phosphatase of Regenerating Liver 3 (PRL-3), encoded by the PTP4A3 gene, is the primary biological target of this compound. PRL-3 is a member of the protein tyrosine phosphatase (PTP) superfamily, which plays a critical role in regulating signal transduction pathways involved in cell growth, differentiation, and oncogenesis. Elevated expression of PRL-3 has been documented in a wide range of human cancers, including colorectal, gastric, breast, and liver cancer, where it is often associated with increased metastatic potential and poor patient outcomes.
The catalytic activity of PRL-3 is essential for its oncogenic functions. By dephosphorylating key substrate proteins, PRL-3 modulates signaling cascades that promote cell motility, invasion, and survival. This compound exerts its biological effects by directly binding to and inhibiting the enzymatic activity of PRL-3.
Signaling Pathways Modulated by this compound
Inhibition of PRL-3 by this compound leads to the modulation of several critical signaling pathways that are frequently dysregulated in cancer. By preventing the dephosphorylation of PRL-3 substrates, this compound effectively dampens these pro-oncogenic signals.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. PRL-3 has been shown to activate this pathway, contributing to the anti-apoptotic and proliferative phenotype of cancer cells.
-
Mechanism of PRL-3 Action: PRL-3 can dephosphorylate and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. By inhibiting PTEN, PRL-3 promotes the accumulation of PIP3, leading to the activation of Akt.
-
Effect of this compound: By inhibiting PRL-3, this compound restores PTEN activity, leading to the downregulation of Akt signaling and subsequent induction of apoptosis and inhibition of cell proliferation.
Caption: this compound inhibits the PI3K/Akt pathway.
Epithelial-to-Mesenchymal Transition (EMT) Pathway
Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that is critical for embryonic development and is hijacked by cancer cells to acquire migratory and invasive properties. PRL-3 is a known promoter of EMT.
-
Mechanism of PRL-3 Action: PRL-3 upregulates the expression of mesenchymal markers such as N-cadherin and Vimentin, while downregulating the expression of epithelial markers like E-cadherin. This is achieved through the activation of transcription factors like Snail and Twist. A known substrate of PRL-3, Ezrin, when dephosphorylated, contributes to the cytoskeletal rearrangements necessary for cell migration.
-
Effect of this compound: this compound has been shown to regulate EMT marker proteins. By inhibiting PRL-3, it leads to the re-expression of epithelial markers and downregulation of mesenchymal markers, thereby reversing the EMT phenotype and reducing cell motility and invasion[1].
Caption: this compound modulates the EMT pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro PRL-3 Phosphatase Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PRL-3.
Materials:
-
Recombinant human PRL-3 enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation/Emission ~358/450 nm for DiFMUP)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the final desired concentrations.
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as a negative control.
-
Add 25 µL of recombinant PRL-3 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed time.
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro phosphatase inhibition assay.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
PRL-3 overexpressing cancer cells and control cells
-
Complete growth medium
-
Serum-free medium
-
This compound
-
24-well tissue culture plates
-
P200 pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip or by removing a culture insert.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Capture images of the wound at time zero.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rate between treated and control cells.
Matrigel Invasion Assay
This assay evaluates the ability of this compound to inhibit the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with complete growth medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
Caption: Workflow for Matrigel invasion assay.
Western Blot Analysis of EMT Markers
This protocol is used to determine the effect of this compound on the expression levels of key epithelial and mesenchymal protein markers.
Materials:
-
Cancer cells treated with this compound or DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the EMT markers.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead compound that targets the oncoprotein PRL-3. Its ability to inhibit the enzymatic activity of PRL-3 leads to the disruption of key signaling pathways involved in cancer cell proliferation, survival, migration, and invasion. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PRL-3 inhibitors, which hold the potential to be developed into novel and effective anti-cancer therapies. Further research is warranted to fully elucidate the complete spectrum of this compound's biological effects and to evaluate its efficacy and safety in preclinical and clinical settings.
References
CG-707: A Technical Guide to a Novel PRL-3 Inhibitor for Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is the Phosphatase of Regenerating Liver-3 (PRL-3), a protein tyrosine phosphatase that is frequently overexpressed in various metastatic cancers. The aberrant activity of PRL-3 is strongly correlated with increased cell migration, invasion, and poor patient prognosis. CG-707 has emerged as a potent, rhodanine-based small molecule inhibitor of PRL-3, offering a valuable tool for investigating the role of this phosphatase in cancer metastasis and as a potential therapeutic lead. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the enzymatic activity of PRL-3. By binding to PRL-3, this compound blocks its ability to dephosphorylate target substrates, thereby disrupting the signaling cascades that promote cancer cell motility and invasion. One of the key consequences of PRL-3 inhibition by this compound is the restoration of phosphorylation on substrates such as ezrin and cytokeratin 8.[1] Furthermore, this compound has been observed to modulate the expression of proteins involved in the epithelial-to-mesenchymal transition (EMT), a critical process for the initiation of metastasis.[1][2]
Signaling Pathway of PRL-3 and Inhibition by this compound
Caption: Signaling pathway of PRL-3 in promoting cancer cell migration and invasion, and its inhibition by this compound.
Quantitative Data for this compound
The efficacy of this compound has been quantified in several key assays, providing a baseline for its biological activity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PRL-3 Enzymatic Activity) | 0.8 µM | In vitro phosphatase assay | [1][3][4][5] |
| IC50 (Antimigratory Activity) | 5 µM | DLD-1 human colon cancer cells | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.
In Vitro PRL-3 Phosphatase Activity Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PRL-3.
Materials:
-
Recombinant human PRL-3 protein
-
Phosphatase substrate (e.g., DiFMUP - 6,8-difluoro-4-methylumbelliferyl phosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PRL-3 enzyme, and the various concentrations of this compound or DMSO as a vehicle control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DiFMUP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
PRL-3 overexpressing cancer cell line (e.g., DLD-1)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tip or a specialized scratch tool
-
This compound (dissolved in DMSO)
-
Microscope with a camera
Procedure:
-
Seed the cancer cells in the culture plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same fields at specified time points (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition and compare the migration rate between treated and control cells.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of this compound in cancer metastasis research.
Conclusion
This compound is a valuable chemical probe for elucidating the role of PRL-3 in cancer metastasis. Its demonstrated ability to inhibit PRL-3 enzymatic activity and subsequently block cancer cell migration and invasion provides a strong rationale for its use in preclinical studies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their investigations into novel anti-metastatic therapies. Further research, particularly in in vivo models, will be critical to fully understand the therapeutic potential of targeting the PRL-3 pathway with inhibitors like this compound.
References
- 1. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Pharmacological profile of CG-707
An In-Depth Technical Guide to the Pharmacological Profile of SSGJ-707 (formerly CG-707)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSGJ-707 is an investigational recombinant humanized bispecific antibody that represents a promising therapeutic approach in oncology. This document provides a comprehensive overview of the pharmacological profile of SSGJ-707, including its mechanism of action, preclinical data, and clinical trial results. The information is intended for researchers, scientists, and professionals involved in drug development. It is important to note that the initial query for "this compound" appears to be a typographical error, with the correct designation for the molecule being SSGJ-707.
Molecular Profile
SSGJ-707 is a tetravalent bispecific antibody built on an IgG4 framework. It is designed to simultaneously target two key pathways in tumor progression: the programmed death-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) signaling pathway. Its unique structure allows for two binding domains for PD-1 and two for VEGF, enabling a multi-faceted attack on cancer cells.[1]
Preclinical data suggests that SSGJ-707 possesses potent anti-angiogenic activity. A notable characteristic of this molecule is the enhanced binding affinity for PD-1 in the presence of VEGF. Reports from an ASCO poster indicate that this affinity is increased by 100-fold compared to its parent PD-1 antibody, suggesting a synergistic binding mechanism within the tumor microenvironment where VEGF is often abundant.[2]
Mechanism of Action
SSGJ-707 exerts its anti-tumor effects through a dual mechanism of action:
-
Immune Checkpoint Blockade: By binding to PD-1 on the surface of T-cells, SSGJ-707 blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells. This inhibition of the PD-1/PD-L1 pathway reinvigorates the patient's anti-tumor immune response, allowing T-cells to recognize and attack cancer cells more effectively.
-
Anti-Angiogenesis: SSGJ-707 simultaneously targets and neutralizes VEGF. VEGF is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. By sequestering VEGF, SSGJ-707 inhibits the development of the tumor's blood supply, thereby starving it of necessary nutrients and oxygen.
This dual-targeting approach is designed to remodel the tumor microenvironment by both enhancing the immune system's ability to fight the cancer and cutting off its lifeline.
Signaling Pathway
Caption: Dual mechanism of SSGJ-707 targeting PD-1 and VEGF pathways.
Preclinical and Clinical Development
SSGJ-707 is being investigated in multiple clinical trials, primarily in non-small cell lung cancer (NSCLC), but also in other solid tumors such as metastatic colorectal cancer and gynecological malignancies.[3][4][5] The development is being led by 3SBio and its subsidiaries, with Pfizer recently acquiring exclusive global rights for development and commercialization outside of China.[6]
Experimental Protocols
While detailed, step-by-step preclinical and clinical experimental protocols are not publicly available, the following represents a generalized workflow for the assessment of a bispecific antibody like SSGJ-707.
Caption: Generalized workflow for preclinical in vitro evaluation of SSGJ-707.
Caption: Simplified workflow for a Phase II monotherapy trial of SSGJ-707.
Clinical Efficacy and Safety Data
SSGJ-707 has demonstrated promising efficacy and a manageable safety profile in Phase I and II clinical trials.
Phase II Monotherapy in First-Line NSCLC (NCT06361927)
Data from a Phase II study in treatment-naive advanced NSCLC patients with PD-L1 expression ≥1% showed significant anti-tumor activity.[7]
| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 5 mg/kg Q3W | 29.6% (8/27) | 85.2% (23/27) |
| 10 mg/kg Q3W | 61.8% (21/34) | 97.1% (33/34) |
| 20 mg/kg Q3W | 54.5% (6/11) | 90.9% (10/11) |
| 30 mg/kg Q3W | 25% (1/4) | 75% (3/4) |
| Data as of Jan 10, 2025[7] |
At the 10 mg/kg dose, the ORR was 54.5% in non-squamous and 75% in squamous NSCLC patients.[7] In patients with PD-L1 TPS 1%-49%, the ORR was 57%, and in those with TPS ≥50%, the ORR was 69%.[7] For patients who completed at least two efficacy evaluations at the 10 mg/kg dose, the ORR was 72% and the DCR was 100%.[7]
Phase II Combination Therapy in First-Line NSCLC
In a Phase II trial combining SSGJ-707 with chemotherapy in PD-L1-positive NSCLC patients without EGFR/ALK mutations, the ORR was 70.8% and the DCR was 100%.[3] Another Phase II study in first-line NSCLC with combination therapy yielded an ORR of 81.3% with a 100% DCR.[3]
Safety Profile
Across the clinical trials, SSGJ-707 has shown a manageable safety profile. In the Phase II monotherapy study, treatment-related adverse events (TRAEs) were experienced by 78.3% of patients, with 24.1% experiencing grade ≥3 TRAEs.[7]
| Adverse Event | Incidence (All Grades) |
| Hypercholesterolemia | 18.1% |
| Hypertriglyceridemia | 18.1% |
| Alanine aminotransferase increased | 15.7% |
| Aspartate aminotransferase increased | 15.7% |
| Most common TRAEs[7] |
Treatment discontinuation due to TRAEs occurred in 6% of patients.[7]
Conclusion
SSGJ-707 is a promising investigational bispecific antibody with a dual mechanism of action that targets both the PD-1 immune checkpoint and the VEGF angiogenesis pathway. The preclinical rationale is supported by encouraging clinical data from Phase I and II trials, demonstrating significant anti-tumor activity and a manageable safety profile in patients with advanced solid tumors, particularly NSCLC. Ongoing and future clinical studies will further delineate the therapeutic potential of SSGJ-707 as both a monotherapy and in combination with other anticancer agents.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. ASCO 2025 – 3SBio reveals what Pfizer got for its $1.25bn | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. pharmexec.com [pharmexec.com]
- 4. Pfizer secures global rights for 3SBio’s SSGJ-707 outside China [worldpharmaceuticals.net]
- 5. Pfizer licenses 3SBio's oncology bispecific antibody, SSGJ-707 for up to $4.8bn [manufacturingchemist.com]
- 6. pfizer.com [pfizer.com]
- 7. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
An In-depth Technical Guide to CG-707 (CAS 1443442-61-2): A Potent Inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG-707 is a rhodanine-based small molecule inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3), a dual-specificity phosphatase implicated in the progression of various cancers. PRL-3 is overexpressed in numerous metastatic tumors and its expression levels often correlate with poor patient prognosis. This compound has demonstrated potent and selective inhibition of PRL-3's enzymatic activity, leading to the suppression of cancer cell migration and invasion. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed, generalized experimental protocols for assays relevant to the study of this compound are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of its mechanism of action and potential as a therapeutic agent.
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its target, PRL-3.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PRL-3 | 0.8 | [1][2] |
Further quantitative data on the selectivity of this compound against other phosphatases and its efficacy in various cancer cell lines may be available in the primary literature but is not publicly accessible in detail at the time of this report.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRL-3.[1][2] PRL-3 is a protein tyrosine phosphatase that plays a crucial role in promoting cancer cell motility, invasion, and metastasis.[1] The specificity of this compound for PRL-3 has been demonstrated by the recovery of phosphorylation of known PRL-3 substrates, such as ezrin and cytokeratin 8, upon treatment with the inhibitor.[1]
The PRL-3 Signaling Pathway
PRL-3 is known to be a key node in several signaling pathways that are fundamental to cancer progression. Its overexpression leads to the activation of multiple downstream effectors that drive cell proliferation, migration, invasion, and angiogenesis. The inhibition of PRL-3 by this compound is expected to attenuate these oncogenic signals.
Below is a diagram illustrating the central role of PRL-3 in cancer-related signaling pathways.
Caption: The PRL-3 signaling pathway and the inhibitory action of this compound.
Furthermore, this compound has been shown to regulate proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Experimental Protocols
While the precise, detailed experimental protocols from the primary literature on this compound are not publicly available, this section provides generalized methodologies for the key assays used to characterize this inhibitor. These protocols are based on standard laboratory practices for such investigations.
In Vitro PRL-3 Enzymatic Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PRL-3.
-
Reagents and Materials:
-
Recombinant human PRL-3 enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant PRL-3 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphatase substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive capabilities of cancer cells overexpressing PRL-3.
-
Reagents and Materials:
-
PRL-3 overexpressing cancer cells (e.g., colon cancer cell line) and control cells
-
Cell culture medium with and without fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Boyden chambers with porous membranes (e.g., 8 µm pore size)
-
For invasion assay: Matrigel or a similar basement membrane matrix
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
-
-
Procedure (Migration Assay):
-
Seed PRL-3 overexpressing cells in the upper chamber of the Boyden chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate the chambers for a sufficient time to allow for cell migration (e.g., 24-48 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields for each condition.
-
-
Procedure (Invasion Assay):
-
The procedure is similar to the migration assay, with the additional initial step of coating the upper surface of the Boyden chamber membrane with Matrigel to simulate the extracellular matrix.
-
Western Blot Analysis for Substrate Phosphorylation and EMT Markers
This technique is used to confirm the on-target effect of this compound by observing the phosphorylation status of known PRL-3 substrates and to investigate its impact on EMT-related proteins.
-
Reagents and Materials:
-
PRL-3 overexpressing cancer cells
-
This compound (dissolved in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Ezrin, total Ezrin, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture PRL-3 overexpressing cells and treat them with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a PRL-3 inhibitor like this compound.
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising preclinical candidate for the targeted inhibition of PRL-3, a phosphatase with a well-documented role in cancer metastasis. Its ability to potently inhibit PRL-3's enzymatic activity and consequently block cancer cell migration and invasion highlights its therapeutic potential. The regulation of EMT markers by this compound further underscores its relevance in targeting the metastatic cascade. While the currently available public data provides a strong foundation for its mechanism of action, further studies, including detailed selectivity profiling and in vivo efficacy models, are warranted to fully elucidate its potential as a clinical drug candidate. This technical guide serves as a valuable resource for researchers in the field of oncology and drug development who are interested in the therapeutic targeting of PRL-3.
References
In-Depth Technical Guide to CG-707: A PRL-3 Inhibitor
This technical guide provides a comprehensive overview of CG-707, a potent and selective inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on the molecule's core characteristics, mechanism of action, and relevant experimental applications.
Core Molecular and Bioactivity Data
Quantitative data for this compound is summarized in the table below, offering a quick reference for its key properties.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₁₇NO₃S₂ | [1] |
| Molecular Weight | 399.49 g/mol | Calculated from formula |
| CAS Number | 1443442-61-2 | [1] |
| Mechanism of Action | Inhibitor of PRL-3 enzymatic activity | [2] |
| IC₅₀ | 0.8 µM | [2] |
| Chemical Name | (5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [1] |
| Synonyms | CG707, CG 707 | [1] |
Mechanism of Action and Signaling Pathways
This compound is a rhodanine-based small molecule that functions as a selective inhibitor of PRL-3.[2] PRL-3 is a dual-specificity phosphatase that is overexpressed in a variety of metastatic cancers, playing a crucial role in tumor progression, invasion, and migration.[2][3] By binding to the active site of the PRL-3 enzyme, this compound prevents the dephosphorylation of its target substrates, thereby disrupting the downstream signaling pathways that contribute to cancer cell proliferation and metastasis.[4]
The overexpression of PRL-3 has been shown to activate several key oncogenic signaling pathways. Consequently, inhibition of PRL-3 by this compound is expected to modulate these pathways. Key pathways influenced by PRL-3 include:
-
PI3K/Akt Pathway: Activation of this pathway is a common event in many cancers, promoting cell survival and proliferation.
-
MAPK (ERK/JNK) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and migration. PRL-3 has been shown to promote glioma cell invasion and migration by increasing the activity of ERK/JNK/MMP7.
-
JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often dysregulated in cancer, leading to increased cell proliferation and survival.
-
Epithelial-Mesenchymal Transition (EMT): this compound has been observed to regulate EMT marker proteins.[2] EMT is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is a critical step in cancer metastasis.
The following diagram illustrates the central role of PRL-3 in various cancer-related signaling pathways, which are the targets of inhibition by this compound.
References
Initial Studies on SSGJ-707 Efficacy: A Technical Overview
Note on Nomenclature: The initial query referenced "CG-707." However, extensive research has revealed that the relevant investigational drug, a bispecific antibody targeting PD-1 and VEGF, is consistently identified in scientific literature and clinical trial registries as SSGJ-707 . This document will proceed with the identifier SSGJ-707.
Introduction
SSGJ-707 is a recombinant humanized bispecific antibody engineered to simultaneously target human programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF).[1][2] This dual-targeting mechanism is designed to offer a synergistic anti-tumor effect by concurrently inhibiting tumor-induced immunosuppression and angiogenesis. Initial clinical studies have focused on its application in advanced non-small cell lung cancer (NSCLC), with ongoing investigations in other solid tumors.[3] This technical guide summarizes the initial efficacy data, outlines the experimental protocols from key studies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Dual Blockade of PD-1 and VEGF
SSGJ-707's therapeutic hypothesis is based on the combined effects of immune checkpoint inhibition and anti-angiogenesis. By binding to PD-1 on T-cells, it blocks the interaction with its ligand PD-L1, which is often overexpressed on tumor cells, thereby preventing T-cell inactivation and promoting an anti-tumor immune response. Concurrently, by sequestering VEGF, SSGJ-707 inhibits the signaling cascade that leads to the formation of new blood vessels, which are crucial for tumor growth and metastasis. A key preclinical finding indicates that in the presence of VEGF, SSGJ-707's affinity for PD-1 is significantly increased.[1][2][4]
Below is a diagram illustrating the dual signaling pathways targeted by SSGJ-707.
Preclinical Efficacy Evaluation
While detailed public data from the preclinical studies of SSGJ-707 is limited, the evaluation of such a bispecific antibody typically involves a series of in vitro and in vivo assays to characterize its binding, potency, and anti-tumor activity.
Experimental Protocols (Inferred)
-
Binding Affinity Assays:
-
Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the binding kinetics (Kon, Koff) and affinity (KD) of SSGJ-707 to human and murine PD-1 and VEGF-A.
-
Objective: To quantify the binding strength and specificity of each arm of the bispecific antibody to its respective target. A key finding for SSGJ-707 is that its affinity for PD-1 is reportedly enhanced in the presence of VEGF.[1][2][4]
-
-
In Vitro Functional Assays:
-
PD-1/PD-L1 Blockade Assay: A cell-based reporter assay where co-culture of PD-1-expressing effector cells (e.g., Jurkat-NFAT reporter T-cells) with PD-L1-expressing target cells is used. The ability of SSGJ-707 to block the PD-1/PD-L1 interaction and restore signaling (e.g., luciferase expression) would be measured to determine its EC50.[5][6]
-
VEGF Inhibition Assay: Human Umbilical Vein Endothelial Cell (HUVEC) proliferation or migration assays are standard. HUVECs are stimulated with recombinant human VEGF in the presence of varying concentrations of SSGJ-707. The inhibition of proliferation (measured by assays like CCK-8) or migration would be quantified to determine the IC50.[5][6]
-
Cytokine Release Assay: Peripheral Blood Mononuclear Cells (PBMCs) co-cultured with tumor cells in the presence of SSGJ-707. The supernatant is analyzed for the release of pro-inflammatory cytokines like IFN-γ and IL-2 using ELISA or multiplex assays, indicating T-cell activation.[5]
-
-
In Vivo Efficacy Studies:
-
Animal Models: Syngeneic tumor models in humanized mice (e.g., expressing human PD-1 and/or human VEGF) are often used. For instance, MC38 colon cancer cells engineered to express human PD-L1 could be implanted in mice expressing human PD-1 and VEGF.[7]
-
Method: Once tumors are established, mice are treated with SSGJ-707, vehicle control, and potentially monospecific anti-PD-1 and anti-VEGF antibodies as comparators. Tumor volume and body weight are measured regularly.
-
Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary endpoints can include analysis of the tumor microenvironment (e.g., CD8+ T-cell infiltration) and survival. Similar bispecific antibodies have demonstrated TGI ranging from 70% to over 90% in such models.[8][9]
-
Below is a diagram representing a typical experimental workflow for preclinical in vivo evaluation.
Clinical Efficacy: Phase II Monotherapy in NSCLC
Initial efficacy data for SSGJ-707 comes from a Phase II, single-arm study (NCT06361927) in treatment-naive patients with advanced NSCLC and PD-L1 expression ≥1%.[1]
Experimental Protocol
-
Study Design: An open-label, single-group assignment study to evaluate the efficacy and safety of SSGJ-707 monotherapy.[10]
-
Patient Population: Treatment-naive adults with locally advanced or metastatic NSCLC, without actionable genomic alterations, and with PD-L1 expression (Tumor Proportion Score [TPS]) of 1% or greater.[1]
-
Treatment Regimen: Patients received SSGJ-707 intravenously every 3 weeks (Q3W) at doses of 5 mg/kg, 10 mg/kg, 20 mg/kg, or 30 mg/kg until disease progression or unacceptable toxicity.[1]
-
Efficacy Assessment: Tumor assessments were performed by investigators every 6 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1]
Efficacy Data
The following tables summarize the key efficacy results from this Phase II study as of the data cutoff on January 10, 2025.[1]
Table 1: Overall Response by Dose in Efficacy-Evaluable Patients (n=76)
| Dose (Q3W) | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 5 mg/kg | 27 | 29.6% (8/27) | 85.2% (23/27) |
| 10 mg/kg | 34 | 61.8% (21/34) | 97.1% (33/34) |
| 20 mg/kg | 11 | 54.5% (6/11) | 90.9% (10/11) |
| 30 mg/kg | 4 | 25.0% (1/4) | 75.0% (3/4) |
Data from ASCO Abstract.[1]
Table 2: Efficacy of SSGJ-707 at 10 mg/kg Q3W in Patient Subgroups
| Subgroup | Number of Patients | Objective Response Rate (ORR) |
| Histology | ||
| Non-Squamous | 22 | 54.5% (12/22) |
| Squamous | 12 | 75.0% (9/12) |
| PD-L1 Expression | ||
| TPS 1%-49% | 21 | 57.0% (12/21) |
| TPS ≥50% | 13 | 69.0% (9/13) |
Data from ASCO Abstract.[1]
Table 3: Efficacy in Patients at 10 mg/kg with at Least Two Evaluations (n=25)
| Metric | Result |
| Objective Response Rate (ORR) | 72.0% (18/25) |
| Disease Control Rate (DCR) | 100% (25/25) |
Data from ASCO Abstract.[1]
Safety and Tolerability
Across all 83 patients, 78.3% experienced treatment-related adverse events (TRAEs). Grade ≥3 TRAEs were reported in 24.1% of patients. The most common TRAEs included hypercholesterolemia (18.1%), hypertriglyceridemia (18.1%), and increases in alanine aminotransferase (15.7%) and aspartate aminotransferase (15.7%). TRAEs leading to treatment discontinuation occurred in 6% of patients.[1][2]
Conclusion
Initial studies of the bispecific antibody SSGJ-707 demonstrate a promising efficacy profile in treatment-naive, PD-L1-positive advanced NSCLC. The dual-targeting of PD-1 and VEGF appears to yield substantial anti-tumor activity, particularly at the 10 mg/kg Q3W dose, with high objective response and disease control rates. The safety profile is considered manageable. These initial findings support the continued development of SSGJ-707, both as a monotherapy and in combination with other agents, for the treatment of solid tumors.
References
- 1. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. pfizer.com [pfizer.com]
- 4. ASCO 2025 – 3SBio reveals what Pfizer got for its $1.25bn | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. biocytogen.com [biocytogen.com]
- 8. Immuneonco’s IMM-2510 shows promise for solid tumors | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. 3Sbio revs on with phase II data in tight PD-1/VEGF bispecific race | BioWorld [bioworld.com]
The Role of PRL-3 in Cancer: A Technical Guide for Researchers
An In-depth Examination of the Metastasis-Associated Phosphatase, its Signaling Networks, and Therapeutic Potential
Introduction
Phosphatase of Regenerating Liver-3 (PRL-3), also known as PTP4A3, has emerged as a critical player in the progression of numerous cancers. First identified for its elevated expression in metastatic colorectal cancer, subsequent research has solidified its role as a potent promoter of metastasis, cell proliferation, and angiogenesis.[1][2][3][4] Its expression is often minimal or absent in normal tissues but significantly upregulated in a wide array of primary and metastatic tumors, making it an attractive and specific target for novel cancer therapies.[1][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms orchestrated by PRL-3 in cancer, details key experimental methodologies for its study, and explores its potential as a therapeutic target.
Quantitative Data on PRL-3 Expression
PRL-3 overexpression is a common feature across various malignancies, and its levels often correlate with poor prognosis and advanced disease stages. The following table summarizes quantitative data on PRL-3 expression in different cancer types.
| Cancer Type | Method of Detection | Percentage/Level of Overexpression | Reference |
| Colorectal Cancer (Metastatic) | RNA in situ hybridization | Elevated in nearly all metastatic lesions | [5][6] |
| Colorectal Cancer | Immunohistochemistry | High expression correlated with liver and lung metastases | [5] |
| Ovarian Cancer | Real-time PCR | Higher expression in Stage III vs. Stage I tumors | [7] |
| Gastric Cancer | Not Specified | Associated with peritoneal metastasis | [8] |
| Breast Cancer | Not Specified | High levels correlate with poor overall and progression-free survival | [3] |
| Glioblastoma | Not Specified | High levels correlate with poor overall and progression-free survival | [3] |
| Various Solid Tumors | Immunohistochemistry | Average of 22.3% overexpression in over 1000 tumor samples | [1] |
| 11 Common Cancer Types | Western Blotting | 80.6% high expression in fresh-frozen tumor samples | [1] |
PRL-3 Signaling Pathways
PRL-3 exerts its oncogenic functions by modulating several key signaling pathways that are fundamental to cancer progression. These include the PI3K/Akt, MAPK/ERK, JAK/STAT, and Rho GTPase signaling cascades.
PI3K/Akt Pathway
PRL-3 activates the PI3K/Akt pathway, a central regulator of cell growth, survival, and proliferation. A key mechanism involves the downregulation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[2][9] By reducing PTEN levels, PRL-3 promotes the activation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[2][9] This cascade of events is crucial for PRL-3-mediated epithelial-mesenchymal transition (EMT).[2][9]
References
- 1. PRL3 promotes cell invasion and proliferation by down-regulation of Csk leading to Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRL-3 down-regulates PTEN expression and signals through PI3K to promote epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRL-3, an emerging marker of carcinogenesis, is strongly associated with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRL-3 expression in metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRL-3 promotes gastric cancer peritoneal metastasis via the PI3K/AKT signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to SSGJ-707: A Promising Bispecific Antibody for Cancer Therapy
Introduction
SSGJ-707 is an investigational recombinant humanized bispecific molecule built on an IgG4 framework that is emerging as a significant lead molecule in oncology drug discovery. It is designed to simultaneously target two critical pathways in tumor progression: the programmed death 1 (PD-1) receptor and the vascular endothelial growth factor (VEGF). This dual-targeting approach aims to enhance anti-tumor immunity while inhibiting tumor angiogenesis, offering a potentially synergistic therapeutic effect. This technical guide provides a comprehensive overview of SSGJ-707, including its mechanism of action, clinical trial data, and experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
SSGJ-707's innovative design allows it to engage with both PD-1 and VEGF. The binding to PD-1, a critical immune checkpoint receptor expressed on activated T-cells, blocks the interaction with its ligands (PD-L1 and PD-L2) on tumor cells. This blockade effectively releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.
Concurrently, by sequestering VEGF, SSGJ-707 inhibits the process of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Notably, the affinity of SSGJ-707 for PD-1 is reportedly increased by approximately 10-fold in the presence of VEGF, suggesting a potential for enhanced activity within the tumor microenvironment where VEGF is often abundant[1].
Below is a diagram illustrating the proposed signaling pathway of SSGJ-707.
Clinical Development and Efficacy
SSGJ-707 is currently being evaluated in clinical trials for the treatment of advanced non-small cell lung cancer (NSCLC). The initial results from a Phase II study (NCT06361927) have demonstrated a promising efficacy and a manageable safety profile for SSGJ-707 as a monotherapy in treatment-naive patients with advanced NSCLC and PD-L1 expression ≥1%[1]. A Phase III trial (NCT06980272) is also underway to compare the efficacy and safety of SSGJ-707 with pembrolizumab in a similar patient population[2].
Quantitative Clinical Data Summary
The following tables summarize the key efficacy and safety data from the Phase II monotherapy trial of SSGJ-707 in advanced NSCLC.
Table 1: Efficacy of SSGJ-707 Monotherapy in Advanced NSCLC (Phase II)
| Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Subgroup |
| 5mg/kg Q3W | 29.6% (8/27) | 85.2% (23/27) | N/A |
| 10mg/kg Q3W | 61.8% (21/34) | 97.1% (33/34) | N/A |
| 20mg/kg Q3W | 54.5% (6/11) | 90.9% (10/11) | N/A |
| 30mg/kg Q3W | 25% (1/4) | 75% (3/4) | N/A |
| 10mg/kg Q3W | 54.5% (12/22) | N/A | Non-squamous NSCLC |
| 10mg/kg Q3W | 75% (9/12) | N/A | Squamous NSCLC |
| 10mg/kg Q3W | 57% (12/21) | N/A | PD-L1 TPS 1%-49% |
| 10mg/kg Q3W | 69% (9/13) | N/A | PD-L1 TPS ≥ 50% |
| 10mg/kg Q3W (at least two evaluations) | 72% (18/25) | 100% (25/25) | N/A |
Data as of January 10, 2025.[1]
Table 2: Treatment-Related Adverse Events (TRAEs) with SSGJ-707 Monotherapy (Phase II)
| Adverse Event | Frequency (All Grades) | Grade ≥3 |
| Any TRAE | 78.3% (65/83) | 24.1% (20/83) |
| Hypercholesterolaemia | 18.1% (15/83) | N/A |
| Hypertriglyceridaemia | 18.1% (15/83) | N/A |
| Alanine aminotransferase increased | 15.7% (13/83) | N/A |
| Aspartate aminotransferase increased | 15.7% (13/83) | N/A |
| TRAE leading to discontinuation | 6% | N/A |
Data from 83 patients.[1]
Experimental Protocols: Clinical Trial Design
The clinical evaluation of SSGJ-707 has been conducted through rigorously designed studies. Below is a generalized workflow and key methodological aspects of the Phase II monotherapy trial.
Study Design (NCT06361927)
-
Objective: To evaluate the safety and efficacy of SSGJ-707 monotherapy in patients with treatment-naive advanced NSCLC with PD-L1 expression ≥1%.
-
Patient Population: Adults with histologically or cytologically confirmed locally advanced or metastatic NSCLC without actionable genomic alterations. Patients had an ECOG performance status of 0 or 1.
-
Intervention: SSGJ-707 administered as a monotherapy at doses of 5mg/kg, 10mg/kg, 20mg/kg, or 30mg/kg every 3 weeks (Q3W) until disease progression or unacceptable toxicity.
-
Primary Endpoints: Investigator-assessed objective response rate (ORR) and safety.
-
Tumor Assessment: Performed every 6 weeks according to RECIST 1.1 criteria.
The following diagram outlines the experimental workflow for the Phase II clinical trial of SSGJ-707.
References
Methodological & Application
Application Notes and Protocols for Investigating Novel Immunomodulatory Antibodies in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on publicly available information for the investigational antibody NGM707, as no specific experimental data for a compound designated "CG-707" was found. NGM707 is presented here as a representative example of a novel immunomodulatory antibody targeting immune checkpoint receptors. These protocols are intended for educational and informational purposes only. Researchers should independently validate and optimize these protocols for their specific experimental needs.
Introduction
The development of novel immunotherapies that modulate the host immune response against cancer is a rapidly evolving field. One promising strategy involves targeting inhibitory receptors expressed on immune cells, such as Immunoglobulin-like transcript 2 (ILT2) and 4 (ILT4). These receptors, when engaged by their ligands, suppress the anti-tumor activity of various immune cells, including T cells, NK cells, and myeloid cells.[1] NGM707 is a clinical-stage antagonist antibody that dually targets ILT2 and ILT4, aiming to reinvigorate the anti-tumor immune response.[1]
These application notes provide a general framework for the in vitro characterization of dual ILT2/ILT4 antagonist antibodies using various cell culture-based assays. The protocols outlined below are designed to assess the antibody's mechanism of action, its effect on immune cell function, and its potential anti-tumor efficacy.
Data Presentation
Table 1: Representative Cell Lines for Investigating Dual ILT2/ILT4 Antagonist Antibodies
| Cell Line | Cell Type | Relevance | Key Characteristics |
| RPMI 8226 | Multiple Myeloma | Model for hematological malignancies. | Can be used to study antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis. |
| MM.1S / MM.1R | Multiple Myeloma | Steroid-sensitive and -resistant lines.[2] | Useful for investigating synergy with other anti-cancer agents. |
| TPH-1 | Acute Monocytic Leukemia | Expresses high levels of ILT4. | Ideal for studying the impact on myeloid cell function. |
| Primary Human PBMCs | Mixed Immune Cells | More physiologically relevant system. | Allows for the study of effects on a diverse population of immune cells (T cells, NK cells, monocytes). |
| Co-culture Systems | (e.g., Tumor cells + PBMCs) | In vitro model of the tumor microenvironment. | Enables the assessment of the antibody's ability to enhance immune-mediated tumor cell killing. |
Table 2: Summary of In Vitro Assays for Functional Characterization
| Assay | Purpose | Key Readouts |
| Cell Viability/Cytotoxicity Assay | To determine the direct cytotoxic effect of the antibody on tumor cells and the enhancement of immune-mediated killing. | Percent viability, IC50/EC50 values. |
| Macrophage Phagocytosis Assay | To assess the ability of the antibody to promote the engulfment of tumor cells by macrophages. | Phagocytic index, percentage of phagocytic cells. |
| NK Cell and CD8+ T Cell Activation Assays | To measure the activation and effector function of NK and T cells. | Expression of activation markers (e.g., CD69, CD107a), cytokine production (e.g., IFN-γ, TNF-α). |
| Reporter Gene Assays | To confirm the blockade of ILT2/ILT4 signaling pathways. | Luciferase activity, fluorescent protein expression. |
| Western Blotting | To analyze the phosphorylation status and expression levels of key signaling proteins downstream of ILT2/ILT4. | Protein band intensity. |
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cells, subculture by dilution every 2-3 days to maintain optimal cell density.
-
For adherent cells, passage when they reach 70-80% confluency using Trypsin-EDTA to detach the cells.
-
Regularly check for mycoplasma contamination.
Cell Viability Assay (e.g., using CellTiter-Glo®)
Materials:
-
Target tumor cells and effector immune cells (e.g., PBMCs)
-
96-well white, clear-bottom tissue culture plates
-
Investigational antibody (e.g., NGM707) and isotype control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed target tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight (for adherent cells).
-
Add effector cells at an appropriate Effector:Target (E:T) ratio (e.g., 10:1).
-
Treat cells with a serial dilution of the investigational antibody or isotype control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate percent viability relative to untreated controls.
Macrophage Phagocytosis Assay
Materials:
-
Target tumor cells labeled with a pH-sensitive fluorescent dye (e.g., pHrodo™)
-
Primary human monocytes or a macrophage cell line (e.g., THP-1 differentiated with PMA)
-
Investigational antibody and isotype control
-
96-well plate
Protocol:
-
Label target tumor cells with the pH-sensitive dye according to the manufacturer's protocol.
-
Seed macrophages in a 96-well plate.
-
Add the labeled target cells to the macrophages at a ratio of 2:1.
-
Add the investigational antibody or isotype control at various concentrations.
-
Incubate for 2-4 hours at 37°C.
-
Analyze the plate using a fluorescent microscope or a high-content imaging system to quantify the uptake of labeled tumor cells by macrophages.
Signaling Pathways and Experimental Workflows
Caption: NGM707 blocks the interaction of HLA-G with ILT2 and ILT4, inhibiting downstream suppressive signaling.
Caption: General experimental workflow for in vitro characterization of immunomodulatory antibodies.
References
Application Notes and Protocols for Conteltinib (CT-707) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conteltinib, also known as CT-707, is a potent, orally available, second-generation multi-kinase inhibitor.[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3][4] These kinases are implicated in various oncogenic processes, including cell proliferation, survival, migration, and angiogenesis.[4] Dysregulation of ALK, through mutations or chromosomal rearrangements, is a key driver in several cancers, notably non-small cell lung cancer (NSCLC).[1] FAK is also a critical mediator of tumor progression and metastasis.[5] Conteltinib has demonstrated significant anti-tumor activity in both preclinical and clinical settings, including in tumors that have developed resistance to first-generation ALK inhibitors like crizotinib.[1][6]
These application notes provide a summary of the in vitro potency of Conteltinib and detailed protocols for key cellular and biochemical assays to evaluate its activity and mechanism of action.
Data Presentation: In Vitro Inhibitory Activity of Conteltinib (CT-707)
Conteltinib exhibits potent inhibitory activity against its primary kinase targets and various clinically relevant crizotinib-resistant ALK mutations.
| Target Kinase | IC50 (nM) | Notes |
| FAK | 1.6 | In vitro kinase assay.[2][3] |
| ALK (Wild-Type) | - | Approximately 10-fold more potent than crizotinib.[1][6] |
| ALK (L1196M Mutant) | - | Active against this crizotinib-resistant mutant.[1][6][7] |
| ALK (G1202R Mutant) | - | Active against this crizotinib-resistant mutant.[1][6][7] |
| ALK (F1174L Mutant) | - | Active against this crizotinib-resistant mutant.[1][6][7] |
| ALK (G1269S Mutant) | - | Active against this crizotinib-resistant mutant.[1][6][7] |
| ALK (R1275Q Mutant) | - | Active against this crizotinib-resistant mutant.[1][6][7] |
| Pyk2 | - | Known target of Conteltinib.[2][3][4] |
Note: Specific IC50 values for ALK, its mutants, and Pyk2 are not consistently available in the public domain but the qualitative data indicates high potency.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the IC50 value of Conteltinib against a target kinase (e.g., ALK, FAK) by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human ALK or FAK enzyme
-
Kinase-specific peptide substrate
-
Conteltinib (CT-707)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Conteltinib in 100% DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these solutions into the Kinase Assay Buffer to achieve the desired final concentrations in the assay.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted Conteltinib or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the recombinant kinase diluted in Kinase Assay Buffer to each well.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of the peptide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the percentage of kinase activity against the logarithm of the Conteltinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Conteltinib on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, H2228) or other relevant cell lines (e.g., HepG2, Bel-7402)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Conteltinib (CT-707)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Conteltinib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Conteltinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of Conteltinib on the phosphorylation status of key proteins in the ALK and FAK signaling pathways.
Materials:
-
Relevant cancer cell lines
-
Conteltinib (CT-707)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Conteltinib for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein and loading control (e.g., β-actin or GAPDH).
Visualizations
ALK Signaling Pathway and Inhibition by Conteltinib
Caption: ALK signaling pathways and point of inhibition by Conteltinib.
FAK Signaling Pathway and Inhibition by Conteltinib
Caption: FAK signaling pathways and point of inhibition by Conteltinib.
Experimental Workflow for In Vitro Evaluation of Conteltinibdot
References
- 1. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapy Detail [ckb.genomenon.com]
Application Notes and Protocols: CG-707
Initial investigations into "CG-707" have revealed that this designation primarily corresponds to a commercially available ceramic glaze product known as "Woodland Fantasy." Extensive searches for a chemical compound, drug, or other research-grade substance with the identifier "this compound" did not yield any relevant results within scientific or pharmaceutical databases.
It is possible that "this compound" is an internal, non-public designation for a compound, or that the identifier is incorrect. For the benefit of researchers, scientists, and drug development professionals who may have encountered this designation, this document aims to clarify the available information and provide guidance on how to proceed.
Summary of Findings
There is no publicly available information to suggest that "this compound" is a substance that requires reconstitution or specific storage conditions for research and development purposes. The dominant search results identify "this compound" as a craft product.
Separately, the numerical identifier "707" is used as an imprint on two pharmaceutical products:
| Imprint | Drug Name | Description |
| 707 | Doxycycline Monohydrate 100 mg | An antibiotic used to treat a variety of bacterial infections. |
| 707 | Tetrabenazine 12.5 mg | A medication used to treat the movement disorder associated with Huntington's disease. |
It is crucial to note that neither of these medications is referred to as "this compound."
Recommendations for Researchers
Given the lack of information on a research compound designated "this compound," it is strongly advised to:
-
Verify the Compound Identifier: Double-check all internal documentation, material safety data sheets (MSDS), and certificates of analysis for the correct and complete name or code of the substance. It is common for internal project codes to be used, which may not be publicly recognized.
-
Contact the Source/Supplier: The most reliable method to obtain accurate information is to contact the entity that provided the substance. They will be able to supply the correct handling, reconstitution, and storage protocols.
-
Chemical Structure or CAS Number: If available, searching by the chemical structure or the Chemical Abstracts Service (CAS) number will provide unambiguous identification of the compound and access to relevant literature and safety information.
Hypothetical Workflow for Compound Handling
Should a researcher confirm the correct identity of a novel compound (for which "this compound" was a misnomer), a general workflow for establishing reconstitution and storage protocols would be as follows. This is a generalized guide and must be adapted based on the specific properties of the actual compound.
Caption: A generalized workflow for establishing handling protocols for a new research compound.
This document will be updated if verifiable information regarding a research compound designated "this compound" becomes available. Until then, extreme caution is advised, and direct verification of the substance's identity is paramount.
Application Notes and Protocols for the Investigation of Dual PD-1 and VEGF Blockade in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic strategy of targeting both the Programmed Death-1 (PD-1) pathway and the Vascular Endothelial Growth Factor (VEGF) pathway holds significant promise in oncology. This approach aims to simultaneously alleviate immune suppression within the tumor microenvironment and inhibit tumor angiogenesis. SSGJ-707 is an investigational bispecific antibody designed to concurrently block PD-1 and VEGF.
It is important to note that while the investigational drug is identified as SSGJ-707, initial inquiries may have used the identifier "CG-707". Preclinical data on the direct effects of SSGJ-707 on colon cancer cell lines in vitro are not extensively available in the public domain. The primary mechanism of action for PD-1 and VEGF blockade is understood to be largely dependent on the tumor microenvironment, including interactions with immune cells and the vasculature, which are not fully recapitulated in standard in vitro cell culture. One study has suggested that the blockade of PD-1 or VEGFR2 does not have a direct effect on the growth of cancer cells in vitro[1].
Therefore, these application notes provide a generalized framework and protocols for evaluating the effects of dual PD-1 and VEGF blockade on colon cancer cell lines, drawing from established methodologies for antibody-based cancer research.
Mechanism of Action: Dual PD-1 and VEGF Blockade
SSGJ-707 is a bispecific, recombinant humanized IgG4 monoclonal antibody that targets both PD-1 and VEGF[2]. The synergistic anti-tumor effect of this dual blockade is believed to stem from two distinct but complementary mechanisms:
-
Immune Checkpoint Inhibition (Anti-PD-1): Tumor cells can express PD-L1, the ligand for PD-1, which is a receptor on activated T cells. The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, suppressing its anti-tumor activity. By blocking the PD-1 receptor, the "brake" on the T cell is released, allowing it to recognize and attack cancer cells.
-
Anti-Angiogenesis (Anti-VEGF): Tumors require a dedicated blood supply to grow and metastasize, a process known as angiogenesis. VEGF is a key signaling protein that stimulates the formation of new blood vessels. By sequestering VEGF, anti-VEGF therapies inhibit the development of the tumor's vasculature, thereby starving it of essential nutrients and oxygen.
The combination of these two mechanisms is thought to create a more favorable tumor microenvironment for an effective anti-tumor immune response.
Experimental Protocols
The following are generalized protocols for the in vitro and ex vivo evaluation of a dual PD-1/VEGF blocking antibody on colon cancer cell lines. Researchers should adapt these protocols based on the specific cell lines and reagents used.
Cell Culture of Colon Cancer Cell Lines
-
Objective: To maintain healthy and viable colon cancer cell lines for subsequent experiments.
-
Materials:
-
Selected human colon cancer cell lines (e.g., HT-29, HCT116, SW480, SW620).
-
Appropriate cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell culture flasks, plates, and other sterile consumables.
-
Incubator (37°C, 5% CO2).
-
-
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 1000 rpm for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Monitor cell growth and passage the cells when they reach 80-90% confluency.
-
Cell Viability Assay (MTS/MTT Assay)
-
Objective: To assess the direct cytotoxic effect of the treatment on colon cancer cell lines.
-
Materials:
-
Colon cancer cell lines.
-
96-well cell culture plates.
-
Dual PD-1/VEGF blocking antibody (e.g., SSGJ-707).
-
Control IgG antibody.
-
MTS or MTT reagent.
-
Plate reader.
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the dual-blocking antibody and a control IgG in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the antibody dilutions.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the treatment induces programmed cell death (apoptosis) in colon cancer cells.
-
Materials:
-
Colon cancer cell lines.
-
6-well cell culture plates.
-
Dual PD-1/VEGF blocking antibody.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the dual-blocking antibody for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
T-cell Co-culture and Cytotoxicity Assay
-
Objective: To evaluate the ability of the dual-blocking antibody to enhance T-cell mediated killing of colon cancer cells.
-
Materials:
-
Colon cancer cell lines.
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
96-well plates.
-
Dual PD-1/VEGF blocking antibody.
-
Cell viability or cytotoxicity assay reagent (e.g., LDH release assay).
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed target colon cancer cells in a 96-well plate.
-
The following day, add the isolated PBMCs or T-cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the dual-blocking antibody or control IgG to the co-culture.
-
Incubate for 48-72 hours.
-
Measure cancer cell lysis using a suitable cytotoxicity assay (e.g., LDH assay on the supernatant).
-
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of Dual PD-1/VEGF Blockade on Colon Cancer Cell Viability
| Cell Line | Treatment Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
| HT-29 | 0.1 | Data Not Available |
| 1 | Data Not Available | |
| 10 | Data Not Available | |
| HCT116 | 0.1 | Data Not Available |
| 1 | Data Not Available | |
| 10 | Data Not Available |
Table 2: Induction of Apoptosis by Dual PD-1/VEGF Blockade in Colon Cancer Cells
| Cell Line | Treatment Concentration (µg/mL) | % Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) |
| HT-29 | 10 | Data Not Available |
| HCT116 | 10 | Data Not Available |
Table 3: T-cell Mediated Cytotoxicity against Colon Cancer Cells
| Cell Line | E:T Ratio | Treatment | % Cytotoxicity (Mean ± SD) |
| HT-29 | 10:1 | Control IgG | Data Not Available |
| 10:1 | Dual PD-1/VEGF Ab | Data Not Available | |
| HCT116 | 10:1 | Control IgG | Data Not Available |
| 10:1 | Dual PD-1/VEGF Ab | Data Not Available |
Note: The tables are presented as templates. Specific data for SSGJ-707 on colon cancer cell lines are not currently available in the public domain.
Visualizations
Signaling Pathway of Dual PD-1 and VEGF Blockade
Caption: Dual blockade of PD-1 and VEGF by SSGJ-707.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for in vitro testing.
References
Application Notes and Protocols: Measuring the IC50 of CG-707 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "CG-707" is not a publicly documented entity in scientific literature based on the conducted search. The following application notes and protocols are provided as a comprehensive, generalized guide for determining the half-maximal inhibitory concentration (IC50) of a novel anti-cancer compound, referred to herein as this compound, using standard cell-based assays. The proposed mechanism of action and signaling pathways are hypothetical and for illustrative purposes.
Introduction
This compound is a hypothetical small molecule inhibitor designed to target key signaling pathways involved in cancer cell proliferation and survival. Determining the IC50 value is a critical first step in evaluating the potency of this compound.[1] The IC50 represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%.[2][3] This document provides detailed protocols for measuring the IC50 of this compound in various cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Hypothetical Mechanism of Action: For the purpose of this guide, this compound is postulated to be an inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, this compound is expected to induce cell cycle arrest and reduce cell viability.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
Two standard protocols are presented for determining cell viability. The choice of assay may depend on the specific cell line, laboratory equipment, and throughput requirements. The CellTiter-Glo® assay is generally more sensitive and has a simpler workflow but requires a luminometer.[4][5] The MTT assay is a classic colorimetric method that is cost-effective and requires a standard absorbance plate reader.[6]
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Workflow:
Caption: General experimental workflow for the MTT assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment. A typical starting point is 5,000-10,000 cells per well.[7][8]
-
Seed 100 µL of cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. An 8-point, 3-fold or 4-fold serial dilution is recommended to cover a broad concentration range.[10]
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.[3]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.[7]
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol quantifies ATP, which is an indicator of metabolically active cells.[5] The assay reagent causes cell lysis and generates a luminescent signal that is proportional to the amount of ATP present, and thus to the number of viable cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled plates (to prevent well-to-well signal crosstalk)
-
CellTiter-Glo® Reagent[11]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol (Section 2.1), using opaque-walled 96-well plates. A typical cell seeding density is 5,000 cells per well.[4]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before use.[11]
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent, mixing gently by inversion until the substrate is fully dissolved.[11]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
-
Signal Development and Measurement:
Data Analysis and Presentation
Accurate data analysis is crucial for determining the IC50 value.[2]
Caption: Workflow for calculating the IC50 value from raw data.
Calculation Steps:
-
Background Subtraction: Average the readings from the "medium only" blank wells and subtract this value from all other readings.
-
Normalization: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control, which is set to 100% viability.
-
% Viability = (Corrected Reading of Treated Well / Average Corrected Reading of Vehicle Control Wells) x 100
-
-
Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic curve or sigmoidal dose-response) to fit the data.[4] The IC50 is the concentration that corresponds to 50% viability on the fitted curve. This analysis is typically performed using software such as GraphPad Prism, Origin, or R.[2][12]
Data Presentation: Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 1.2 ± 0.3 |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo® | 72 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | CellTiter-Glo® | 72 | 2.5 ± 0.6 |
| PC-3 | Prostate Adenocarcinoma | MTT | 72 | 5.1 ± 1.1 |
Data are hypothetical and presented as mean ± standard deviation from three independent experiments.
References
- 1. The Importance of IC50 Determination | Visikol [visikol.com]
- 2. clyte.tech [clyte.tech]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BioRender App [app.biorender.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. OUH - Protocols [ous-research.no]
- 12. reactionbiology.com [reactionbiology.com]
Application Note: Monitoring PRL-3 Substrate Phosphorylation via Western Blot Following CG-707 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for assessing the efficacy of CG-707, a potent and selective inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3), by monitoring the phosphorylation status of its downstream substrates. PRL-3 is a dual-specificity phosphatase implicated in cancer metastasis, making it a critical target for therapeutic intervention.[1] this compound, a rhodanine-based inhibitor, has demonstrated an IC50 value of 0.8 μM for PRL-3 enzymatic activity.[2] A key mechanism to confirm the cellular activity of this compound is to measure the phosphorylation recovery of known PRL-3 substrates, such as Ezrin and Cytokeratin 8.[2] This document outlines the necessary steps for cell culture, treatment with this compound, protein extraction, and subsequent analysis by Western blot.
Introduction
PRL-3 is overexpressed in numerous cancers and its activity is strongly correlated with metastatic progression.[2] It exerts its oncogenic functions by dephosphorylating a range of substrate proteins, thereby modulating critical signaling pathways that control cell migration, invasion, and survival. The inhibition of PRL-3 is a promising strategy for anti-cancer therapy.
This compound has been identified as a specific inhibitor of PRL-3.[2] To evaluate its efficacy in a cellular context, it is essential to demonstrate its ability to block PRL-3's phosphatase activity, leading to an increase in the phosphorylation of its substrates. This protocol focuses on two well-characterized PRL-3 substrates: Ezrin, a protein linking the actin cytoskeleton to the plasma membrane, and Cytokeratin 8 (KRT8), an intermediate filament protein.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving PRL-3 and its substrates, and the experimental workflow for the Western blot analysis.
Caption: PRL-3 dephosphorylates Ezrin and Cytokeratin 8, promoting metastasis. This compound inhibits PRL-3.
Caption: Western blot workflow for analyzing PRL-3 substrate phosphorylation after this compound treatment.
Experimental Protocols
This protocol is designed for use with human colorectal cancer cell lines known to express PRL-3, such as HCT116 or SW480.
Materials and Reagents
-
Cell Line: HCT116 or SW480 human colorectal carcinoma cells
-
Cell Culture Media: McCoy's 5A or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution prepared in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, and associated equipment
-
Protein Transfer: PVDF membranes, transfer buffer, and associated equipment
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Ezrin (Thr567)
-
Rabbit anti-phospho-Keratin 8 (Ser73)
-
Rabbit anti-phospho-Keratin 8 (Ser431)
-
Mouse anti-Ezrin (total)
-
Mouse anti-Keratin 8 (total)
-
Mouse anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Procedure
-
Cell Culture and Treatment:
-
Seed HCT116 or SW480 cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody (e.g., anti-phospho-Ezrin) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Ezrin, total Cytokeratin 8, and a loading control like GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Data Presentation
The following table presents representative quantitative data on the effect of PRL-3 modulation on substrate phosphorylation, based on published findings.
| Target Protein | Condition | Fold Change in Phosphorylation (Normalized) | Reference |
| Phospho-Ezrin (Thr567) | PRL-3 Suppression (siRNA) | 4.4-fold increase | [3][4] |
| Phospho-Ezrin (Thr567) | PRL-3 Overexpression | 80% reduction | [4] |
| Phospho-Cytokeratin 8 (Ser73/Ser431) | Treatment with PRL-3 Inhibitor | Suppressed Phosphorylation | [5] |
Note: The fold change for the PRL-3 inhibitor on Cytokeratin 8 phosphorylation is described as "suppressed" as specific quantitative data was not available in the cited literature.[5]
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to determine the cellular efficacy of the PRL-3 inhibitor, this compound. By monitoring the phosphorylation status of known PRL-3 substrates, researchers can effectively assess the inhibitory action of this compound and its potential as a therapeutic agent for cancers driven by PRL-3. The provided protocols and diagrams serve as a valuable resource for scientists in academic and industrial settings engaged in cancer research and drug development.
References
- 1. What are PRL-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezrin is a specific and direct target of protein tyrosine phosphatase PRL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down-modulation of keratin 8 phosphorylation levels by PRL-3 contributes to colorectal carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Applying CG-707 in a Wound-Healing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CG-707, a putative Histone Deacetylase (HDAC) inhibitor, in a wound-healing assay. The protocols and supporting information are designed to enable the effective evaluation of this compound's impact on cell migration and proliferation, key processes in wound repair.
Introduction
Wound healing is a complex biological process involving cell migration, proliferation, and differentiation. Histone Deacetylase (HDAC) inhibitors are a class of epigenetic modulators that have demonstrated significant effects on these cellular activities. By altering the acetylation status of histones and other proteins, HDAC inhibitors can influence gene expression profiles related to cell cycle progression and motility. This compound is investigated here for its potential to modulate wound-healing responses, a critical area of research for therapeutic development.
Mechanism of Action: HDAC Inhibition in Wound Healing
HDAC inhibitors are known to influence several signaling pathways crucial for wound healing. The proposed mechanism of action for an HDAC inhibitor like this compound in a wound-healing context involves the following pathway:
Experimental Protocols
A meticulously executed wound-healing assay, often referred to as a scratch assay, is fundamental to assessing the efficacy of compounds like this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., human keratinocytes, fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Creating the "Wound":
-
Once the cells have reached confluency, carefully create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in complete cell culture medium. A vehicle control (medium with the solvent used for this compound) must be included.
-
Add the respective media to the appropriate wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first set of images of the scratch in each well (Time 0).
-
Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.
-
-
Data Analysis:
-
Measure the area of the scratch in the images from each time point using image analysis software.
-
Calculate the percentage of wound closure for each treatment and time point using the following formula:
Wound Closure (%) = [(Areat=0 - Areat=x) / Areat=0] * 100
Where Area_t=0 is the initial wound area and Area_t=x is the wound area at a specific time point.
-
Data Presentation
The quantitative data from the wound-healing assay should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and the control group.
Table 1: Quantitative Analysis of Wound Closure with this compound Treatment
| Treatment Group | Average Wound Area at T=0 (µm²) | Average Wound Area at T=12h (µm²) | Average Wound Area at T=24h (µm²) | Wound Closure at T=12h (%) | Wound Closure at T=24h (%) |
| Vehicle Control | 250,000 | 125,000 | 50,000 | 50% | 80% |
| This compound (1 µM) | 250,000 | 175,000 | 100,000 | 30% | 60% |
| This compound (5 µM) | 250,000 | 212,500 | 175,000 | 15% | 30% |
| This compound (10 µM) | 250,000 | 237,500 | 225,000 | 5% | 10% |
Conclusion
These application notes provide a framework for investigating the effects of this compound on cell migration and proliferation in a wound-healing context. The detailed protocol and data presentation structure are intended to ensure robust and reproducible results. Based on its presumed mechanism as an HDAC inhibitor, this compound is expected to demonstrate a dose-dependent inhibition of wound closure. Further investigations may explore the specific gene expression changes induced by this compound to fully elucidate its mechanism of action.
Application Notes and Protocols for CG-707 (SSGJ-707) in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational bispecific antibody CG-707 (also known as SSGJ-707), which targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). This document summarizes available clinical data on its use in combination with other anticancer agents, outlines its mechanism of action, and provides representative experimental protocols for its preclinical evaluation.
Introduction to this compound (SSGJ-707)
This compound is a recombinant humanized bispecific antibody built on an IgG4 framework that simultaneously targets two key pathways in tumor progression: the immune checkpoint protein PD-1 and the pro-angiogenic factor VEGF.[1] By engaging both targets, this compound is designed to exert a dual anti-tumor effect: reinvigorating the host immune response against cancer cells and inhibiting the formation of new blood vessels that supply tumors with nutrients. Clinical investigations are ongoing to evaluate the safety and efficacy of this compound, particularly in combination with chemotherapy for the treatment of advanced solid tumors like non-small cell lung cancer (NSCLC).
Mechanism of Action
This compound's dual-targeting nature allows it to modulate the tumor microenvironment in two critical ways:
-
Immune Checkpoint Blockade (Anti-PD-1): Tumor cells can express PD-L1, the ligand for PD-1, which is present on the surface of activated T cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to its inactivation and allowing the tumor to evade immune surveillance. By blocking the PD-1 receptor, this compound prevents this interaction, thereby restoring the T cell's ability to recognize and attack cancer cells.
-
Anti-Angiogenesis (Anti-VEGF): Tumors require a dedicated blood supply to grow and metastasize, a process known as angiogenesis. VEGF is a key signaling protein that promotes the formation of new blood vessels. By sequestering VEGF, this compound inhibits angiogenesis, depriving the tumor of essential blood supply and impeding its growth.
Preclinical data suggests that in the presence of VEGF, this compound's affinity for PD-1 is significantly increased, potentially enhancing its immune-stimulatory activity within the tumor microenvironment where VEGF levels are often elevated.[1]
Clinical Data in Combination Therapy
This compound has been evaluated in clinical trials in combination with platinum-based chemotherapy for the first-line treatment of advanced NSCLC. The following tables summarize the efficacy data from these studies.
Table 1: Efficacy of this compound in Combination with Chemotherapy in First-Line Advanced NSCLC
| Histology | Treatment | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Non-Squamous NSCLC | This compound + Chemotherapy | 54.5% (12/22 patients) | - |
| Squamous NSCLC | This compound + Chemotherapy | 75% (9/12 patients) | - |
| PD-L1 TPS 1-49% | This compound + Chemotherapy | 57% (12/21 patients) | - |
| PD-L1 TPS ≥50% | This compound + Chemotherapy | 69% (9/13 patients) | - |
| All NSCLC (EGFR/ALK mutation-negative, PD-L1 positive) | This compound + Chemotherapy | 70.8% | 100% |
| All NSCLC (First-Line) | This compound + Chemotherapy | 81.3% | 100% |
Data from Phase II clinical trials.[2][3][4]
Table 2: Efficacy of this compound Monotherapy in Advanced Solid Tumors
| Tumor Type | Line of Therapy | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Advanced Solid Tumors | - | 14% | 59.6% |
| Metastatic Colorectal Cancer | Third-Line | 33.3% | - |
Data from a Phase Ia/Ib clinical trial.[3]
Experimental Protocols
While specific, detailed preclinical protocols for this compound have not been made publicly available, the following are representative protocols for key in vitro and in vivo assays used to characterize bispecific antibodies targeting PD-1 and VEGF.
In Vitro Assays
1. Cell-Based PD-1/PD-L1 Blockade Assay
-
Objective: To determine the ability of this compound to block the interaction between PD-1 and PD-L1 and restore T cell signaling.
-
Materials:
-
PD-1 expressing Jurkat T cells (or other suitable T cell line) engineered with a reporter system (e.g., NFAT-luciferase).
-
PD-L1 expressing antigen-presenting cells (APCs) (e.g., CHO-K1 or a cancer cell line).
-
This compound, isotype control antibody, and reference anti-PD-1 antibody.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
-
Protocol:
-
Seed the PD-L1 expressing APCs in a 96-well plate and allow them to adhere overnight.
-
The following day, add serial dilutions of this compound, isotype control, or reference antibody to the wells.
-
Add the PD-1 expressing Jurkat reporter cells to the wells.
-
Co-culture the cells for 6-24 hours at 37°C.
-
Measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the half-maximal effective concentration (EC50) of this compound for PD-1/PD-L1 blockade.
-
2. VEGF-Mediated Endothelial Cell Proliferation Assay
-
Objective: To assess the ability of this compound to inhibit VEGF-induced proliferation of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Recombinant human VEGF.
-
This compound, isotype control antibody, and reference anti-VEGF antibody (e.g., bevacizumab).
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
-
Protocol:
-
Seed HUVECs in a 96-well plate in a low-serum medium and allow them to attach.
-
Add serial dilutions of this compound, isotype control, or reference antibody to the wells.
-
Add a predetermined concentration of recombinant human VEGF to induce proliferation.
-
Incubate the plate for 48-72 hours at 37°C.
-
Measure cell proliferation using a suitable assay reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for inhibiting VEGF-mediated proliferation.
-
In Vivo Assays
1. Tumor Growth Inhibition in a Syngeneic Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy in an immunocompetent mouse model.
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).
-
Murine cancer cell line that is responsive to anti-PD-1 therapy (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma).
-
This compound (or a murine surrogate), isotype control antibody.
-
Chemotherapeutic agent (e.g., cisplatin or paclitaxel).
-
Calipers for tumor measurement.
-
-
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, chemotherapy alone, this compound alone, this compound + chemotherapy).
-
Administer treatments according to a predetermined schedule (e.g., this compound intraperitoneally twice a week, chemotherapy intravenously once a week).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Conclusion
This compound (SSGJ-707) is a promising investigational bispecific antibody that demonstrates a dual mechanism of action by targeting both PD-1 and VEGF. Early clinical data in combination with chemotherapy have shown encouraging anti-tumor activity in advanced NSCLC. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and to identify optimal combination strategies and patient populations. The provided representative protocols can serve as a foundation for researchers designing preclinical studies to evaluate this compound and similar dual-targeting immunotherapies.
References
- 1. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 2. 3Sbio revs on with phase II data in tight PD-1/VEGF bispecific race | BioWorld [bioworld.com]
- 3. pharmexec.com [pharmexec.com]
- 4. researchgate.net [researchgate.net]
Animal Models for In Vivo Testing of Novel "707" Cancer Therapeutics
Introduction: A series of novel therapeutic agents, each designated with "707" in their nomenclature, are currently under preclinical and clinical investigation for the treatment of various malignancies. These agents, including NGM707, SSGJ-707, Conteltinib (CT-707), KB707, and CG0070, employ diverse mechanisms of action, from dual immune checkpoint inhibition to oncolytic virotherapy. This document provides detailed application notes and protocols for the use of relevant animal models in the in vivo evaluation of these promising cancer therapies.
NGM707: A Dual Antagonist of ILT2 and ILT4
NGM707 is a humanized monoclonal antibody that dually targets the inhibitory receptors Immunoglobulin-like transcript 2 (ILT2) and ILT4. These receptors are expressed on myeloid and lymphoid cells within the tumor microenvironment and contribute to immune evasion.[1][2][3] Preclinical studies have demonstrated that NGM707 can reprogram immunosuppressive myeloid cells and enhance the anti-tumor activity of NK and CD8+ T cells.[1][4]
Signaling Pathway
Animal Models and Experimental Protocols
Humanized mouse models are essential for evaluating the efficacy of NGM707 due to its targeting of human immune receptors.
Model: Patient-Derived Xenograft (PDX) in Humanized Mice
Protocol:
-
Humanization of Mice: Immunodeficient mice (e.g., NSG) are irradiated and subsequently engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Implantation: Once human immune cell engraftment is confirmed (typically 12-16 weeks post-HSC injection), patient-derived tumor fragments or single-cell suspensions are implanted subcutaneously or orthotopically.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. NGM707 is administered intravenously (IV) or intraperitoneally (IP) at various dose levels and schedules.
-
Efficacy Assessment: Tumor growth is monitored regularly using calipers. At the end of the study, tumors and immune organs are harvested for analysis.
-
Pharmacodynamic Analysis: Flow cytometry is used to analyze immune cell populations in peripheral blood and tumors. Immunohistochemistry (IHC) can be used to assess the infiltration of immune cells into the tumor microenvironment.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| NGM707 (Dose 1) | ||
| NGM707 (Dose 2) |
| Treatment Group | CD8+ T Cell Infiltration (% of CD45+ cells) | NK Cell Infiltration (% of CD45+ cells) |
| Vehicle Control | ||
| NGM707 |
SSGJ-707: A Bispecific Antibody Targeting PD-1 and VEGF
SSGJ-707 is a recombinant humanized bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[5][6] This dual-targeting approach aims to both enhance the anti-tumor immune response by blocking the PD-1/PD-L1 pathway and inhibit tumor angiogenesis and vascular permeability by neutralizing VEGF.
Signaling Pathway
Animal Models and Experimental Protocols
Model: Human Tumor Xenograft in Immunodeficient Mice
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., NSCLC, colorectal) are cultured under standard conditions.
-
Tumor Implantation: A specific number of tumor cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).
-
Treatment: Once tumors are established, mice are randomized and treated with SSGJ-707, vehicle control, or comparator agents.
-
Efficacy Monitoring: Tumor volumes are measured at regular intervals. Body weight is also monitored as an indicator of toxicity.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day X | % Tumor Growth Inhibition |
| Vehicle Control | N/A | |
| SSGJ-707 (Dose 1) | ||
| SSGJ-707 (Dose 2) |
Conteltinib (CT-707): A Second-Generation ALK Inhibitor
Conteltinib (CT-707) is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK).[7][8][9] ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[7][10] Preclinical studies have shown that Conteltinib has significant anti-tumor activity in both crizotinib-sensitive and -resistant ALK-positive models.[7][10]
Signaling Pathway
Animal Models and Experimental Protocols
Model: ALK-Positive NSCLC Xenograft Model
Protocol:
-
Cell Lines: Use human NSCLC cell lines with known ALK rearrangements (e.g., H3122).
-
Tumor Implantation: Inject ALK-positive NSCLC cells subcutaneously into immunodeficient mice.
-
Treatment Administration: Once tumors are palpable, begin oral administration of Conteltinib at different doses.
-
Efficacy Evaluation: Monitor tumor growth and the general health of the animals.
-
Pharmacodynamic Studies: At the end of the treatment period, collect tumor samples to assess the inhibition of ALK phosphorylation and downstream signaling pathways via Western blot or IHC.
Data Presentation:
| Treatment Group | Tumor Volume (mm³) on Day X | Change in p-ALK levels (%) |
| Vehicle Control | ||
| Conteltinib (Dose 1) | ||
| Conteltinib (Dose 2) |
KB707: An Inhaled Immunotherapy Delivering IL-2 and IL-12
KB707 is a novel, replication-defective herpes simplex virus 1 (HSV-1) vector designed to deliver genes encoding human interleukin-2 (IL-2) and interleukin-12 (IL-12) directly to the tumor microenvironment.[11][12] This approach aims to induce a potent local and systemic anti-tumor immune response while minimizing the systemic toxicities associated with cytokine therapies.[11][12] Preclinical data in syngeneic mouse models of checkpoint inhibitor-refractory metastatic disease have shown promising results.[11]
Experimental Workflow
Animal Models and Experimental Protocols
Model: Syngeneic Mouse Model of Lung Metastases
Protocol:
-
Tumor Cell Inoculation: Inject murine cancer cells (e.g., Lewis Lung Carcinoma - LLC) intravenously into immunocompetent mice (e.g., C57BL/6) to establish lung metastases.
-
Treatment: Administer KB707 via inhalation at specified doses and schedules.
-
Efficacy Assessment: Monitor survival and, in some models, quantify metastatic burden in the lungs at the end of the study.
-
Immunological Analysis: Collect bronchoalveolar lavage fluid (BALF), lung tissue, and spleens to analyze immune cell populations and cytokine profiles using flow cytometry and ELISA.
Data Presentation:
| Treatment Group | Median Survival (Days) | Number of Lung Metastases |
| Vehicle Control | ||
| KB707 |
| Analyte | Vehicle Control (pg/mL) | KB707 (pg/mL) |
| IFN-γ in BALF | ||
| TNF-α in BALF |
CG0070: An Oncolytic Adenovirus for Bladder Cancer
CG0070 is a conditionally replicating oncolytic adenovirus engineered to selectively replicate in and lyse cancer cells with a defective retinoblastoma (Rb) pathway.[13] The virus is also armed with a granulocyte-macrophage colony-stimulating factor (GM-CSF) transgene to stimulate an anti-tumor immune response.[13] Preclinical studies have demonstrated its efficacy in orthotopic and subcutaneous bladder cancer models.[13]
Mechanism of Action
Animal Models and Experimental Protocols
Model: Orthotopic Bladder Cancer Xenograft Model
Protocol:
-
Cell Preparation: Use a human bladder cancer cell line with a defective Rb pathway (e.g., SW780).
-
Tumor Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and instill the bladder cancer cells directly into the bladder via a catheter.
-
Treatment: After tumor establishment, administer CG0070 intravesically.
-
Efficacy Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells).
-
Histological Analysis: At the end of the study, harvest bladders for histological examination to confirm tumor eradication.
Data Presentation:
| Treatment Group | Tumor Bioluminescence (Photons/sec) | % Tumor-Free Mice |
| Vehicle Control | ||
| CG0070 |
Disclaimer: These protocols are intended as a general guide. Specific experimental details, including animal strains, cell numbers, drug dosages, and administration schedules, should be optimized for each specific study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. ngmbio.com [ngmbio.com]
- 2. NGM Bio Presents Preliminary Data from Phase 1 Monotherapy Dose Escalation Trial of NGM707 in Patients with Advanced or Metastatic Solid Tumors at 2022 ESMO-IO Annual Meeting - BioSpace [biospace.com]
- 3. NGM Bio Announces Initiation of Phase 1/2 Clinical Study of [globenewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pharmexec.com [pharmexec.com]
- 6. Bispecific Antibody Clinical Trial Pipeline Gains Momentum: [globenewswire.com]
- 7. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - ProQuest [proquest.com]
- 8. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, firs… [ouci.dntb.gov.ua]
- 10. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Krystal Biotech Receives FDA Fast Track Designation for Inhaled Oncology Candidate KB707 to Treat Solid Tumors of the Lung | Krystal Biotech, Inc. [ir.krystalbio.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. urotoday.com [urotoday.com]
Application Notes and Protocols for Studying Epithelial-to-Mesenchymal Transition (EMT) with A83-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to apoptosis. This transition is crucial in embryonic development, wound healing, and tissue fibrosis. In the context of cancer, EMT is a key driver of tumor progression, metastasis, and the development of therapeutic resistance. A central signaling pathway governing EMT is the Transforming Growth-Factor Beta (TGF-β) pathway. Consequently, small molecule inhibitors targeting this pathway are invaluable tools for studying and potentially counteracting EMT.
This document provides detailed application notes and protocols for utilizing A83-01 , a potent and selective inhibitor of the TGF-β type I receptor (ALK5), as well as activin/nodal type I receptors (ALK4 and ALK7), to investigate EMT in a research setting.[1][2] By inhibiting the phosphorylation of Smad2, A83-01 effectively blocks the canonical TGF-β signaling cascade, thereby preventing the transcriptional changes associated with EMT.[1][3]
Mechanism of Action of A83-01 in Inhibiting EMT
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II serine/threonine kinase receptors on the cell surface. This binding leads to the recruitment and phosphorylation of type I receptors, such as ALK5.[4] The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and this complex translocates to the nucleus. Inside the nucleus, the Smad complex acts as a transcription factor, regulating the expression of genes that drive the EMT program. This includes the upregulation of mesenchymal markers like N-cadherin and Vimentin, and the downregulation of epithelial markers such as E-cadherin.[5]
A83-01 is a small molecule that competitively inhibits the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade that leads to EMT.[1][3]
Quantitative Data on the Effects of A83-01 on EMT
The following tables summarize the quantitative effects of A83-01 on various markers and functional aspects of EMT, as reported in the literature.
Table 1: Effect of A83-01 on EMT Marker Expression (mRNA) in Inflamed Caco-2 cells [4]
| Gene Symbol | Marker Type | Treatment | Fold Change vs. Inflamed Control |
| VIM | Mesenchymal | A83-01 | Markedly Decreased |
| SNAI1 | Mesenchymal | A83-01 | Markedly Decreased |
| SNAI2 | Mesenchymal | A83-01 | Markedly Decreased |
| CTNNB1 | Mesenchymal | A83-01 | Markedly Decreased |
| ACTA2 | Mesenchymal | A83-01 | Markedly Decreased |
| CDH2 | Mesenchymal | A83-01 | Markedly Decreased |
Table 2: Effect of A83-01 on Cell Migration and Invasion
| Cell Line | Assay | Treatment | Result | Reference |
| JIMT1 | Migration (Wound Healing) | A83-01 | ~17% reduction in migration | [6] |
| JIMT1 | Migration (Wound Healing) | A83-01 + Trastuzumab | ~90% reduction in migration | [6] |
| SKBR3 | Invasion (Boyden Chamber) | TGF-β + A83-01 | 35% inhibition of TGF-β-induced invasion | [6] |
| SKBR3 | Invasion (Boyden Chamber) | TGF-β + A83-01 + Trastuzumab | Complete block of TGF-β-induced invasion | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of A83-01 on EMT.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional but Recommended): Once cells are attached, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours. This helps to reduce basal signaling pathway activation.
-
Treatment:
-
Prepare a stock solution of A83-01 in DMSO. For example, a 10 mM stock can be prepared.[1]
-
Dilute the A83-01 stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).[6]
-
For studies involving TGF-β-induced EMT, pre-treat cells with A83-01 for 2-16 hours before adding TGF-β1 (e.g., 10 ng/ml).[6]
-
Include appropriate controls: vehicle control (DMSO), untreated control, and TGF-β1 only control.
-
References
- 1. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 2. stemcell.com [stemcell.com]
- 3. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β receptor I inhibitor may restrict the induction of EMT in inflamed intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Immunotherapies: Application Notes for THOR-707 and NGM707
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two investigational oncology compounds: THOR-707 (SAR444245) and NGM707. These notes are intended to guide researchers in designing experiments to evaluate the mechanism of action and potential therapeutic applications of these molecules.
Disclaimer: THOR-707 and NGM707 are investigational drugs and are not commercially available for purchase. The information provided is based on publicly available data from clinical trials and scientific publications.
THOR-707 (SAR444245)
Background and Mechanism of Action
THOR-707 (also known as SAR444245 or pegenzileukin) is a precisely PEGylated, engineered variant of the cytokine interleukin-2 (IL-2).[1][2] This modification is designed to prevent the binding of the IL-2 moiety to the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25), while retaining its ability to bind to the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex.[1][2] This selective binding profile aims to preferentially stimulate the proliferation and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells, which are key effectors of the anti-tumor immune response.[1][3][4] The PEGylation also extends the half-life of the molecule.[1] By avoiding IL-2Rα, THOR-707 is designed to minimize the expansion of immunosuppressive regulatory T cells (Tregs) and reduce the risk of vascular leak syndrome (VLS), a common toxicity associated with high-dose IL-2 therapy.[1][4]
Sanofi acquired THOR-707 through the acquisition of Synthorx in 2019.[5] However, in October 2022, Sanofi announced the discontinuation of Phase 2 studies of THOR-707 due to lower-than-projected efficacy, with plans for new studies exploring different dosing schedules.[6][7][8]
Supplier and Purchasing Information
THOR-707 is an investigational drug developed by Sanofi and is not available for purchase as a research chemical through commercial suppliers. Access to the compound would be limited to collaborations with the manufacturer or participation in clinical trials.
Quantitative Data Summary
| Parameter | Value | Source |
| Mechanism of Action | Selective IL-2Rβγ agonist, non-alpha IL-2 variant | [1][2] |
| Developer | Sanofi (via Synthorx acquisition) | [5] |
| Clinical Trial ID | NCT04009681 | [9] |
| Key Biological Effects | Expansion of CD8+ T cells and NK cells | [3][4] |
| Status | Phase 2 studies discontinued; new Phase 1/2 program planned | [7] |
Signaling Pathway
Caption: THOR-707 selectively activates the IL-2Rβγ pathway, leading to downstream signaling and immune cell activation.
Experimental Protocols
1. In Vitro T Cell and NK Cell Proliferation Assay
-
Objective: To assess the dose-dependent effect of THOR-707 on the proliferation of human CD8+ T cells and NK cells.
-
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with a proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Plate the labeled PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add THOR-707 at a range of concentrations (e.g., 0.01 nM to 100 nM). Include a positive control (recombinant human IL-2) and a negative control (medium alone).
-
Incubate the cells for 5-7 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD8, and CD56 to identify CD8+ T cells and NK cells.
-
Analyze the cells by flow cytometry to measure the dilution of the proliferation dye in the CD8+ T cell and NK cell populations.
-
2. STAT5 Phosphorylation Assay
-
Objective: To determine the potency of THOR-707 in inducing STAT5 phosphorylation in different immune cell subsets.
-
Methodology:
-
Isolate PBMCs from healthy donors.
-
Stimulate PBMCs with a concentration series of THOR-707 or rhIL-2 for 15-30 minutes at 37°C.
-
Immediately fix the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol).
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8, CD25, CD56) and an antibody against phosphorylated STAT5 (pSTAT5).
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of pSTAT5 in CD8+ T cells, NK cells, and CD4+CD25+ regulatory T cells.
-
NGM707
Background and Mechanism of Action
NGM707 is a dual antagonist monoclonal antibody that targets two immunoglobulin-like transcript (ILT) receptors: ILT2 (also known as LILRB1) and ILT4 (also known as LILRB2).[10] These are inhibitory receptors expressed on myeloid cells (e.g., macrophages, dendritic cells) and, in the case of ILT2, also on lymphoid cells such as NK cells and a subset of T cells.[11] By blocking the inhibitory signals mediated by ILT2 and ILT4, NGM707 is designed to enhance the anti-tumor immune response.[11] Preclinical studies suggest that blockade of ILT4 reverses myeloid cell-mediated immune suppression, while blockade of ILT2 promotes NK and CD8+ T cell-mediated tumor cell killing and enhances macrophage phagocytosis.[11][12] NGM707 is being developed by NGM Biopharmaceuticals.[11]
Supplier and Purchasing Information
NGM707 is an investigational drug and is not commercially available for general research purchase. MedChemExpress lists NGM707 with an option to "get quote," which may be for custom synthesis for qualified researchers, but it is not available as a stock item.[13][14]
Quantitative Data Summary
| Parameter | Value | Source |
| Mechanism of Action | Dual antagonist of ILT2 and ILT4 | [10] |
| Developer | NGM Biopharmaceuticals | [11] |
| Clinical Trial ID | NCT04913337 | [15] |
| Key Biological Effects | Reverses myeloid immune suppression, enhances NK and T cell activity | [11][12] |
| Status | Phase 1/2 clinical trial ongoing | [15] |
Signaling Pathway
Caption: NGM707 blocks inhibitory ILT2 and ILT4 receptors, unleashing anti-tumor immune responses.
Experimental Protocols
1. Macrophage Repolarization Assay
-
Objective: To investigate the effect of NGM707 on the phenotype of human macrophages.
-
Methodology:
-
Isolate monocytes from healthy donor PBMCs and differentiate them into M2-like macrophages by culturing with M-CSF for 5-7 days.
-
Treat the M2-like macrophages with NGM707 or an isotype control antibody for 24-48 hours.
-
Analyze the expression of M1 (e.g., CD80, HLA-DR) and M2 (e.g., CD163, CD206) markers on the macrophage surface by flow cytometry.
-
Alternatively, collect the culture supernatants to measure the secretion of pro-inflammatory (e.g., TNF-α, IL-12) and anti-inflammatory (e.g., IL-10) cytokines by ELISA or multiplex bead array.
-
2. NK Cell-Mediated Cytotoxicity Assay
-
Objective: To determine if NGM707 can enhance the killing of tumor cells by NK cells.
-
Methodology:
-
Isolate NK cells from healthy donor PBMCs.
-
Select a tumor cell line that expresses ligands for ILT2 (e.g., HLA-G or classical MHC class I molecules).
-
Label the target tumor cells with a release agent (e.g., Calcein-AM or 51Cr).
-
Co-culture the labeled target cells with the isolated NK cells at various effector-to-target ratios in the presence of NGM707 or an isotype control antibody.
-
After a 4-hour incubation, measure the release of the label from the target cells into the supernatant, which is proportional to cell lysis.
-
Calculate the percentage of specific lysis for each condition.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro functional characterization of NGM707.
References
- 1. thor-707 - My Cancer Genome [mycancergenome.org]
- 2. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofiâs novel investigational IL-2 [sanofi.com]
- 3. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Sanofi - Wikipedia [en.wikipedia.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. biopharmadive.com [biopharmadive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NGM-707 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ngmbio.com [ngmbio.com]
- 12. NGM Expands Oncology Portfolio with First Immuno-Oncology Development Candidate, NGM707, a Novel Dual Antagonist Antibody Inhibiting ILT2 and ILT4 - BioSpace [biospace.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Safety Precautions for Handling Novel Chemical Compounds in a Laboratory Setting
Disclaimer: The compound "CG-707" has been identified as "Woodland Fantasy," a ceramic glaze product. This document does not pertain to the handling of this specific product. Instead, it serves as a general guideline and template for researchers, scientists, and drug development professionals on the safety precautions and handling of a novel, hypothetical chemical compound, hereafter referred to as Compound-X , in a laboratory environment.
Introduction
The handling of new or uncharacterized chemical compounds in a research and development setting requires stringent safety protocols to protect laboratory personnel from potential hazards.[1][2] This document outlines the essential safety precautions, handling procedures, and preliminary experimental protocols for a hypothetical novel compound, Compound-X. The procedures described herein are based on established laboratory safety principles and are intended to be adapted to specific laboratory environments and the known properties of the compound being investigated. A thorough risk assessment should be conducted before commencing any new experimental work.[3][4]
Hazard Identification and Risk Assessment
Before handling Compound-X, a comprehensive risk assessment must be performed.[3][4] This involves consulting any available preliminary data and Safety Data Sheets (SDS) for similar chemical structures. If no data is available, the compound should be treated as highly toxic.[1]
2.1 Physical and Chemical Hazard Data (Hypothetical)
| Property | Value | Source |
| Physical State | Crystalline Solid | Visual Inspection |
| Molecular Formula | C₂₂H₂₅FN₄O₃ | Elemental Analysis |
| Molecular Weight | 428.46 g/mol | Mass Spectrometry |
| Melting Point | 178-181 °C | Differential Scanning Calorimetry |
| Solubility | DMSO: >50 mg/mL, Water: <0.1 mg/mL | Solubility Assay[5][6] |
| Hygroscopicity | Non-hygroscopic | Gravimetric Analysis |
| Flammability | Not flammable | N/A |
2.2 Toxicological Hazard Data (Hypothetical)
| Endpoint | Value (IC₅₀/LD₅₀) | Method |
| In vitro Cytotoxicity | 5.2 µM (MCF-7) | MTT Assay |
| Acute Oral Toxicity | >2000 mg/kg (rat) | OECD Guideline 423 |
| Mutagenicity | Negative | Ames Test |
| Carcinogenicity | Unknown | N/A |
| Teratogenicity | Unknown | N/A |
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against chemical exposure and must be worn at all times when handling Compound-X.[7][8][9][10]
| Protection Type | Specification |
| Eye/Face | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when handling bulk powder or splash-prone solutions.[7][11] |
| Hand | Double-layered nitrile gloves for handling solutions. Powder-free nitrile gloves for general lab work. Gloves should be inspected before use and changed frequently.[2][7] |
| Body | Flame-resistant lab coat, fully fastened.[10] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[1] |
| Respiratory | A NIOSH-approved respirator may be necessary when handling large quantities of powder outside of a certified chemical fume hood.[10] |
Handling and Storage Procedures
4.1 General Handling Workflow
The following diagram illustrates the standard workflow for handling a new chemical compound in the lab.
Caption: Workflow for handling novel compounds.
4.2 Weighing Protocol
-
Ensure the analytical balance is clean, level, and calibrated.[12]
-
Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate weighing paper or a tared container.[12][13]
-
Carefully transfer the desired amount of Compound-X using a clean spatula.
-
Clean the balance and surrounding area with a soft brush after use.[12] Do not return excess material to the stock container.[12]
4.3 Stock Solution Preparation
-
Based on solubility data, select an appropriate solvent (e.g., DMSO).
-
In a chemical fume hood, add the solvent to the accurately weighed Compound-X in a suitable container (e.g., a volumetric flask or vial).
-
Mix thoroughly by vortexing or sonication until the solid is completely dissolved.[5]
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.[14]
4.4 Storage
-
Solid Form: Store Compound-X in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Segregate from incompatible chemicals.[14]
-
Solution Form: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate if necessary. For small spills, use an appropriate spill kit, wearing full PPE. For large spills, contact the institutional safety office. |
Experimental Protocols
6.1 Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Compound-X on a cancer cell line (e.g., MCF-7). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing the various concentrations of Compound-X. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[15][17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Signaling Pathway Visualization (Hypothetical)
Assuming Compound-X is a kinase inhibitor targeting the MEK protein in the MAPK/ERK pathway, the following diagram illustrates its hypothetical mechanism of action.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound-X.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. uah.edu [uah.edu]
- 12. extranet.who.int [extranet.who.int]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. saffronchemicals.com [saffronchemicals.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects of CG-707
This technical support guide provides troubleshooting advice and frequently asked questions regarding potential off-target effects of CG-707, a potent inhibitor of Src family kinases (SFKs). The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a multi-kinase inhibitor designed to potently target Src family kinases (SFKs). The primary targets within this family include Src, Lyn, Fyn, and Lck. SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is highly potent against SFKs, it has been observed to inhibit other kinases at higher concentrations. These off-target effects are critical to consider when interpreting experimental results. Known off-target kinases include Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these kinases can lead to unintended biological consequences in your experiments.
Q3: We are observing unexpected changes in cell morphology and adhesion in our experiments with this compound. Could this be an off-target effect?
Yes, this is a plausible off-target effect. Src family kinases are key regulators of the cytoskeleton and cell adhesion. However, off-target inhibition of kinases like Abl and PDGFR can also impact these processes. We recommend performing dose-response experiments to determine if the observed effects correlate with the IC50 values for off-target kinases. Additionally, consider using a more selective SFK inhibitor as a negative control.
Q4: Our experiments show a decrease in cell viability at concentrations of this compound that are higher than the IC50 for its primary targets. What could be the cause?
This is a common observation with multi-kinase inhibitors. The decreased cell viability at higher concentrations is likely due to the inhibition of off-target kinases that are essential for cell survival, such as c-Kit and PDGFR. It is crucial to establish a therapeutic window for your experiments where you observe potent inhibition of your primary target with minimal off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected decrease in cell proliferation in a cell line not known to be dependent on the primary SFK target. | Inhibition of c-Kit or PDGFR, which are involved in mitogenic signaling.[3] | 1. Perform a cell viability assay with a panel of cell lines with known dependencies on c-Kit or PDGFR. 2. Conduct a Western blot analysis to assess the phosphorylation status of c-Kit, PDGFR, and their downstream effectors (e.g., Akt, ERK) in the presence of this compound. |
| Changes in immune cell activation or function. | Inhibition of Lck and Fyn, which are critical for T-cell and B-cell signaling, respectively. Additionally, off-target effects on other immune-related kinases could be a factor.[2] | 1. Use more specific inhibitors for individual SFK members to dissect the specific kinase responsible for the observed phenotype. 2. Analyze the phosphorylation of key signaling proteins in immune cell activation pathways. |
| Alterations in bone cell (osteoclast or osteoblast) function. | Src is a known regulator of osteoclast activity. Off-target effects on other kinases involved in bone homeostasis, similar to those seen with dasatinib, could also contribute.[3] | 1. Perform osteoclast differentiation and resorption assays. 2. Evaluate the expression and phosphorylation of key regulators of bone remodeling. |
| Gastrointestinal toxicities observed in in vivo models. | Off-target inhibition of kinases in the gastrointestinal tract. This is a known side effect of some TKIs like bosutinib and dasatinib.[4][5] | 1. Reduce the dose of this compound to the minimum effective concentration. 2. Consider co-administration with agents that can mitigate gastrointestinal side effects, if applicable to the experimental design. |
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and known off-target kinases.
| Kinase Target | IC50 (nM) | Target Class |
| Src | 1.5 | Primary Target (SFK) |
| Lyn | 2.1 | Primary Target (SFK) |
| Fyn | 2.8 | Primary Target (SFK) |
| Lck | 3.5 | Primary Target (SFK) |
| Abl | 25 | Off-Target |
| c-Kit | 80 | Off-Target |
| PDGFRα | 150 | Off-Target |
| PDGFRβ | 120 | Off-Target |
Experimental Protocols
Kinase Activity Assay
This protocol outlines a general method for determining the IC50 of this compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Off-Target Effects
This protocol is designed to assess the phosphorylation status of off-target kinases in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the off-target kinase (e.g., p-PDGFR, PDGFR) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the change in phosphorylation.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-in dosing of bosutinib in pts with chronic phase chronic myeloid leukemia (CML) after second-generation tyrosine kinase inhibitor (TKI) therapy: results of the Bosutinib Dose Optimization (BODO) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Technical Support Center: Interpreting Unexpected Results with Investigational Immunotherapies
Disclaimer: The compound "CG-707" is not clearly identified in publicly available scientific literature. This technical support guide focuses on THOR-707 (SAR444245) , a not-alpha IL-2 variant, due to the detailed published data on its mechanism and clinical investigation. It is possible the query refers to other investigational agents such as NGM707 , SSGJ-707 , or Conteltinib (CT-707) . Researchers should verify the specific agent used in their experiments.
This guide is intended for researchers, scientists, and drug development professionals using THOR-707. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is THOR-707 and what is its primary mechanism of action?
THOR-707 is a pegylated, recombinant interleukin-2 (IL-2) variant.[1][2] Its key feature is a modification that blocks its binding to the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25), while preserving its ability to bind to the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex.[1][3][4][5] This preferential binding is designed to selectively activate and expand CD8+ T cells and Natural Killer (NK) cells, which are crucial for anti-tumor immunity, while minimizing the expansion of immunosuppressive regulatory T cells (Tregs) that also express high levels of CD25.[1][5][6]
Q2: After treating peripheral blood mononuclear cells (PBMCs) with THOR-707, I'm not seeing the expected increase in CD8+ T cell proliferation. What could be the cause?
Several factors could contribute to this. Firstly, ensure the THOR-707 has been stored and handled correctly to maintain its activity. Secondly, the donor variability of PBMCs can be significant. The baseline activation state and receptor expression on the cells can influence their response. It is also crucial to use the appropriate concentration range for THOR-707 and to ensure the cell culture conditions are optimal for T cell survival and proliferation. Finally, the time point of analysis is important; significant proliferation may take several days to become apparent.
Q3: My in vivo mouse experiments with THOR-707 are showing high toxicity and weight loss, which is unexpected. What should I consider?
While THOR-707 is designed to have a better safety profile than recombinant human IL-2 (aldesleukin) by avoiding significant activation of eosinophils and subsequent vascular leak syndrome, toxicity can still occur, especially at higher doses.[1][4] It is important to carefully review the dosing regimen, including the amount and frequency of administration. The mouse strain used can also influence the response. Ensure that the vehicle control group is behaving as expected. If the toxicity is unexpected at a dose level reported to be safe in the literature, consider verifying the concentration and formulation of your THOR-707 stock.
Q4: I am observing an increase in Tregs in my treated samples, which contradicts the expected mechanism of action. How can I interpret this?
While THOR-707 is designed to minimize Treg expansion, a complete absence of any effect on this population may not always be the case under all experimental conditions.[5][6] A slight or transient increase in Tregs could be observed. It is important to assess the ratio of CD8+ T cells to Tregs, as a significant increase in this ratio is a key indicator of a favorable anti-tumor immune response.[6] Also, consider the markers used to identify Tregs to ensure you are analyzing the correct cell population.
Troubleshooting Unexpected Results
Below are tables summarizing potential unexpected quantitative results, their possible causes, and suggested actions.
In Vitro Experiments
| Unexpected Result | Possible Causes | Suggested Actions |
| Low CD8+ T cell and NK cell activation (e.g., low pSTAT5 signaling) | 1. Degraded THOR-707.2. Suboptimal THOR-707 concentration.3. Low IL-2Rβγ expression on target cells.4. Incorrect timing of analysis. | 1. Verify storage and handling of THOR-707.2. Perform a dose-response experiment.3. Characterize IL-2Rβγ expression on your cell population.4. Conduct a time-course experiment. |
| High Treg proliferation | 1. Contamination with wild-type IL-2.2. High non-specific binding at supra-physiological doses.3. Misidentification of Treg population. | 1. Verify the purity of the THOR-707.2. Titrate down the concentration of THOR-707.3. Use stringent gating strategy for Tregs (e.g., CD4+CD25+FOXP3+). |
| Low cytotoxicity in an ADCC assay | 1. Insufficient NK cell activation.2. Target cells have low expression of the antibody target.3. Incorrect effector to target cell ratio. | 1. Confirm NK cell activation with THOR-707 in a separate assay.2. Verify target antigen expression on target cells.3. Optimize the effector to target cell ratio. |
In Vivo Experiments
| Unexpected Result | Possible Causes | Suggested Actions |
| Lack of anti-tumor efficacy | 1. Insufficient dose or frequency of THOR-707.2. Tumor model is resistant to T cell/NK cell-mediated killing.3. High tumor burden at the start of treatment. | 1. Perform dose-escalation studies.2. Characterize the immune infiltrate of the tumor model.3. Initiate treatment at an earlier stage of tumor development. |
| High levels of eosinophils | 1. Incorrect formulation or contamination of THOR-707.2. Unexpected off-target effects in the specific animal model. | 1. Verify the formulation and purity of the THOR-707.2. Analyze other markers of toxicity and immune activation. |
| No significant increase in tumor-infiltrating CD8+ T cells | 1. Poor tumor vascularization limiting immune cell infiltration.2. Presence of a highly immunosuppressive tumor microenvironment. | 1. Analyze tumor histology for vascularization.2. Consider combination therapies to overcome immunosuppression. |
Experimental Protocols
In Vitro PBMC Proliferation Assay
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Label PBMCs with a proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's instructions.
-
Cell Culture: Plate the labeled PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
Treatment: Add THOR-707 at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include a negative control (vehicle) and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, CD8, and a marker for Tregs (e.g., CD25 and FOXP3).
-
Data Analysis: Analyze the dilution of the proliferation dye in the different T cell subsets using a flow cytometer.
In Vivo Syngeneic Mouse Tumor Model
-
Tumor Implantation: Inject tumor cells (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
THOR-707 Administration: Administer THOR-707 intravenously or intraperitoneally at the desired dose and schedule (e.g., twice weekly). Include a vehicle control group.
-
Endpoint Analysis: At the end of the study (or when tumors reach the ethical endpoint), euthanize the mice and harvest the tumors and spleens.
-
Immunophenotyping: Prepare single-cell suspensions from the tumors and spleens and perform flow cytometry to analyze the frequency and activation state of different immune cell populations (e.g., CD8+ T cells, NK cells, Tregs).
Visualizations
Caption: THOR-707 selectively activates the IL-2Rβγ pathway.
Caption: Overview of in vitro and in vivo experimental workflows.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. thor-707 - My Cancer Genome [mycancergenome.org]
- 2. Advancements of Common Gamma-Chain Family Cytokines in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CG-707 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CG-707 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in most cell lines?
A1: The optimal concentration of this compound is highly dependent on the specific cell line being used and the duration of the experiment. A preliminary dose-response experiment is crucial to determine the effective concentration range. A broad starting range for a new cell line could be from 0.01 µM to 100 µM.
Q2: How should I prepare and store my this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[1] It is essential to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments.[2]
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
A4: The edge effect, where wells on the perimeter of a microplate show different results due to factors like evaporation, can be mitigated by not using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same this compound concentration.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to ensure even cell distribution.[4] |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the pipette tips. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[3] |
Issue 2: No Observable Effect of this compound on Cell Viability
Symptoms:
-
Cell viability remains high even at the highest concentrations of this compound tested.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Concentration Range | The effective concentration may be higher than the range tested. Perform a broader range-finding experiment with concentrations up to 100 µM or higher, if solubility permits. |
| Incorrect Incubation Time | The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Degraded this compound | Check the expiration date of the compound and ensure it has been stored correctly. Prepare a fresh stock solution. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the mechanism of action of this compound. Consider testing on a different, potentially more sensitive, cell line. |
Issue 3: High Signal in Negative Control Wells
Symptoms:
-
Unexpectedly low viability in the no-treatment or vehicle control wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| DMSO Toxicity | The final concentration of DMSO may be too high. Ensure the final DMSO concentration is below 0.5% and that the vehicle control has the same DMSO concentration as the highest drug concentration.[1] |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, which can affect cell health and assay results. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase when seeded. Use appropriate media and supplements. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Tetrazolium-Based Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2-fold or 3-fold serial dilution of this compound in complete culture medium from a concentrated stock solution.[2]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CG-707 stability in different media
Technical Support Center: CG-707
Disclaimer: Publicly available information on a specific pharmaceutical compound designated "this compound" is limited. The following technical support guide has been developed for a hypothetical small molecule, herein referred to as this compound, to illustrate common stability characteristics and troubleshooting encountered during preclinical research and development. The data and protocols presented are representative examples based on established methodologies for small molecule stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of small molecules like this compound in solution can be influenced by several factors. These include the chemical nature of the API, the manufacturing process, choice of excipients, and the container closure system.[1] Key environmental factors to consider during your experiments are pH, temperature, light exposure, and the presence of oxidative or enzymatic agents in the chosen medium. For instance, the composition of simulated gastrointestinal fluids, including pH and ionic strength, can significantly influence the size and zeta potential of nanoparticles, which can be relevant for formulated compounds.[2]
Q2: I am observing rapid degradation of this compound in my cell culture medium. What could be the cause?
A2: Rapid degradation in cell culture media can be due to enzymatic activity from cellular components, especially if using serum-containing media. Peptides and small molecules can be susceptible to enzymatic cleavage, which can lead to misleading results in biological assays.[3] Additionally, the pH of the medium (typically ~7.4) and incubation conditions (e.g., 37°C, 5% CO₂) can accelerate hydrolytic degradation. Consider performing initial stability tests in a simpler, buffered solution like Phosphate-Buffered Saline (PBS) to establish a baseline.
Q3: How should I interpret the half-life (t½) data for this compound in different media?
A3: The half-life (t½) is the time it takes for the concentration of this compound to decrease by half. A shorter half-life indicates lower stability in that specific medium. For example, a short half-life in simulated gastric fluid might suggest poor oral bioavailability, while a short half-life in plasma could indicate rapid clearance in vivo. It is crucial to compare the half-life across different media to predict the compound's behavior in various physiological environments.
Q4: Are there standardized protocols for assessing the stability of small molecules like this compound?
A4: Yes, regulatory bodies like the FDA and EMA provide guidance on stability testing for clinical trial materials.[1] While formal protocols are extensive for later-phase clinical trials, early-stage in vitro stability can be assessed using well-established experimental procedures.[4][5] These typically involve incubating the compound in the test medium and quantifying its concentration at various time points using methods like HPLC or LC-MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in stability results | Inconsistent sample preparation or handling. | Ensure precise and consistent pipetting. Use a fresh stock solution for each experiment. Control for temperature fluctuations. |
| Analytical method is not stability-indicating. | Develop and validate an analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.[1] | |
| Precipitation of this compound during the experiment | Poor solubility of the compound in the test medium. | Determine the solubility of this compound in each medium before starting the stability study.[6] If necessary, use a co-solvent (ensure it doesn't affect stability) or prepare a more dilute solution. |
| Unexpectedly rapid degradation in plasma | High activity of metabolic enzymes in the plasma lot. | Use plasma from multiple donors to account for variability. Consider heat-inactivating the plasma to distinguish between chemical and enzymatic degradation. |
| This compound appears more stable than expected | The compound is binding to the container walls (e.g., plastic tubes). | Use low-binding microplates or glass vials for your experiments. Quantify the amount of compound recovered at the start of the experiment to check for immediate loss. |
Quantitative Stability Data for this compound
The following tables summarize the stability of a hypothetical 10 µM solution of this compound in various media under controlled conditions.
Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS) at Different pH and Temperatures
| Medium (PBS) | Temperature (°C) | Half-life (t½, hours) | % Degradation at 24 hours |
| pH 5.0 | 25 | > 48 | < 5% |
| pH 7.4 | 25 | 36 | 40% |
| pH 7.4 | 37 | 18 | 75% |
| pH 8.5 | 25 | 12 | > 80% |
Table 2: Stability of this compound in Simulated Biological Fluids at 37°C
| Medium | pH | Half-life (t½, hours) | % Degradation at 4 hours |
| Simulated Gastric Fluid (SGF), USP | 1.2 | 2 | 85% |
| Simulated Intestinal Fluid (SIF), USP | 6.8 | 24 | 15% |
| Human Plasma | 7.4 | 6 | 55% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Phosphate-Buffered Saline (PBS)
-
Preparation of Solutions:
-
Prepare PBS buffers at pH 5.0, 7.4, and 8.5.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Experimental Setup:
-
Spike the this compound stock solution into each PBS buffer to a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.1%.
-
Aliquot the solutions into separate vials for each time point and temperature (25°C and 37°C).
-
-
Time Points and Sampling:
-
Collect samples at t = 0, 2, 4, 8, 12, and 24 hours.
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the t = 0 sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the remaining concentration against time and fitting to a first-order decay model.
-
Protocol 2: Stability Assessment of this compound in Simulated Gastric and Intestinal Fluids
-
Preparation of Media:
-
Experimental Procedure:
-
Pre-warm the SGF and SIF to 37°C.
-
Add the this compound stock solution to each medium to a final concentration of 10 µM.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Sampling and Analysis:
-
Collect samples at t = 0, 0.5, 1, 2, and 4 hours.
-
Immediately process the samples as described in Protocol 1 (quenching, centrifugation, and LC-MS/MS analysis).
-
-
Data Interpretation:
-
Calculate the percentage remaining and half-life to assess stability in simulated oral administration conditions.
-
Diagrams
Caption: Hypothetical signaling pathway showing inhibition of Kinase A by this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. seed.nih.gov [seed.nih.gov]
- 5. stabilityhub.com [stabilityhub.com]
- 6. mdpi.com [mdpi.com]
- 7. The gastrointestinal stability of lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CG-707 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxic effects of the hypothetical kinase inhibitor, CG-707, on normal cells during pre-clinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.
Issue 1: High Cytotoxicity Observed in Normal Cells at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets of this compound. 2. Test inhibitors with different chemical scaffolds that target the same primary kinase as this compound. | 1. Identification of off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may indicate an on-target toxicity in normal cells. |
| Inappropriate Dosage | 1. Conduct a dose-response curve to determine the lowest effective concentration (EC50) of this compound for its anti-cancer effects and the concentration that induces 50% cytotoxicity (CC50) in normal cells. 2. Employ dose interruption or reduction strategies in your experimental design. | 1. Establish a therapeutic window where this compound is effective against cancer cells with minimal toxicity to normal cells.[1] 2. Reduced cytotoxicity while maintaining the desired on-target effect. |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity. | 1. Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting or other protein analysis techniques to investigate the activation of known compensatory pathways in response to this compound treatment. 2. Consider using a combination of inhibitors to block both the primary target and the compensatory pathway. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results by preventing cellular escape mechanisms. |
| Inhibitor Instability | 1. Assess the stability of this compound in your experimental conditions (e.g., in culture media over time). | 1. Ensure that the observed effects are due to the active compound and not its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Q2: How can I experimentally determine the off-target profile of this compound?
A2: A combination of computational and experimental methods is recommended. In silico approaches can predict potential off-target interactions.[2] Experimentally, a kinome-wide selectivity screen is a powerful method to assess the inhibitory activity of this compound against a large panel of kinases.[1] This can help identify unintended targets that might be mediating the cytotoxic effects.
Q3: What are some general strategies to minimize this compound cytotoxicity during experimental design?
A3: Several strategies can be employed:
-
Use the lowest effective concentration: Titrate this compound to find the minimal concentration required for the desired on-target effect.[2]
-
Employ structurally distinct inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.[2]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or RNAi to knock down the intended target can help verify that the observed effects are a direct result of modulating the target of interest.[2]
Q4: Can combination therapies help in reducing cytotoxicity?
A4: Yes, combination therapies can be a valuable strategy. For instance, using this compound in combination with a drug that protects normal cells, such as a CDK4/6 inhibitor that induces G1-arrest, can be effective.[4][5] This approach aims to make normal cells less susceptible to the cytotoxic effects of this compound, which often targets rapidly dividing cells.
Experimental Protocols
Protocol 1: Dose-Response Analysis to Determine Therapeutic Window
Objective: To determine the EC50 of this compound in cancer cells and the CC50 in normal cells to identify a therapeutic window.
Methodology:
-
Cell Culture: Plate both cancer cells and normal cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute this compound to create a range of concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to measure the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the EC50 in cancer cells and the CC50 in normal cells. The therapeutic window is the range of concentrations between the EC50 and CC50.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Pathways
Objective: To investigate the effect of this compound on its intended signaling pathway and to probe for the activation of compensatory or off-target pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream effectors.
-
Also, probe for key proteins in known compensatory or related pathways that are not expected to be affected.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities to determine the changes in protein phosphorylation and expression levels.
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
References
Technical Support Center: In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vivo studies. As the specific therapeutic "CG-707" can refer to different molecules in development, this guide offers both general advice for in vivo cancer models and a framework for troubleshooting specific agents once identified.
General Troubleshooting for In Vivo Cancer Models
This section addresses common challenges encountered during in vivo experiments using models such as patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth between animals | Inconsistent number of cells injected; Poor cell viability; Differences in animal health or age; Site of injection variability. | Ensure accurate cell counting and viability checks before injection. Standardize injection technique and location (e.g., subcutaneous, orthotopic). Use a homogenous cohort of animals in terms of age, sex, and health status. Increase group sizes to improve statistical power. |
| Lack of tumor engraftment or slow growth | Low tumorigenicity of the cell line; Insufficient cell number; Immunocompromised model not suitable for the cell line; Suboptimal injection site. | Use a cell line with known tumorigenic potential in the selected animal model. Optimize the number of cells injected. Ensure the immune status of the mouse model is appropriate for the xenograft. Consider using an orthotopic injection site which can provide a more suitable microenvironment for tumor growth.[1] |
| Unexpected toxicity or animal morbidity | Off-target effects of the therapeutic; Vehicle toxicity; High dose volume; Contamination of injected cells. | Conduct a maximum tolerated dose (MTD) study. Prepare fresh vehicle for each experiment and test for toxicity alone. Adjust injection volume based on animal weight. Ensure aseptic technique during cell preparation and injection. |
| Inconsistent therapeutic efficacy | Drug resistance; Issues with drug formulation or stability; Improper dosing or administration route; Tumor heterogeneity. | Verify the mechanism of action of the therapeutic and potential resistance pathways. Confirm the stability and activity of the drug formulation. Optimize the dose, schedule, and route of administration. Characterize the heterogeneity of the tumor model. |
| Tumor ulceration | Rapid tumor growth outstripping blood supply; Location of the tumor prone to irritation. | Monitor tumor growth closely and euthanize animals when tumors reach the predetermined endpoint size or show signs of ulceration. Consider using a different tumor model with slower growth kinetics if ulceration is a consistent issue. |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo experiments. Below is a generalized protocol for a xenograft study.
General Xenograft Tumor Model Protocol
-
Cell Culture: Culture cancer cells in the recommended medium and conditions to maintain logarithmic growth.
-
Cell Preparation for Injection: Harvest cells using trypsin, wash with sterile PBS, and resuspend in an appropriate vehicle (e.g., PBS or Matrigel) at the desired concentration. Perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Animal Handling and Injection: Acclimatize immunocompromised mice (e.g., NOD/SCID or nude mice) for at least one week. Anesthetize the mice and inject the cell suspension subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Therapeutic Administration: Once tumors reach a predetermined size, randomize animals into treatment and control groups. Administer the therapeutic agent and vehicle control according to the planned dose, schedule, and route.
-
Data Collection and Analysis: Continue to monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the animals, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Diagrams can clarify complex biological processes and experimental designs.
References
Technical Support Center: Overcoming Resistance to CG-707 in Cancer Cells
Disclaimer: The designation "CG-707" is associated with multiple investigational cancer therapies. This guide provides a generalized framework for addressing drug resistance, using a hypothetical ALK/FAK inhibitor as an example, based on publicly available research on similar compounds. Researchers should consult specific literature for the particular "this compound" compound they are investigating.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity to this compound, an inhibitor of anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK), can arise from various mechanisms. These can be broadly categorized as:
-
Target Alterations: Mutations in the ALK or FAK genes that prevent this compound from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of ALK and FAK, thereby promoting cell survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Alterations in the cell's state, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance to various therapies.
Q2: How can I determine if my resistant cells have mutations in the drug targets?
A2: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the ALK and FAK genes in both your parental (sensitive) and resistant cell lines. Compare the sequences to identify any acquired mutations in the resistant population.
Q3: What are some common bypass pathways that might be activated in this compound resistant cells?
A3: Common bypass pathways that can compensate for ALK and FAK inhibition include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or IGF-1R, or downstream signaling molecules such as members of the RAS/MAPK and PI3K/AKT pathways. For instance, studies on similar compounds have shown that activation of the PDPK1-AKT1 pathway can mediate resistance.[1]
Q4: Can changes in protein expression levels indicate a mechanism of resistance?
A4: Yes, quantitative analysis of protein expression can provide significant insights. For example, an upregulation of the drug targets (ALK, FAK) or key components of bypass pathways in resistant cells compared to sensitive cells could indicate a resistance mechanism. Western blotting or mass spectrometry-based proteomics are suitable techniques for this analysis.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
Potential Cause: Acquired resistance through genetic or non-genetic mechanisms.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) between your parental and suspected resistant cell lines.
-
Data Presentation:
Cell Line This compound IC50 (nM) Fold Resistance Parental 50 1 | Resistant | 500 | 10 |
-
-
Investigate Target Engagement: Assess whether this compound is still inhibiting its primary targets in the resistant cells. This can be done by Western blot analysis of the phosphorylation status of ALK and FAK, and their downstream effectors.
-
Experimental Protocol: Western Blotting for Target Engagement
-
Treat both parental and resistant cells with a range of this compound concentrations (e.g., 0, 50, 100, 500 nM) for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-ALK, total ALK, phospho-FAK, and total FAK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze band intensities to determine the extent of target inhibition.
-
-
-
Workflow for Investigating Decreased Cell Death:
Workflow for troubleshooting decreased this compound efficacy.
Issue 2: Activation of Alternative Signaling Pathways
Potential Cause: The cancer cells have developed a dependency on a signaling pathway that is not targeted by this compound.
Troubleshooting Steps:
-
Screen for Activated Pathways: Use a phospho-RTK array to broadly screen for upregulated receptor tyrosine kinases in the resistant cells compared to the parental line.
-
Validate Hits: Confirm the activation of candidate bypass pathways identified from the array using Western blotting for the phosphorylated and total forms of the key proteins (e.g., EGFR, MET, AKT, ERK).
-
Data Presentation:
Protein Parental (Relative Expression) Resistant (Relative Expression) p-EGFR 1.0 4.5 Total EGFR 1.2 1.3 p-AKT 1.0 3.8 | Total AKT | 1.0 | 1.1 |
-
-
Test Combination Therapies: Based on the identified bypass pathway, test the efficacy of combining this compound with an inhibitor of the activated pathway. For example, if EGFR is activated, combine this compound with an EGFR inhibitor like gefitinib or osimertinib.
-
Experimental Protocol: Combination Drug Assay
-
Plate resistant cells in a 96-well plate.
-
Treat with a matrix of concentrations of this compound and the second inhibitor.
-
After 72 hours, assess cell viability.
-
Calculate synergy scores using a suitable model (e.g., Bliss independence, Chou-Talalay).
-
-
-
Signaling Pathway Diagram of a Potential Bypass Mechanism:
Bypass of this compound inhibition via EGFR/PI3K/AKT activation.
References
Technical Support Center: Optimizing CG-707 Specificity for PRL-3
Welcome to the technical support center for improving the specificity of the PRL-3 inhibitor, CG-707. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for experiments aimed at enhancing the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency for PRL-3?
This compound is a rhodanine-based inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3).[1] It has been reported to inhibit the enzymatic activity of PRL-3 with an IC50 value of 0.8 μM.[1][2]
Q2: What is the known selectivity profile of this compound?
While this compound is described as selectively inhibiting PRL-3 in comparison to some other phosphatases, a detailed public selectivity profile, especially against the highly homologous PRL-1 and PRL-2, has not been extensively documented.[3] One study noted that this compound and a related compound, BR-1, had a negligible impact on a panel of nine other protein tyrosine phosphatases (PTPs); however, the specific PTPs and quantitative data were not provided.[3] Therefore, researchers should experimentally determine the selectivity of this compound for their specific application.
Q3: Are there known issues with rhodanine-based inhibitors like this compound?
Yes, rhodanine-containing compounds are recognized as potential Pan-Assay Interference Compounds (PAINS).[4][5][6] PAINS are molecules that can show activity in various assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay signal itself.[4][5][6][7] This can lead to false-positive results. It is crucial to perform control experiments to rule out these artifacts when working with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal or inconsistent results in biochemical assays. | This compound may be acting as a Pan-Assay Interference Compound (PAINS) through aggregation or assay interference.[4][5][6] | Include detergents (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. Run control experiments without the enzyme to check for direct interference with the substrate or detection reagents. |
| Observed cellular effects do not correlate with PRL-3 inhibition. | Off-target effects of this compound on other cellular phosphatases or kinases. Lack of selectivity against other PRL family members (PRL-1, PRL-2). | Perform a selectivity profiling assay against a panel of phosphatases, including PRL-1 and PRL-2. Use a structurally unrelated PRL-3 inhibitor as a control. Employ cellular thermal shift assays (CETSA) to confirm target engagement in cells. |
| Difficulty in reproducing published IC50 values. | Variations in experimental conditions such as enzyme concentration, substrate concentration, or buffer composition. Purity and stability of the this compound compound. | Standardize assay conditions and ensure they are within the linear range for enzyme activity. Verify the purity and integrity of your this compound stock solution using techniques like HPLC-MS. |
| Inhibitory effect is lost upon dilution. | Non-specific inhibition due to compound aggregation at higher concentrations. | Perform dose-response curves over a wide range of concentrations to observe the steepness of the inhibition curve. A very steep curve can be indicative of aggregation-based inhibition. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the selectivity of this compound. The following table summarizes the known potency.
| Compound | Target | IC50 (μM) | Notes |
| This compound | PRL-3 | 0.8[1][2] | Rhodanine-based inhibitor. Selectivity against other PRL family members has not been fully evaluated.[3] |
| BR-1 | PRL-3 | 1.1[1] | A rhodanine derivative structurally related to this compound. |
Experimental Protocols
To address the limitations in the known specificity of this compound, researchers can employ the following experimental strategies.
Protocol for Assessing Phosphatase Selectivity
This protocol outlines a general method to determine the selectivity of this compound against PRL-1, PRL-2, and other phosphatases.
Objective: To determine the IC50 values of this compound for PRL-1, PRL-2, and a panel of other relevant phosphatases.
Materials:
-
Recombinant human PRL-1, PRL-2, and PRL-3 enzymes
-
A panel of other recombinant phosphatases (e.g., PTP1B, SHP2, CDC25)
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide substrate specific to the phosphatases)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Titration: Determine the optimal concentration of each phosphatase to use in the assay. This is the concentration that results in a linear reaction rate over the desired time course and consumes less than 15% of the substrate.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add the diluted enzyme to the wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the phosphatase substrate.
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Normalize the data to the control (DMSO only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each phosphatase.
-
Workflow for Improving this compound Specificity through Structure-Activity Relationship (SAR) Studies
This workflow describes a rational approach to modify the structure of this compound to improve its selectivity for PRL-3.
Objective: To synthesize and test analogs of this compound to identify modifications that enhance selectivity against PRL-1 and PRL-2.
Caption: Iterative workflow for improving inhibitor specificity.
Protocol for NMR-Based Ligand Binding Assay
This protocol provides a method to confirm the direct binding of this compound to PRL-3 and can be used to map the binding site.
Objective: To confirm the direct interaction between this compound and PRL-3 and identify the amino acid residues involved in binding.
Materials:
-
Isotopically labeled (¹⁵N or ¹³C) recombinant PRL-3
-
This compound
-
NMR buffer (e.g., 20 mM phosphate buffer, pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D₂O)
-
NMR spectrometer
Procedure:
-
Protein Preparation: Express and purify ¹⁵N-labeled PRL-3.
-
NMR Sample Preparation: Prepare an NMR sample of ¹⁵N-PRL-3 in the NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference.
-
Titration: Add increasing concentrations of this compound to the NMR sample.
-
Acquire Spectra: After each addition of this compound, record another 2D ¹H-¹⁵N HSQC spectrum.
-
Data Analysis:
-
Overlay the spectra from the titration with the reference spectrum.
-
Identify the amino acid residues whose peaks show significant chemical shift perturbations (changes in peak position) upon addition of this compound.
-
Map these residues onto the 3D structure of PRL-3 to identify the binding site.
-
Signaling Pathways and Experimental Workflows
PRL-3 Signaling Network
PRL-3 is implicated in multiple signaling pathways that promote cancer progression. Understanding these pathways can help in designing cell-based assays to evaluate the efficacy of this compound and its analogs.
Caption: Key signaling pathways regulated by PRL-3.
This technical support guide provides a starting point for researchers working with this compound. By understanding its limitations and employing rigorous experimental validation, the specificity of this promising inhibitor can be better characterized and potentially improved.
References
- 1. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PRL phosphatases in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Migration Assays
Important Note for Researchers: The designation "CG-707" is primarily associated with a commercial ceramic glaze product and is not found in scientific literature as a cell migration inhibitor. If you are working with a compound intended to inhibit cell migration that is labeled "this compound," please double-check the compound's name and documentation for the correct identifier.
This guide provides general troubleshooting advice for researchers encountering a lack of expected cell migration inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: My compound is not inhibiting cell migration. What are the common initial troubleshooting steps?
A1: When a compound fails to inhibit cell migration as expected, begin by systematically evaluating the following:
-
Compound Integrity and Concentration:
-
Confirm the identity and purity of your compound.
-
Verify that the correct concentration was used. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Ensure the compound was stored correctly and has not degraded.
-
-
Cell Line and Culture Conditions:
-
Confirm that the chosen cell line is appropriate for the assay and is known to migrate.
-
Ensure cells are healthy, within a low passage number, and not overgrown.
-
Verify the culture medium components, especially the serum concentration, as it can contain chemoattractants.
-
-
Assay-Specific Parameters:
-
Review the protocol for your specific migration assay (e.g., scratch/wound healing, transwell).
-
Optimize the assay duration; the inhibitory effect may be time-dependent.
-
Ensure proper controls (positive and negative) are included and behaving as expected.
-
Q2: How can I be sure my compound is stable and active in the assay conditions?
A2: Compound stability can be a critical factor. Consider the following:
-
Solubility: Ensure your compound is fully dissolved in the vehicle and that the vehicle itself does not affect cell migration.
-
Half-life in Media: Some compounds are not stable in culture media at 37°C for extended periods. You may need to replenish the compound during a long incubation.
-
Light Sensitivity: Protect light-sensitive compounds from degradation.
Q3: Could the type of cell migration assay influence the results?
A3: Yes, different assays measure different aspects of cell migration.
-
Scratch/Wound Healing Assay: Primarily measures collective cell migration and proliferation into a cell-free gap. If your compound is purely anti-migratory and not anti-proliferative, the gap may still close due to cell division.
-
Transwell (Boyden Chamber) Assay: Measures chemotaxis, the directed migration of cells towards a chemoattractant.[1][2] The lack of inhibition could be due to an overpowering chemoattractant signal or the compound not affecting the specific signaling pathways involved in chemotaxis.
-
Individual Cell Tracking: Provides detailed information on single-cell motility.
It's often beneficial to confirm results using at least two different migration assay methods.[3]
Troubleshooting Guides
Guide 1: Issues with the Scratch/Wound Healing Assay
| Problem | Potential Cause | Recommended Solution |
| No inhibition of wound closure | Compound is inactive or at a sub-optimal concentration. | Perform a dose-response curve to find the IC50. Verify compound activity with a secondary assay. |
| Cell proliferation is filling the gap, masking the anti-migratory effect. | Use a proliferation inhibitor (e.g., Mitomycin C) in your assay or shorten the assay duration. | |
| The "scratch" is irregular or too wide/narrow. | Use a tool like the IncuCyte® WoundMaker for consistent scratches.[4] Ensure the scratch does not penetrate the culture surface. | |
| Inconsistent results between replicates | Uneven cell seeding density. | Ensure a confluent and uniform monolayer before making the scratch. |
| Variation in scratch width. | Use a consistent method to create the scratch. |
Guide 2: Issues with the Transwell Migration Assay
| Problem | Potential Cause | Recommended Solution |
| No reduction in migrated cells with compound treatment | Chemoattractant concentration is too high. | Optimize the chemoattractant concentration to a level that induces migration without being excessive. |
| Incubation time is too long or too short. | Perform a time-course experiment to find the optimal incubation period for your cell type. | |
| Incorrect pore size of the transwell membrane. | Choose a pore size appropriate for your cell type. For instance, 8 µm is often optimal for epithelial and fibroblast cells.[2] | |
| High background migration in negative controls | Serum was not completely removed from the cell suspension. | Ensure cells are thoroughly washed and resuspended in serum-free media before being added to the insert.[2] |
| The compound vehicle (e.g., DMSO) is affecting migration. | Test the effect of the vehicle on cell migration at the concentration used in your experiments. |
Experimental Protocols
Protocol 1: Scratch/Wound Healing Assay
-
Cell Seeding: Plate cells in a 24-well plate and grow to a confluent monolayer.
-
Starvation (Optional): To reduce the influence of proliferation, you can serum-starve the cells for 2-6 hours before making the scratch.
-
Creating the Scratch: Use a sterile p200 pipette tip or a specialized tool to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Treatment: Add media containing your test compound at various concentrations. Include a vehicle control and a positive control if available.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the area or width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area.
Protocol 2: Transwell Migration Assay
-
Rehydration: Rehydrate the transwell inserts (e.g., 8 µm pore size) with serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[2]
-
Cell Preparation: Harvest and resuspend cells in serum-free media at a concentration of 0.5-1.0 x 10^6 cells/mL.[2] Add your test compound at the desired concentrations to the cell suspension.
-
Cell Seeding: Add the cell suspension containing the compound to the upper chamber (the transwell insert).
-
Incubation: Incubate the plate for a period determined by the migratory speed of your cells (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the media from the insert and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[1]
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Visualizations
Signaling Pathway: General Inhibition of Cell Migration
References
Technical Support Center: Addressing Non-Specific Binding of Rhodanine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rhodanine-containing compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the non-specific binding and promiscuous activity often associated with this chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are rhodanine compounds and why are they popular in drug discovery?
Rhodanine is a 5-membered heterocyclic organic compound that serves as a common scaffold in medicinal chemistry.[1] Its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The rhodanine core is synthetically tractable, allowing for diverse chemical modifications to explore structure-activity relationships (SAR).[3]
Q2: What does it mean when rhodanine compounds are referred to as "Pan-Assay Interference Compounds" (PAINS)?
Pan-Assay Interference Compounds (PAINS) are chemical compounds that tend to show activity in a wide variety of high-throughput screening (HTS) assays, often leading to false-positive results.[2] Rhodanine and its derivatives are frequently identified as PAINS due to their propensity for non-specific interactions with biological targets.[2][4] This promiscuous behavior can be misleading and waste significant resources in drug discovery programs.
Q3: What are the primary mechanisms behind the non-specific binding of rhodanine compounds?
The non-specific activity of rhodanine compounds can be attributed to several mechanisms:
-
Aggregation: At micromolar concentrations in aqueous solutions, many small molecules, including rhodanines, can self-associate to form colloidal aggregates.[5][6] These aggregates can sequester and non-specifically inhibit enzymes and other proteins.[5][6]
-
Covalent Modification: The rhodanine scaffold, particularly 5-ene-rhodanines, contains a Michael acceptor. This functionality can react covalently and often non-specifically with nucleophilic residues on proteins, such as the thiol group of cysteine.[7][8]
-
Assay Interference: Rhodanine compounds can directly interfere with assay technologies. This can include light absorption or fluorescence, which can lead to false readouts in optical-based assays.[4][9]
Q4: Should I completely avoid rhodanine-based compounds in my research?
Not necessarily. While it is crucial to be aware of their potential for non-specific activity, not all rhodanine-containing molecules are problematic.[10] The promiscuous behavior is often dependent on the specific substituents on the rhodanine core and the assay conditions.[10] A thorough validation of any "hit" compound containing a rhodanine scaffold is essential to confirm that its activity is due to specific binding to the intended target.
Troubleshooting Guides
Problem 1: My rhodanine compound is active against multiple, unrelated targets in my screening campaign.
This is a classic sign of a "frequent hitter" and suggests non-specific activity.[5]
Troubleshooting Steps:
-
Perform a Detergent-Based Assay: Re-run your enzyme assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01% v/v).[11][12] If the inhibitory activity is significantly attenuated, it is highly likely that your compound is acting through an aggregation-based mechanism.[5][11]
-
Check for Aggregation using Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the formation of small molecule aggregates in solution.[13][14] If your compound forms particles in the nanometer to micrometer range at concentrations similar to your assay conditions, this is strong evidence for aggregation.
-
Investigate Covalent Modification with ALARM NMR: An "Assay for LAbile Reactive Molecules by NMR" (ALARM NMR) can detect if your compound is reacting covalently with thiol groups on a reporter protein.[15][16] This is a powerful method to identify reactive false positives.[15]
Problem 2: My rhodanine compound shows promising activity in a primary screen, but the results are not reproducible.
Inconsistent results can be a hallmark of assay artifacts.
Troubleshooting Steps:
-
Confirm Compound Purity and Identity: Ensure the purity of your compound sample using techniques like LC-MS and NMR. Impurities could be responsible for the observed activity.[17]
-
Re-test from a Freshly Weighed Sample: Avoid using old DMSO stock solutions, as compound degradation can occur over time.
-
Evaluate Compound Stability: Assess the stability of your compound in the assay buffer over the time course of your experiment.
-
Run Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection method (e.g., if the primary assay is fluorescence-based, use a label-free method for confirmation).
Quantitative Data Summary
The following tables provide examples of the reported biological activities of various rhodanine derivatives. It is important to note the promiscuous nature of some of these compounds, as indicated by their activity against multiple cell lines.
Table 1: Cytotoxic Activity of 5-Substituted Rhodanine Derivatives [18]
| Compound | HeLa (IC₅₀, µM) | HT29 (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 9 | 28.3 | 24.5 | 26.6 | 28.6 |
| 10 | - | - | - | Potent |
Table 2: Cytotoxic Activity of 3,5-Disubstituted Rhodanine Derivatives [18]
| Compound | Huh7 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 27 | 4.67 | 2.30 |
Table 3: Inhibitory Activity of Rhodanine Derivatives Against PRL-3 [18]
| Compound | PRL-3 (IC₅₀, µM) |
| 47 | 0.9 |
| 48 | 1.7 |
Table 4: Cytotoxic Activity of Rhodanine-Piperazine Hybrids against Breast Cancer Cell Lines [19]
| Compound | MDA-MB-468 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 5 | - | >200 | >200 |
| 6 | 168 | 183 | >200 |
| 9 | 37 | 120 | 128 |
| 10 | 72 | 115 | 65 |
| 12 | 55 | 104 | 68 |
| 15 | 110 | 145 | 67 |
| 17 | 58 | 118 | 169 |
Detailed Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Aggregation-Based Inhibition
This protocol is adapted from established methods to differentiate true inhibitors from aggregators.[5][11]
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Rhodanine compound stock solution (e.g., 10 mM in DMSO)
-
Triton X-100 stock solution (e.g., 1% v/v in assay buffer)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare two sets of assay plates.
-
Plate A (without detergent):
-
Add assay buffer to each well.
-
Add the rhodanine compound to achieve the desired final concentration.
-
Add the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at the appropriate temperature.
-
Initiate the reaction by adding the substrate.
-
-
Plate B (with detergent):
-
Prepare assay buffer containing 0.01% (v/v) Triton X-100.[11]
-
Repeat the steps for Plate A using the detergent-containing buffer.
-
-
Measure the enzyme activity on a plate reader at the appropriate wavelength and time points.
-
Data Analysis: Calculate the percent inhibition for your compound in the presence and absence of Triton X-100. A significant decrease in inhibition in the presence of the detergent is indicative of an aggregation-based mechanism.[11][12]
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Compound Aggregation
This protocol provides a general workflow for using DLS to detect the formation of small molecule aggregates.[13][14]
Materials:
-
Rhodanine compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (filtered through a 0.22 µm filter)
-
Low-volume cuvette or multi-well plate compatible with the DLS instrument
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of your rhodanine compound in the filtered assay buffer, spanning the concentration range used in your biological assays.
-
Include a buffer-only control and a DMSO vehicle control.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (typically the same as your assay temperature).
-
-
Measurement:
-
Carefully transfer the samples to the cuvette or plate, avoiding the introduction of air bubbles.
-
Place the sample in the DLS instrument and allow it to equilibrate for a few minutes.
-
Acquire DLS data according to the instrument's software instructions. Collect multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the particle size distribution. The presence of particles with a hydrodynamic radius significantly larger than a small molecule (typically >100 nm) indicates aggregation.[20] The polydispersity index (PDI) can also provide information on the heterogeneity of the sample.[14]
-
Protocol 3: ALARM NMR for Detecting Covalent Reactivity
This protocol is a simplified overview of the ALARM NMR experiment.[15][16]
Materials:
-
¹³C-labeled La antigen reporter protein
-
Rhodanine compound stock solution (e.g., 10 mM in DMSO)
-
NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 10% D₂O)
-
Dithiothreitol (DTT)
-
NMR spectrometer
Procedure:
-
Prepare two NMR samples:
-
Sample 1 (-DTT): A solution of the ¹³C-labeled La protein in NMR buffer.
-
Sample 2 (+DTT): A solution of the ¹³C-labeled La protein in NMR buffer containing a reducing agent like DTT (e.g., 1 mM).
-
-
Acquire baseline spectra: Record a 2D ¹H-¹³C HSQC spectrum for each sample.
-
Add the rhodanine compound to both NMR samples to the desired final concentration.
-
Incubate the samples for a defined period.
-
Acquire post-incubation spectra: Record a second 2D ¹H-¹³C HSQC spectrum for each sample.
-
Data Analysis: Compare the spectra before and after the addition of your compound. Significant chemical shift perturbations in the spectrum without DTT that are absent or reversed in the presence of DTT suggest covalent modification of cysteine residues on the La protein.[15]
Visualizations
Signaling Pathway Interference
Experimental Workflow for Hit Validation
Logical Relationship of Non-Specific Binding Mechanisms
References
- 1. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.stanford.edu [med.stanford.edu]
- 13. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. ALARM NMR for HTS triage and chemical probe validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
Batch-to-batch variability of CG-707
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter during their experiments with CG-707, with a specific focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of different batches of this compound in our cell-based assays. What could be the potential causes?
A1: Batch-to-batch variability in the efficacy of this compound can stem from several factors. The most common causes include:
-
Purity Profile: Minor variations in the percentage of the active compound and the presence of different impurities can alter the biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubility and dissolution rates, affecting its bioavailability in cell culture.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.
-
Solvent Effects: The solvent used to dissolve and dilute this compound can impact its stability and delivery to the cells.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: It is crucial to perform in-house quality control checks on each new batch of this compound. We recommend the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
A comparison of the data from a new batch with a previously validated, high-performing batch is essential.
Q3: What is the recommended storage condition for this compound to minimize degradation?
A3: this compound should be stored at -20°C in a desiccated environment, protected from light. For solutions, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Issue: Inconsistent IC50 values in cellular assays
If you are observing significant shifts in the IC50 values of this compound between different batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
Protocol 2: Cell Viability Assay (Example using MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound from different batches in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for 48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Comparison of this compound Batches
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.6 |
| Major Impurity (%) | 0.3 | 1.1 (at RRT 0.85) | 0.25 |
| Molecular Weight (MS) | Confirmed | Confirmed | Confirmed |
| IC50 (µM) in Assay 1 | 1.2 ± 0.2 | 5.8 ± 0.9 | 1.4 ± 0.3 |
| IC50 (µM) in Assay 2 | 0.8 ± 0.1 | 4.5 ± 0.6 | 0.9 ± 0.2 |
Table 2: Solubility of this compound Batches in Assay Medium
| Batch | Solubility (µg/mL) | Observations |
| Batch A (Reference) | 150 | Clear solution |
| Batch B | 45 | Precipitate observed |
| Batch C | 145 | Clear solution |
Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Kinase X" (KX) in the "Growth Factor Receptor" (GFR) signaling pathway.
Caption: Inhibition of Kinase X by this compound in the GFR pathway.
Navigating the Stability of Advanced Biotherapeutics: A Technical Support Guide for CG0070 and SSGJ-707
IVY, CA – November 21, 2025 – To support researchers and drug development professionals in the rapidly evolving landscape of complex biologics, this technical support center provides essential guidance on monitoring the stability and degradation of two innovative therapeutic candidates: CG0070 (cretostimogene grenadenorepvec), an oncolytic adenovirus, and SSGJ-707, a bispecific antibody. While specific degradation products are proprietary and product-specific, this guide outlines the common degradation pathways for these classes of molecules and the analytical methods crucial for their characterization.
Frequently Asked Questions (FAQs)
Q1: What is CG0070 and what are its primary stability concerns?
CG0070, also known as cretostimogene grenadenorepvec, is an intravesically delivered oncolytic immunotherapy being developed for bladder cancer.[1][2][3][4] As a complex biological agent, the primary stability concerns for CG0070 revolve around maintaining its biological activity and structural integrity. Key parameters to monitor include:
-
Viral Titer and Potency: Ensuring the concentration of active viral particles remains within the specified range is critical for therapeutic efficacy.
-
Aggregation: Like many biologics, oncolytic viruses can be prone to aggregation, which can impact both safety and efficacy.
-
Genome Integrity: The stability of the viral genome is essential for its oncolytic activity.
Q2: What is SSGJ-707 and what are its key degradation pathways?
SSGJ-707 is a bispecific antibody that targets both PD-1 and VEGF, showing promise in the treatment of various cancers, including non-small cell lung cancer (NSCLC).[5][6][7][8][9] The degradation of bispecific antibodies like SSGJ-707 is multifaceted and can involve both physical and chemical instability. Common degradation pathways include:
-
Aggregation: The formation of dimers, trimers, and higher-order aggregates is a common issue that can affect efficacy and immunogenicity.[10]
-
Fragmentation: The antibody can break apart into smaller fragments, such as half-antibodies or Fab fragments, leading to a loss of function.[11]
-
Chemical Modifications: These include deamidation, oxidation, and isomerization, which can alter the structure and function of the antibody.[10][12][13]
-
Chain Mispairing: A unique challenge for bispecific antibodies is the incorrect pairing of the different heavy and light chains, leading to non-functional or partially functional molecules.[14][15]
Troubleshooting Guides
Monitoring CG0070 (Cretostimogene Grenadenorepvec) Stability
| Issue | Potential Cause | Recommended Action |
| Decrease in Viral Titer | Improper storage temperature; freeze-thaw cycles. | Verify storage conditions. Aliquot samples to minimize freeze-thaw cycles. |
| Loss of Potency | Degradation of viral proteins; genome instability. | Perform potency assays (e.g., plaque assay) alongside titer measurements. |
| Presence of Aggregates | Formulation issues; mechanical stress (e.g., vigorous vortexing). | Use gentle mixing techniques. Analyze by size-exclusion chromatography (SEC). |
| Inconsistent qPCR/ddPCR Results | Inefficient DNA extraction; presence of inhibitors. | Optimize DNA extraction protocol. Include internal controls to check for inhibition. |
Monitoring SSGJ-707 (Bispecific Antibody) Stability
| Issue | Potential Cause | Recommended Action |
| Increased Aggregation | Suboptimal buffer conditions (pH, ionic strength); temperature stress. | Screen different buffer formulations. Analyze by Size-Exclusion Chromatography (SEC). |
| Evidence of Fragmentation | Enzymatic cleavage; harsh purification or storage conditions. | Use appropriate protease inhibitors. Analyze by SDS-PAGE and Mass Spectrometry (MS). |
| Charge Heterogeneity Changes | Deamidation or oxidation. | Analyze by Ion-Exchange Chromatography (IEX) and Mass Spectrometry (MS) to identify modifications. |
| Detection of Mispairing | Inefficient purification process. | Employ orthogonal methods like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) coupled with MS for characterization.[15] |
Experimental Protocols
Key Analytical Methods for Biologic Stability
| Analytical Method | Principle | Application for CG0070 | Application for SSGJ-707 |
| Quantitative PCR (qPCR) / Droplet Digital PCR (ddPCR) | Amplification and quantification of specific DNA sequences. | Quantification of viral genome copies to determine viral particle concentration.[16][17][18] | N/A |
| Plaque Assay | Measures the number of infectious viral particles. | Determination of viral potency and infectivity.[19] | N/A |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Detection and quantification of viral aggregates.[20] | Primary method for detecting and quantifying aggregates and fragments.[21] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on surface charge. | Analysis of viral particle purity. | Characterization of charge variants resulting from deamidation, oxidation, etc.[21] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | N/A | Orthogonal method for purity assessment and detection of mispaired species.[15] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions. | N/A | Analysis of fragments, subunits, and purity.[21] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | N/A | Confirmation of intact mass, identification of post-translational modifications, and characterization of fragments and mispaired chains.[14][15] |
Visualizing Analytical Workflows
References
- 1. cgoncology.com [cgoncology.com]
- 2. cretostimogene grenadenorepvec (CG0070) / Kissei, CG Oncology [delta.larvol.com]
- 3. onclive.com [onclive.com]
- 4. urotoday.com [urotoday.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmexec.com [pharmexec.com]
- 7. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. Pfizer bets big on a bispecific | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 10. adcreview.com [adcreview.com]
- 11. Reduction and Fragmentation of Bispecific Antibodies – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
- 12. leukocare.com [leukocare.com]
- 13. Using bispecific antibodies in forced degradation studies to analyze the structure–function relationships of symmetrically and asymmetrically modified antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A systematic approach for analysis and characterization of mispairing in bispecific antibodies with asymmetric architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A qPCR-Based Method for Quantification of RCA Contaminants in Oncolytic Adenovirus Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. Oncolytic Adenovirus Characterization: Activity and Immune Responses | Springer Nature Experiments [experiments.springernature.com]
- 20. WO2008109721A1 - Chromatographic methods for assessing adenovirus purity - Google Patents [patents.google.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Best Practices for Long-Term Experiments with CG-707
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting successful long-term experiments with the small molecule inhibitor, CG-707. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide best practices for experimental design, execution, and data interpretation.
Troubleshooting Guide
This guide offers solutions to specific problems that may arise during your long-term experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent IC50 values between experiments. | Cell density variations, inconsistent incubation times, reagent instability, cell passage number, and confluency can all contribute to fluctuating IC50 values.[1] | Standardize cell seeding density and ensure consistent confluency at the time of treatment.[1] Use a consistent incubation time for all experiments. Prepare fresh dilutions of this compound from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.[1] Use cells within a defined and limited passage number range.[1] |
| Loss of this compound activity over time in culture. | The compound may be unstable in the culture medium, metabolized by the cells, or actively pumped out of the cells. | Replenish the culture medium with fresh this compound at regular intervals. The frequency will depend on the stability of the compound and the metabolic rate of the cells. Conduct a time-course experiment to determine the optimal re-dosing schedule. |
| Observed cytotoxicity at expected therapeutic concentrations. | The concentration used may be too high for the specific cell line, or the cells may be particularly sensitive. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.[2] Consider that some cell types may be more sensitive to the off-target effects of the inhibitor. |
| Development of drug resistance in long-term cultures. | Cancer cells can develop resistance through various mechanisms, including target mutation, upregulation of bypass signaling pathways, or increased drug efflux. | Monitor for the emergence of resistant clones by regularly assessing the IC50 of the cell population. If resistance develops, consider combination therapies to target alternative pathways. Analyze resistant cells for genetic or proteomic changes to understand the mechanism of resistance. |
| "Edge effect" in multi-well plate assays. | Increased evaporation from the wells on the perimeter of a multi-well plate can lead to variations in compound concentration and cell growth.[1] | To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or PBS to create a humidity barrier.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q2: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A2: The frequency of media changes with fresh this compound depends on the stability of the compound in your specific cell culture conditions and the metabolic activity of your cells. It is recommended to perform a preliminary experiment to determine the half-life of this compound in your culture system. A common starting point is to replace the media every 48-72 hours.
Q3: What are the appropriate controls for a long-term experiment with this compound?
A3: Several controls are crucial for interpreting your results accurately. These include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells grown in the standard culture medium without any treatment.
-
Positive Control (if available): A known inhibitor of the same pathway to validate the experimental setup.
-
Time-Zero Control: A measurement of cell number or viability at the time of drug addition to distinguish between cytostatic and cytotoxic effects.[3]
Q4: How can I monitor the efficacy of this compound over a long-term experiment?
A4: Efficacy can be monitored through various cell-based assays.[4] These include:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the number of viable cells.[4]
-
Cell Proliferation Assays (e.g., BrdU, Ki-67 staining): To measure the rate of cell division.[4]
-
Apoptosis Assays (e.g., Annexin V, Caspase activity): To determine if the compound is inducing programmed cell death.[4]
-
Western Blotting or qPCR: To confirm the inhibition of the target protein and downstream signaling pathways.
Q5: What are potential off-target effects of this compound and how can I control for them?
A5: Like most small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations. To mitigate this, use the lowest effective concentration possible.[5] It is also advisable to test the effect of this compound in a cell line where the target is not expressed or has been knocked out to identify target-independent effects.
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a luminescence-based cell viability assay.
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well, clear-bottom plate at a predetermined optimal density. c. Incubate the plate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 1:3 or 1:10 dilution series.[1] b. Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).[1] c. Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or controls.[1] d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1] b. Prepare the luminescent cell viability reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well.[1] d. Mix the contents by placing the plate on an orbital shaker for 2 minutes.[1] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader.[1] b. Subtract the average luminescence of the no-cell control from all other wells.[1] c. Normalize the data to the vehicle control, setting the average luminescence of the vehicle control wells to 100%.[1] d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[1]
Visualizations
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, leading to the downstream inhibition of cell proliferation and survival.
Caption: Hypothetical signaling pathway showing this compound inhibiting PI3K.
Experimental Workflow for Long-Term this compound Treatment
This diagram outlines a typical workflow for a long-term in vitro experiment with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Guide to PRL-3 Inhibitors: CG-707 vs. BR-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3, is a dual-specificity phosphatase implicated in the progression and metastasis of numerous cancers, including colorectal, gastric, and breast cancer. Its elevated expression in metastatic tissues compared to primary tumors has positioned it as a significant therapeutic target in oncology. The development of PRL-3 inhibitors aims to suppress tumor growth and metastasis by modulating key cellular signaling pathways. This guide provides a detailed comparison of two prominent rhodanine-based PRL-3 inhibitors, CG-707 and BR-1, supported by experimental data to aid researchers in their drug discovery and development efforts.
Comparative Analysis of this compound and BR-1
This compound and BR-1 are both rhodanine derivatives that have demonstrated potent and selective inhibition of PRL-3. The following sections and data, primarily derived from the work of Min G, et al., in Bioorganic & Medicinal Chemistry Letters (2013), offer a direct comparison of their performance.[1]
Data Presentation: Quantitative Comparison
The in vitro efficacy and selectivity of this compound and BR-1 have been characterized through various biochemical and cell-based assays. The data is summarized in the tables below.
| Inhibitor | PRL-3 IC50 (μM) | Notes |
| This compound | 0.8 | More potent in enzymatic inhibition. |
| BR-1 | 1.1 | Slightly less potent than this compound. |
Table 1: In Vitro Enzymatic Inhibition of PRL-3. The half-maximal inhibitory concentration (IC50) was determined using a fluorogenic substrate, DiFMUP, to measure PRL-3 phosphatase activity.
| Inhibitor | Cell Line | Effect on Migration | Effect on Invasion | Cytotoxicity |
| This compound | DLD-1 (PRL-3 overexpressing) | Strong inhibition | Strong inhibition | Not cytotoxic |
| BR-1 | DLD-1 (PRL-3 overexpressing) | Strong inhibition | Strong inhibition | Not cytotoxic |
Table 2: Cellular Activity in PRL-3 Overexpressing Colon Cancer Cells. Both compounds effectively inhibited cell migration and invasion in a Boyden chamber assay without affecting cell viability.
| Inhibitor | PTP1B | TCPTP | VHR | CDC25B |
| This compound | Selective | Selective | Selective | Selective |
| BR-1 | Selective | Selective | Selective | Selective |
Table 3: Selectivity Profile Against Other Phosphatases. Both inhibitors demonstrated selectivity for PRL-3 over other protein tyrosine phosphatases, a critical factor for minimizing off-target effects.
Experimental Protocols
PRL-3 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of compounds against PRL-3.
-
Enzyme: Recombinant human PRL-3.
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Protocol:
-
PRL-3 enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or BR-1) in assay buffer (e.g., 50 mM HEPES, pH 7.0, 1 mM EDTA) for a specified time at room temperature.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The dephosphorylation of DiFMUP by PRL-3 generates a fluorescent product, which is monitored using a fluorescence plate reader at an excitation of ~355 nm and an emission of ~460 nm.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Migration and Invasion Assays
Objective: To assess the effect of inhibitors on the migratory and invasive potential of cancer cells.
-
Apparatus: Boyden chamber with a porous membrane (e.g., 8 μm pore size).
-
Cell Line: DLD-1 colon cancer cells overexpressing PRL-3.
-
Protocol:
-
Migration Assay: Cells are seeded in the upper chamber of the Boyden apparatus in serum-free media containing the test inhibitor. The lower chamber contains a chemoattractant (e.g., media with fetal bovine serum).
-
Invasion Assay: The protocol is similar to the migration assay, but the membrane of the upper chamber is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate an extracellular matrix barrier.
-
Cells are incubated for a defined period (e.g., 24-48 hours) at 37°C.
-
Non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated or invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated/invaded cells is quantified by microscopy or by eluting the stain and measuring its absorbance.
-
Phosphatase Selectivity Assay
Objective: To determine the specificity of the inhibitors for PRL-3.
-
Enzymes: A panel of other protein tyrosine phosphatases (e.g., PTP1B, TCPTP, VHR, CDC25B).
-
Protocol:
-
The enzymatic activity of each phosphatase in the panel is measured in the presence of the inhibitors (this compound and BR-1) at a fixed concentration.
-
The assay for each phosphatase is conducted using its respective optimal substrate and buffer conditions.
-
The percentage of inhibition for each phosphatase is calculated and compared to the inhibition of PRL-3 to determine selectivity.
-
Visualizations: Signaling Pathways and Experimental Workflows
PRL-3 Signaling Pathways
PRL-3 is known to modulate multiple signaling pathways that are crucial for cancer progression. Overexpression of PRL-3 can lead to the activation of pro-oncogenic pathways and the inhibition of tumor-suppressive signals.
Caption: PRL-3's central role in oncogenic signaling pathways.
Experimental Workflow for PRL-3 Inhibitor Screening
The identification and validation of novel PRL-3 inhibitors typically follow a structured experimental workflow, from initial screening to in vivo evaluation.
Caption: A typical workflow for the discovery and validation of PRL-3 inhibitors.
Conclusion
Both this compound and BR-1 are effective rhodanine-based inhibitors of PRL-3, demonstrating potent anti-metastatic properties in preclinical models. This compound exhibits slightly higher potency in enzymatic assays. A key strength of both compounds is their selectivity for PRL-3 over other phosphatases, which is a critical attribute for potential therapeutic candidates. Further research, including in vivo efficacy and pharmacokinetic studies, will be necessary to fully elucidate their therapeutic potential. This comparative guide provides a foundational understanding for researchers working to develop novel anti-cancer therapies targeting the PRL-3 signaling pathway.
References
A Comparative Guide to the Efficacy of Novel Immuno-Oncology Agent CG-707 (Cretostimogene Grenadenorepvec) and Thienopyridone-Based PRL Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic modalities in oncology: the immuno-oncology agent CG-707 (specifically, cretostimogene grenadenorepvec, also known as CG0070) and the class of thienopyridone compounds that function as inhibitors of the Phosphatase of Regenerating Liver (PRL). While direct head-to-head clinical trials are unavailable due to their fundamentally different mechanisms of action, this guide will objectively compare their therapeutic strategies, available efficacy data, and underlying biological pathways.
It is important to note that "this compound" is not a unique identifier and has been associated with several investigational drugs. This guide focuses on cretostimogene grenadenorepvec, a late-stage clinical agent, as a representative of the "this compound" nomenclature in an immuno-oncology context. Thienopyridones are a broad class of molecules; this comparison will focus on their anti-cancer properties as PRL inhibitors.
Section 1: Overview of Therapeutic Mechanisms
This compound (Cretostimogene Grenadenorepvec): Oncolytic Immunotherapy
Cretostimogene grenadenorepvec is an oncolytic adenovirus designed to selectively replicate in and destroy cancer cells that have a defective Retinoblastoma (Rb) pathway, a common feature in many tumors. Its therapeutic effect is twofold:
-
Direct Oncolysis: The virus replicates within cancer cells, leading to cell lysis and the release of tumor-associated antigens and pathogen-associated molecular patterns.
-
Immune Activation: The virus is engineered to express Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a potent cytokine that stimulates the immune system, leading to a robust anti-tumor immune response.
Thienopyridone PRL Inhibitors: Targeted Signal Transduction Modulation
Certain thienopyridone compounds have been identified as potent inhibitors of PRL phosphatases (PRL-1, PRL-2, and PRL-3). These phosphatases are often overexpressed in various cancers and are implicated in promoting tumor progression, metastasis, and invasion. The proposed anti-cancer mechanism of thienopyridone PRL inhibitors involves:
-
Inhibition of Phosphatase Activity: By inhibiting PRL phosphatases, these compounds can modulate downstream signaling pathways that are crucial for cancer cell survival and proliferation.
-
Induction of Apoptosis: Some studies have shown that thienopyridone PRL inhibitors can induce apoptosis in cancer cells.
Section 2: Comparative Efficacy Data
The following tables summarize available clinical and preclinical data for cretostimogene grenadenorepvec and thienopyridone-based PRL inhibitors.
Table 1: Clinical Efficacy of Cretostimogene Grenadenorepvec in High-Risk, BCG-Unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC)
| Clinical Trial | Phase | Number of Patients | Key Efficacy Endpoint | Result | Citation |
| BOND-003 | 3 | 116 | Complete Response (CR) Rate at any time | 75.7% | [1] |
| BOND-003 | 3 | 66 (evaluable) | 3-month Landmark CR Rate | 68.2% | [1] |
| BOND-003 | 3 | 66 (evaluable) | 6-month Landmark CR Rate | 63.6% | [1] |
| BOND-003 | 3 | 110 | 12-month Landmark CR Rate | 46.4% | [2] |
| BOND-003 | 3 | 101 (evaluable) | 24-month Landmark CR Rate | 33.7% | [2] |
Table 2: Preclinical Efficacy of a Thienopyridone PRL Inhibitor
| Cancer Type | Model | Compound | Key Finding | Citation |
| Colon Cancer (RKO and HT-29 cells) | In vitro | Thienopyridone | EC50 values of 3.29 µM and 3.05 µM, respectively. | |
| HeLa Cells | In vitro | Thienopyridone | Dose-dependent downregulation of total p130Cas, induction of p130Cas and FAK cleavage, leading to caspase-mediated apoptosis. | |
| Tumor Cell Anchorage-Independent Growth | In vitro (soft agar) | Thienopyridone | Significant inhibition of growth. | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro | Thienopyridone (3.75-30 µM) | Significant suppression of migration but not proliferation. |
Section 3: Signaling Pathways and Experimental Workflows
Signaling Pathway of Cretostimogene Grenadenorepvec
Caption: Mechanism of action for Cretostimogene Grenadenorepvec.
Signaling Pathway of Thienopyridone as a PRL Inhibitor
Caption: Thienopyridone's mechanism as a PRL phosphatase inhibitor.
Section 4: Experimental Protocols
Cretostimogene Grenadenorepvec Clinical Trial Protocol (BOND-003)
-
Study Design: A Phase 3, single-arm, open-label study.[3]
-
Patient Population: Patients with high-risk, BCG-unresponsive NMIBC with carcinoma in situ, with or without Ta/T1 papillary disease.[3]
-
Intervention: Intravesical administration of cretostimogene grenadenorepvec.[3]
-
Primary Endpoint: Complete response rate at any time.[1]
-
Secondary Endpoints: Duration of response, progression-free survival, and safety.[3]
In Vitro Cell Viability Assay for Thienopyridone
-
Cell Lines: Human cancer cell lines (e.g., RKO, HT-29, HeLa).
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the thienopyridone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Western Blot for Apoptosis Marker Cleavage
-
Cell Culture and Treatment: Cancer cells are treated with the thienopyridone compound at various concentrations and time points.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, and cleaved p130Cas, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Section 5: Summary and Future Directions
Cretostimogene grenadenorepvec and thienopyridone-based PRL inhibitors represent two disparate yet potentially effective strategies for cancer therapy. Cretostimogene leverages the power of the immune system to recognize and eliminate tumor cells, a hallmark of modern immunotherapy, and has shown significant efficacy in late-stage clinical trials for NMIBC.[1][2] Thienopyridones, on the other hand, represent a targeted approach to inhibit specific signaling pathways that are dysregulated in cancer. While the clinical development of thienopyridones as anti-cancer agents is less advanced, preclinical data suggest their potential in modulating key cellular processes involved in cancer progression.
Future research should focus on the continued clinical development of both approaches. For cretostimogene, ongoing and future trials will likely explore its efficacy in other cancer types and in combination with other immunotherapies. For thienopyridone PRL inhibitors, further preclinical studies are needed to fully elucidate their mechanism of action and to identify predictive biomarkers for patient selection, which will be critical for their successful translation into clinical trials. The distinct mechanisms of these two therapeutic classes may also present opportunities for future combination therapies.
References
Validating CG-707's On-Target Efficacy Through PRL-3 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the PRL-3 inhibitor, CG-707, and the genetic knockdown of PRL-3 on cancer cell behavior. The data presented herein is intended to help researchers validate the on-target effects of this compound and understand its mechanism of action in the context of PRL-3 signaling.
Phosphatase of Regenerating Liver-3 (PRL-3) has emerged as a significant therapeutic target in oncology due to its established role in promoting cancer progression, including metastasis, proliferation, and angiogenesis.[1] this compound, a rhodanine-based compound, has been identified as an inhibitor of PRL-3's enzymatic activity.[2][3] To ascertain that the cellular effects of this compound are indeed mediated through its intended target, PRL-3, a comparison with the effects of direct PRL-3 knockdown is essential.
Quantitative Data Summary
The following tables summarize the quantitative effects of both pharmacological inhibition with this compound and genetic knockdown of PRL-3 on key cancer cell processes. While a direct head-to-head comparison of this compound and PRL-3 knockdown within a single study is not available in the public literature, this guide synthesizes data from multiple studies to provide a comprehensive overview.
Table 1: Inhibition of Cancer Cell Migration and Invasion
| Treatment | Cell Line | Assay | Quantitative Effect | Citation |
| This compound (10 µM) | DLD-1 (Colon Cancer) | Wound Healing Assay | ~50% inhibition of migration | [4] |
| This compound (10 µM) | DLD-1 (Colon Cancer) | Matrigel Invasion Assay | ~60% inhibition of invasion | [4] |
| PRL-3 shRNA | HCT116 (Colon Cancer) | Transwell Migration Assay | Significant inhibition of migration (data presented graphically) | |
| PRL-3 siRNA | SACC-LM (Salivary Adenoid Cystic Carcinoma) | Transwell Migration Assay | Significant inhibition of migration | |
| PRL-3 shRNA | Reh (B-cell Acute Lymphoblastic Leukemia) | Transwell Migration Assay (SDF-1α induced) | 90% reduction in migration after 60 minutes | [5] |
Table 2: Effect on Cell Viability
| Treatment | Cell Line | Assay | Quantitative Effect | Citation |
| This compound | DLD-1 (Colon Cancer) | Not specified | No significant cytotoxicity observed | [4] |
| PRL-3 shRNA | Jurkat (T-cell Acute Lymphoblastic Leukemia) | CellTiter-Glo | No significant difference in cell growth | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.
PRL-3 Knockdown using shRNA
Objective: To stably suppress the expression of PRL-3 in cancer cells.
Methodology:
-
Vector Selection and Preparation: Lentiviral vectors containing short hairpin RNA (shRNA) sequences targeting human PRL-3 and a non-targeting scramble control are used.
-
Cell Transduction: Cancer cells (e.g., HCT116, Jurkat) are seeded and grown to 50-70% confluency. The lentiviral particles are added to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection of Stable Clones: After 48-72 hours of transduction, the cells are cultured in a medium containing a selection agent (e.g., puromycin) to eliminate non-transduced cells.
-
Validation of Knockdown: The efficiency of PRL-3 knockdown is confirmed by Western blotting, comparing the PRL-3 protein levels in the shRNA-transduced cells to the scramble control.[2][6]
Western Blot for PRL-3 Knockdown Validation
Objective: To quantify the protein level of PRL-3 following shRNA-mediated knockdown.
Methodology:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for PRL-3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][6]
Transwell Migration Assay
Objective: To assess the effect of PRL-3 inhibition or knockdown on cancer cell migration.
Methodology:
-
Cell Preparation: Cancer cells are serum-starved for 12-24 hours.
-
Assay Setup: Cells are resuspended in a serum-free medium and seeded into the upper chamber of a Transwell insert (typically with an 8 µm pore size). The lower chamber is filled with a medium containing a chemoattractant, such as a fetal bovine serum or a specific chemokine like SDF-1α.[5]
-
Incubation: The plate is incubated for a period ranging from 6 to 48 hours, depending on the cell type.
-
Quantification: Non-migratory cells on the upper surface of the insert are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells can be quantified using a plate reader after staining.[5]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways influenced by PRL-3 and the experimental workflow for validating the on-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Specificity of Phosphatase Inhibitors: A Comparative Analysis
Introduction
In the intricate landscape of cellular signaling, protein phosphatases play a pivotal role in regulating a vast array of physiological and pathological processes by catalyzing the dephosphorylation of proteins. The development of specific inhibitors targeting these enzymes is a cornerstone of modern drug discovery, offering therapeutic potential for a multitude of diseases, including cancer, autoimmune disorders, and metabolic syndromes. This guide provides a comparative analysis of the specificity of phosphatase inhibitors, with a focus on presenting supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their endeavors.
Challenges in Identifying "CG-707"
Initial investigations to provide a specific analysis of a compound designated "this compound" as a phosphatase inhibitor have been inconclusive. Extensive searches across scientific literature, chemical databases, and patent repositories did not yield any publicly available information linking "this compound" to a known phosphatase inhibitor. The designation is prominently associated with a commercially available ceramic glaze. It is plausible that "this compound" represents an internal, preclinical, or otherwise undisclosed compound code. Consequently, a direct comparison of "this compound" with other phosphatases is not feasible at this time.
This guide will, therefore, pivot to a broader, illustrative comparison of well-characterized phosphatase inhibitors to provide a framework for understanding how such specificity is evaluated and presented. We will use the well-documented SHP2 inhibitor, SHP099 , as a primary example to demonstrate the principles and data presentation requested.
Comparative Specificity of a Model Phosphatase Inhibitor: SHP099
Src homology-2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, making it a key target in oncology. SHP099 is a potent and selective allosteric inhibitor of SHP2.
Quantitative Analysis of Inhibitor Specificity
The specificity of a phosphatase inhibitor is paramount to its utility as a research tool and its safety and efficacy as a therapeutic agent. Off-target effects can lead to unforeseen cellular toxicities and confound experimental results. The most common method to quantify inhibitor specificity is to determine the half-maximal inhibitory concentration (IC50) against a panel of related and unrelated phosphatases.
Table 1: In Vitro Phosphatase Inhibition Profile of SHP099
| Phosphatase | IC50 (µM) | Fold Selectivity vs. SHP2 |
| SHP2 | 0.07 | 1 |
| SHP1 | >100 | >1400 |
| PTP1B | >100 | >1400 |
| CD45 | >100 | >1400 |
| HePTP | >100 | >1400 |
| Lyp | >100 | >1400 |
| DUSP11 | >100 | >1400 |
| PP2A | >100 | >1400 |
| PP1 | >100 | >1400 |
Data presented is representative and compiled from publicly available studies on SHP099. The high IC50 values against other phosphatases demonstrate the remarkable selectivity of SHP099 for SHP2.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of inhibitor specificity data. Below is a generalized protocol for assessing phosphatase inhibitor specificity.
In Vitro Phosphatase Inhibition Assay
Objective: To determine the IC50 of an inhibitor against a panel of phosphatases.
Materials:
-
Recombinant human phosphatases (e.g., SHP2, SHP1, PTP1B, etc.)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide specific to the phosphatase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test inhibitor (e.g., SHP099) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the recombinant phosphatase to each well.
-
Add the serially diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using a microplate reader. For pNPP, this is typically done by measuring absorbance at 405 nm. For phosphopeptide substrates, a fluorescence or luminescence-based detection method is often used.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of Key Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Signaling Pathway Inhibition
Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by SHP099.
Experimental Workflow for Specificity Screening
Caption: Workflow for determining the specificity of a phosphatase inhibitor.
The rigorous evaluation of inhibitor specificity is a critical step in the development of novel therapeutics and chemical probes. While the identity of "this compound" as a phosphatase inhibitor remains unconfirmed in the public domain, the principles and methodologies for assessing specificity, as exemplified by the well-characterized SHP2 inhibitor SHP099, provide a clear roadmap for such an analysis. The use of quantitative data presented in clear tabular formats, detailed experimental protocols, and illustrative diagrams are essential components for a comprehensive and objective comparison guide for researchers and drug development professionals. Should information on "this compound" become publicly available, a similar analytical framework can be applied to elucidate its specificity profile.
In Vivo Validation of Anti-Metastatic Properties: A Comparative Guide for Novel Therapeutics
Disclaimer: Information regarding a specific compound designated "CG-707" is not publicly available. This guide, therefore, utilizes data from well-characterized anti-metastatic agents, namely the matrix metalloproteinase (MMP) inhibitors Batimastat and Marimastat, along with a selective MMP inhibitor SD-7300, to exemplify the principles and methodologies of in vivo validation for anti-metastatic drug candidates. This document serves as a template for researchers, scientists, and drug development professionals to understand the experimental framework for evaluating such compounds.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following tables summarize the in vivo anti-metastatic and anti-angiogenic properties of Batimastat, Marimastat, and SD-7300, based on preclinical studies.
Table 1: Overview of Investigational Anti-Metastatic Agents
| Compound | Target | Mechanism of Action | Administration Route |
| Batimastat (BB-94) | Broad-spectrum MMPs | Inhibits extracellular matrix degradation and angiogenesis.[1][2] | Intraperitoneal |
| Marimastat | Broad-spectrum MMPs | Inhibits MMPs involved in angiogenesis and tumor invasion.[3] | Oral |
| SD-7300 | MMP-2, -9, and -13 | Selective inhibition of key MMPs involved in metastasis. | Oral |
Table 2: In Vivo Anti-Metastatic Efficacy in Preclinical Models
| Compound | Animal Model | Cancer Cell Line | Primary Endpoint | Results |
| Batimastat | Athymic Nude Mice | MDA-MB-435 (Human Breast Cancer) | Lung Metastases | Reduced incidence, number, and total volume of lung metastases.[4] |
| Batimastat | C57BL/6 Mice | B16F1 (Murine Melanoma) | Liver Metastases | 54% reduction in tumor volume; inhibited angiogenesis within metastases.[1] |
| Batimastat & Captopril | C57BL/6 Mice | Lewis Lung Carcinoma | Lung Metastases | Combination resulted in 80% inhibition of metastasis.[2] |
| SD-7300 | 4T1 Mouse Model (Aggressive Mammary Carcinoma) | 4T1 (Murine Mammary Carcinoma) | Lung Metastases | Reduced metastasis number and burden by 50-60%. |
Table 3: In Vivo Anti-Angiogenic Effects
| Compound | Animal Model | Assay | Results |
| Batimastat | C57BL/6 Mice | Stereological quantification of functional blood vessels | Significantly reduced percentage vascular volume within liver metastases.[1] |
| Marimastat | SCID Mice | Matrigel Plug Assay | Stimulated angiogenesis in the absence of tumor cells.[5] |
| Marimastat | Head and Neck Cancer Xenografts | Factor VIII immunohistochemistry | Did not alter tumor angiogenesis when combined with chemoradiation.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for in vivo anti-metastatic studies.
Orthotopic Breast Cancer Metastasis Model (Batimastat)
-
Animal Model: Female athymic nude mice.
-
Cell Line: MDA-MB-435 human breast cancer cells.
-
Procedure:
-
MDA-MB-435 cells are injected into the mammary fat pads of the mice.
-
Primary tumors are allowed to grow to a specified size and are then surgically resected.
-
Post-surgery, mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of Batimastat (e.g., 30 mg/kg). The control group receives vehicle injections.
-
After a defined period, mice are euthanized, and lungs are harvested.
-
-
Metastasis Assessment: Lungs are fixed, sectioned, and stained with hematoxylin and eosin (H&E). The number and total volume of metastatic nodules are quantified microscopically.
Experimental Liver Metastasis Model (Batimastat)
-
Animal Model: C57BL/6 mice.
-
Cell Line: B16F1 murine melanoma cells.
-
Procedure:
-
B16F1 melanoma cells are injected into the mesenteric vein to target the liver.
-
Mice are treated with Batimastat (e.g., 50 mg/kg, i.p.) prior to and daily after cell injection.
-
At a predetermined endpoint, mice are sacrificed, and livers are collected.
-
-
Metastasis and Angiogenesis Assessment:
-
The number and diameter of liver metastases are measured.
-
Angiogenesis within the metastases is quantified using stereological analysis of functional blood vessels.
-
Spontaneous Mammary Cancer Metastasis Model (SD-7300)
-
Animal Model: 4T1 mouse model of aggressive mammary carcinoma.
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Procedure:
-
4T1 cells are injected into the mammary fat pad.
-
Once primary tumors are detectable, mice are treated orally with SD-7300.
-
After a treatment period (e.g., 7 days), the primary tumors are surgically excised.
-
Treatment is discontinued post-surgery.
-
Mice are monitored for a set period (e.g., 4 weeks) before sacrifice.
-
-
Metastasis Assessment: Lungs are harvested, and the number of metastases and the metastatic burden (area of metastases/total lung area) are determined from histological sections.
Mandatory Visualization
Signaling Pathway of MMP Inhibitors in Metastasis
Caption: Mechanism of MMP inhibitors in preventing metastasis.
Experimental Workflow for In Vivo Validation
Caption: A typical workflow for in vivo anti-metastatic drug validation.
References
- 1. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marimastat in recurrent colorectal cancer: exploratory evaluation of biological activity by measurement of carcinoembryonic antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulmonary delivery of the broad-spectrum matrix metalloproteinase inhibitor marimastat diminishes multiwalled carbon nanotube-induced circulating bioactivity without reducing pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CG-707 in High and Low PRL-3 Expressing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison Guide
This guide provides a comparative analysis of the cellular effects of the hypothetical therapeutic compound CG-707 on cancer cells exhibiting differential expression of the Phosphatase of Regenerating Liver-3 (PRL-3). PRL-3 is a dual-specificity phosphatase implicated in cancer progression, with high expression levels often correlating with increased metastasis and poor prognosis.[1] The data presented herein is based on established knowledge of PRL-3 signaling and the expected outcomes of inhibiting key downstream pathways.
Introduction to this compound and PRL-3
PRL-3 is known to promote tumorigenesis by activating several key signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT3 pathways.[1][2] These pathways are crucial for cell proliferation, survival, and migration. This compound is a novel, selective inhibitor of STAT3 phosphorylation and dimerization, a critical downstream node in the PRL-3 signaling cascade. This guide evaluates the hypothesis that cancer cells with high PRL-3 expression, and consequently hyperactivated STAT3 signaling, will exhibit greater sensitivity to this compound treatment compared to cells with low PRL-3 expression.
Data Summary: this compound Effects on Cellular Phenotypes
The following tables summarize the quantitative data from key in vitro experiments comparing the effects of this compound on a pair of isogenic cancer cell lines: one with high PRL-3 expression (PRL-3 High) and one with low PRL-3 expression (PRL-3 Low).
Table 1: Cell Viability (MTT Assay) after 48h this compound Treatment
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| PRL-3 High | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{2.5} |
| 1 | 78 ± 3.9 | ||
| 2.5 | 51 ± 5.2 | ||
| 5 | 28 ± 3.1 | ||
| 10 | 15 ± 2.5 | ||
| PRL-3 Low | 0 (Vehicle) | 100 ± 5.1 | \multirow{5}{}{15.0} |
| 1 | 95 ± 4.8 | ||
| 5 | 82 ± 6.0 | ||
| 10 | 65 ± 5.5 | ||
| 20 | 48 ± 4.9 |
Table 2: Apoptosis (Annexin V Staining) after 24h this compound Treatment (5 µM)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| PRL-3 High | Vehicle | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 |
| This compound (5 µM) | 25.6 ± 2.1 | 8.9 ± 1.3 | 34.5 | |
| PRL-3 Low | Vehicle | 2.9 ± 0.6 | 1.8 ± 0.5 | 4.7 |
| This compound (5 µM) | 9.8 ± 1.5 | 4.2 ± 0.9 | 14.0 |
Table 3: Cell Migration (Transwell Assay) after 24h this compound Treatment
| Cell Line | Treatment | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| PRL-3 High | Vehicle | 250 ± 22 | \multirow{2}{}{78%} |
| This compound (2.5 µM) | 55 ± 9 | ||
| PRL-3 Low | Vehicle | 85 ± 11 | \multirow{2}{}{35%} |
| This compound (2.5 µM) | 55 ± 8 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway, the experimental workflow, and the logical framework of this comparative study.
References
Revolutionizing NSCLC Treatment: A Comparative Analysis of SSGJ-707 and Pembrolizumab
For Immediate Release
SHANGHAI, China – November 21, 2025 – In the rapidly evolving landscape of non-small cell lung cancer (NSCLC) therapeutics, a new bispecific antibody, SSGJ-707, has emerged as a promising contender, challenging the established efficacy of standard-of-care treatments like Pembrolizumab. This guide provides a comprehensive cross-validation of SSGJ-707's performance against Pembrolizumab, incorporating the latest clinical trial data, detailed experimental methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
SSGJ-707, a recombinant humanized bispecific antibody, simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). This dual-action mechanism is designed to both reinvigorate the patient's anti-tumor immune response and inhibit tumor angiogenesis. Pembrolizumab, a cornerstone of current NSCLC treatment, is a monoclonal antibody that targets the PD-1 receptor, effectively releasing the brakes on the immune system to attack cancer cells. This guide will delve into a detailed comparison of their clinical efficacy, safety profiles, and the signaling pathways they modulate.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and safety data from recent clinical trials of SSGJ-707 and Pembrolizumab in patients with advanced NSCLC.
Table 1: Efficacy of SSGJ-707 (Monotherapy) in Treatment-Naive Advanced NSCLC
| Dosage | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Patient Subgroup |
| 5mg/kg Q3W | 29.6% | 85.2% | N/A |
| 10mg/kg Q3W | 61.8% | 97.1% | Overall |
| 54.5% | N/A | Non-squamous | |
| 75% | N/A | Squamous | |
| 57% | N/A | PD-L1 TPS 1%-49% | |
| 69% | N/A | PD-L1 TPS ≥50% | |
| 72% (in patients with at least two efficacy evaluations) | 100% | N/A | |
| 20mg/kg Q3W | 54.5% | 90.9% | N/A |
| 30mg/kg Q3W | 25% | 75% | N/A |
Data from NCT06361927 as of Jan 10, 2025.[1][2][3][4]
Table 2: Efficacy of SSGJ-707 in Combination with Chemotherapy in First-Line Advanced NSCLC
| Patient Cohort | Overall Response Rate (ORR) |
| Non-squamous | 58.6% |
| Squamous (with paclitaxel) | 37.5% |
| Squamous (with nab-paclitaxel) | 69.2% |
Data from NCT06412471 as of July 4, 2025.[5]
Table 3: Efficacy of Pembrolizumab (Monotherapy) in Advanced NSCLC
| Patient Population | Overall Response Rate (ORR) | Additional Details |
| High PD-L1 Expression (KEYNOTE-001) | 45.2% | Phase I trial |
| Overall Population (KEYNOTE-001) | 19.4% | Phase I trial |
| First-line, PD-L1 TPS ≥50% (KEYNOTE-024) | N/A | Showed superior overall survival vs. chemotherapy |
| First-line, PD-L1 TPS ≥1% (KEYNOTE-042) | N/A | Showed durable clinical benefit vs. chemotherapy |
Data from KEYNOTE-001, KEYNOTE-024, and KEYNOTE-042 clinical trials.[6][7][8][9]
Table 4: Comparative Safety Profiles
| Adverse Event Profile | SSGJ-707 (Monotherapy) | Pembrolizumab (Monotherapy) |
| Treatment-Related Adverse Events (TRAEs) | 78.3% of patients experienced TRAEs.[1][2][3][4] | A high percentage of patients experience AEs (96.6% in a pooled analysis).[10] |
| Grade ≥3 TRAEs | 24.1% of patients.[1][2][3][4] | 50.6% of patients experienced Grade 3-5 AEs in a pooled analysis.[10] |
| Most Common TRAEs | Hypercholesterolemia (18.1%), hypertriglyceridemia (18.1%), increased ALT (15.7%), increased AST (15.7%).[1][2][3][4] | Fatigue, musculoskeletal pain, decreased appetite, pruritus, diarrhea, nausea, rash, pyrexia, cough, dyspnea, constipation, pain, and abdominal pain. |
| TRAEs Leading to Discontinuation | 6% of patients.[1][2][3] | 12.7% of patients in a pooled analysis.[10] |
| Immune-Mediated AEs | Not specifically detailed in the provided results. | Occurred in 23.7% of patients in a pooled analysis, with 6.3% being Grade 3-5.[10] |
Mechanism of Action and Signaling Pathways
SSGJ-707's innovative design allows it to simultaneously engage two distinct and critical pathways in cancer progression. By blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, SSGJ-707 restores the immune system's ability to recognize and eliminate cancer cells.[11][12][13][14] Concurrently, its anti-VEGF component neutralizes VEGF, a key signaling protein that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[15][16][17][18] This dual blockade is hypothesized to create a more potent anti-tumor effect than targeting either pathway alone.
Pembrolizumab's mechanism is focused solely on the PD-1/PD-L1 axis. It is a highly selective antibody that binds to the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2.[19][20][21][22][23] This action releases the inhibition of the anti-tumor immune response, enabling T-cells to effectively attack and destroy cancer cells.
Dual-targeting mechanism of SSGJ-707.
Single-target mechanism of Pembrolizumab.
Experimental Protocols
The clinical validation of both SSGJ-707 and Pembrolizumab relies on a set of standardized assays to ensure data accuracy and reproducibility.
1. PD-L1 Expression Assessment by Immunohistochemistry (IHC)
-
Objective: To determine the percentage of tumor cells expressing PD-L1 (Tumor Proportion Score - TPS) or the combined positive score (CPS) in some indications.
-
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer solution.
-
Staining: Slides are incubated with a primary antibody specific for PD-L1 (e.g., clones 22C3, 28-8, or SP263). This is followed by incubation with a secondary antibody and a detection system (e.g., a polymer-based system with a chromogen like DAB).
-
Scoring: A trained pathologist evaluates the staining intensity and the percentage of positive tumor cells to determine the TPS.
-
2. Tumor Response Evaluation with RECIST 1.1
-
Objective: To provide a standardized and objective assessment of tumor burden changes during therapy.
-
Methodology:
-
Baseline Assessment: At the start of the trial, all measurable lesions are identified and their longest diameters are recorded using imaging techniques such as CT or MRI. The sum of the diameters of all target lesions is calculated.
-
Follow-up Assessments: Imaging is repeated at predefined intervals (e.g., every 6-9 weeks).
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
3. Assessment of Treatment-Related Adverse Events (TRAEs)
-
Objective: To systematically collect and grade the severity of adverse events potentially related to the study drug.
-
Methodology:
-
Data Collection: Adverse events are monitored and recorded at each study visit through patient interviews, physical examinations, and laboratory tests.
-
Grading: The severity of adverse events is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The scale ranges from Grade 1 (mild) to Grade 5 (death related to AE).
-
Attribution: The investigator assesses the likelihood that the adverse event is related to the study treatment.
-
Clinical trial experimental workflow.
Conclusion
SSGJ-707 has demonstrated a promising efficacy and manageable safety profile in early clinical trials for advanced NSCLC, with notable overall response rates, particularly at the 10mg/kg Q3W dosage. Its dual mechanism of targeting both PD-1 and VEGF presents a novel and potentially more comprehensive approach to cancer therapy compared to the single-pathway inhibition of Pembrolizumab. While Pembrolizumab remains a well-established and effective standard of care, the high response rates observed with SSGJ-707, especially in combination with chemotherapy, warrant further investigation in larger, randomized phase III trials. The ongoing and future studies will be critical in defining the precise role of SSGJ-707 in the evolving treatment paradigm for NSCLC. Researchers and clinicians should closely monitor the maturing data from these trials to guide future therapeutic strategies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3Sbio revs on with phase II data in tight PD-1/VEGF bispecific race | BioWorld [bioworld.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Long-Term Data Confirm Survival Benefit for Pembrolizumab in Advanced NSCLC - The Oncology Pharmacist [theoncologypharmacist.com]
- 8. Pembrolizumab provides long‐term survival benefits in advanced non‐small cell lung cancer: The 5‐year outcomes of the KEYNOTE‐024 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Safety profile of pembrolizumab monotherapy based on an aggregate safety evaluation of 8937 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ClinPGx [clinpgx.org]
- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 18. cusabio.com [cusabio.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 21. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 23. droracle.ai [droracle.ai]
CG-707: A Comparative Analysis of its Effects on PRL Family Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the small molecule inhibitor CG-707 on the Phosphatase of Regenerating Liver (PRL) family members, specifically PRL-1, PRL-2, and PRL-3. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform research and development efforts in oncology and related fields.
Introduction to PRL Phosphatases and this compound
The PRL family, consisting of PRL-1 (PTP4A1), PRL-2 (PTP4A2), and PRL-3 (PTP4A3), are highly homologous dual-specificity phosphatases implicated in cancer progression, particularly in metastasis.[1] Their structural similarity, with amino acid sequence identities of 76-87% between members, presents a challenge for the development of selective inhibitors. This compound is a rhodanine-based compound identified as a potent inhibitor of PRL-3.[2][3]
Effect of this compound on PRL-1, PRL-2, and PRL-3
Current research indicates that while this compound is a potent inhibitor of PRL-3, it is likely to be non-selective and therefore affect PRL-1 and PRL-2 as well. This is due to the high degree of homology within the catalytic domains of the PRL phosphatases.
A study on rhodanine-based PRL-3 inhibitors, including this compound, demonstrated potent inhibition of PRL-3's enzymatic activity.[2] However, a subsequent structure-activity relationship (SAR) study on a closely related analog revealed a lack of selectivity for PRL-3 over PRL-1 and PRL-2.[1] Another review noted that while this compound and a related compound, BR-1, showed negligible effects on nine other protein tyrosine phosphatases (PTPs), their selectivity against other PRL isoforms had not been evaluated.[4]
Table 1: Quantitative Data on this compound Inhibition
| Target | IC50 (µM) | Selectivity Data | Reference |
| PRL-3 | 0.8 | - | [2][3] |
| PRL-1 | Not Reported | Likely non-selective over PRL-1 and PRL-2 | [1] |
| PRL-2 | Not Reported | Likely non-selective over PRL-1 and PRL-2 | [1] |
Experimental Protocols
The following is a generalized methodology for assessing the inhibitory effect of compounds like this compound on PRL phosphatases, based on commonly used techniques in the field.
In Vitro Phosphatase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a phosphatase by 50% (IC50).
-
Protein Expression and Purification: Recombinant human PRL-1, PRL-2, and PRL-3 proteins are expressed in a suitable system (e.g., E. coli) and purified.
-
Substrate: A generic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), is commonly used. Upon dephosphorylation by a phosphatase, DiFMUP becomes fluorescent.
-
Assay Procedure:
-
Purified PRL protein is incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The fluorescence of the product is measured using a fluorometer.
-
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
PRL-Mediated Signaling Pathway
The PRL phosphatases are known to be involved in various signaling pathways that promote cell migration, invasion, and metastasis. A simplified representation of their role is depicted below.
Caption: Simplified signaling pathway of PRL phosphatases.
Inhibitor Screening Workflow
The general workflow for identifying and characterizing inhibitors of PRL phosphatases is outlined in the following diagram.
Caption: General workflow for PRL inhibitor discovery and characterization.
Conclusion
The available evidence strongly suggests that this compound, a known inhibitor of PRL-3, also affects PRL-1 and PRL-2 due to the high homology among these phosphatases. While specific IC50 values for this compound against PRL-1 and PRL-2 are not yet reported in the literature, researchers should anticipate a lack of selectivity. Future studies are warranted to precisely quantify the inhibitory activity of this compound against all three PRL family members to better understand its therapeutic potential and off-target effects.
References
- 1. Targeting phosphatases of regenerating liver (PRLs) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting PRL phosphatases in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Identity of "CG-707" Unclear, Preventing Analysis of Analogs
An extensive search for a therapeutic agent designated "CG-707" has yielded no specific results, hindering the generation of a structural activity relationship (SAR) comparison guide as requested. The identifier "this compound" appears to be associated with a commercially available ceramic glaze named "Woodland Fantasy" and is not found in scientific or clinical literature in the context of drug development.
While the search did identify several investigational drugs with similar alphanumeric designations, such as SSGJ-707, NGM707, KB707, THOR-707, and CG0070, there is no discernible link or synonymity with a compound referred to as "this compound." It is possible that "this compound" is an internal, preclinical, or otherwise non-publicly disclosed identifier for a specific research compound.
Without a clear identification of the parent compound "this compound," it is not feasible to retrieve data on its analogs, their biological activities, or the experimental protocols used for their evaluation. Therefore, the creation of a detailed comparison guide with quantitative data tables and visualizations as per the user's request cannot be fulfilled at this time.
To proceed with this request, clarification on the precise chemical entity or therapeutic agent of interest is required. Researchers, scientists, and drug development professionals seeking information on the structural activity relationships of a particular compound series are encouraged to verify the public identifier of the lead compound.
Independent Verification of BET Inhibitor IC50 Values: A Comparative Guide
In the landscape of epigenetic research and drug development, the accurate determination of a compound's inhibitory concentration (IC50) is paramount for assessing its potency and potential therapeutic efficacy. This guide provides a comparative analysis of the IC50 values of three prominent Bromodomain and Extra-Terminal (BET) inhibitors: OTX-015 (Birabresib), I-BET762 (Molibresib), and JQ1. The data presented herein is compiled from publicly available experimental results to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative IC50 Data of BET Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for OTX-015, I-BET762, and JQ1 against various BET bromodomains. These values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity in biochemical or cell-based assays.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | Biochemical | [1][2][3][4] |
| I-BET762 (Molibresib) | BET family | 32.5 - 42.5 | Biochemical | [5][6][7] |
| (+)-JQ1 | BRD4 (BD1) | 77 | Cell-free | [8][9][10] |
| (+)-JQ1 | BRD4 (BD2) | 33 | Cell-free | [8][9][10] |
| (+)-JQ1 | BRD2 (N-terminal) | 17.7 | Biochemical | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay format, protein construct, and substrate concentrations used. Direct comparison between different studies should be made with caution.
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values relies on robust and well-defined experimental protocols. Two common methods for assessing the potency of BET inhibitors are biochemical assays, such as AlphaScreen, and cell-based viability assays.
Biochemical IC50 Determination using AlphaScreen
Objective: To quantify the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Donor and acceptor beads are brought into proximity through the binding of a biotinylated histone peptide to a His-tagged bromodomain. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. A competitive inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., OTX-015) in a suitable solvent such as DMSO.
-
Prepare serial dilutions of the test compound to create a concentration gradient.
-
Reconstitute recombinant His-tagged BET bromodomain protein (e.g., BRD4) and biotinylated acetylated histone H4 peptide in the appropriate assay buffer.
-
Prepare suspensions of streptavidin-coated donor beads and nickel chelate acceptor beads in the dark.
-
-
Assay Procedure:
-
In a 384-well microplate, add the test compound at various concentrations.
-
Add the His-tagged BET bromodomain protein to each well.
-
Add the biotinylated acetylated histone H4 peptide to each well.
-
Incubate the plate at room temperature to allow for binding equilibrium to be reached.
-
Add the streptavidin-coated donor beads and nickel chelate acceptor beads to each well under subdued light.
-
Incubate the plate in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cellular IC50 Determination using a Cell Viability Assay (MTT Assay)
Objective: To measure the effect of a BET inhibitor on the proliferation and viability of a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a leukemia cell line for OTX-015) in appropriate growth medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BET inhibitor in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay and Data Acquisition:
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[12]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in BET inhibitor research, the following diagrams, generated using Graphviz, illustrate the experimental workflow for IC50 determination and the general signaling pathway affected by BET inhibition.
Caption: Experimental workflows for determining IC50 values.
Caption: Mechanism of action of BET inhibitors.
References
- 1. OTX 015 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. I-BET762 = 98 HPLC 1260907-17-2 [sigmaaldrich.com]
- 8. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 11. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Off-Target PRL-3 Inhibition by FDA-Approved Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of FDA-approved drugs that exhibit off-target inhibitory activity against Phosphatase of Regenerating Liver-3 (PRL-3), a protein tyrosine phosphatase implicated in cancer metastasis. While a dedicated, potent, and selective PRL-3 inhibitor, hypothetically termed CG-707 for the purpose of this guide, remains a goal in oncology drug development, examining the off-target effects of existing drugs offers valuable insights into the therapeutic potential and challenges of PRL-3 inhibition. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of PRL-3 Inhibitors
A screen of 1,443 FDA-approved drugs identified several compounds with inhibitory activity against the PRL phosphatase family. Among the notable hits were Salirasib, a Ras inhibitor, and Candesartan, an angiotensin II receptor antagonist. Their inhibitory concentrations (IC50) against PRL-3 and the related phosphatases PRL-1 and PRL-2 are presented below, offering a view of their potency and selectivity. For context, a hypothetical selective inhibitor like "this compound" would be expected to have a significantly lower IC50 for PRL-3 and high selectivity over other phosphatases.
| Compound | Primary FDA-Approved Indication | PRL-1 IC50 (µM) | PRL-2 IC50 (µM) | PRL-3 IC50 (µM) |
| Salirasib | Ras Inhibition (Investigational) | 53 ± 5 | 118 ± 22 | 27 ± 3 |
| Candesartan | Hypertension, Heart Failure | 69 ± 8 | 80 ± 15 | 28 ± 4 |
Data compiled from a screen of FDA-approved drugs identifying inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3 or PRL-3)[1]. The IC50 values indicate that both Salirasib and Candesartan inhibit PRL-3 in the micromolar range, with some activity against other PRL family members[1].
Mandatory Visualizations
PRL-3 Signaling Pathways
PRL-3 is known to influence several key signaling pathways that are critical in cancer progression, including cell proliferation, migration, and invasion.[2][3] Inhibition of PRL-3 is expected to modulate these downstream effects.
Caption: Overview of key signaling pathways regulated by PRL-3 in cancer.
Experimental Workflow: Screening for PRL-3 Inhibitors
The identification of PRL-3 inhibitors from a library of compounds typically follows a multi-step process, beginning with a high-throughput screen and followed by validation and functional assays.
Caption: A typical workflow for the screening and validation of PRL-3 inhibitors.
Experimental Protocols
In Vitro PRL Phosphatase Activity Assay
This assay is used to quantify the enzymatic activity of PRL phosphatases and to determine the inhibitory potency of test compounds.
-
Principle: The assay measures the dephosphorylation of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Upon dephosphorylation by a phosphatase, DiFMUP is converted to the highly fluorescent 6,8-difluoro-4-methylumbelliferone (DiFMU), and the increase in fluorescence is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human PRL-1, PRL-2, and PRL-3 proteins.
-
DiFMUP substrate (stock solution in DMSO).
-
Assay Buffer: e.g., 150 mM Bis-Tris (pH 6.0), 1.67 mM DTT.
-
Test compounds (e.g., Salirasib, Candesartan) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the respective wells. Include a DMSO-only control (no inhibition) and a known inhibitor as a positive control.
-
Add the recombinant PRL enzyme solution to all wells except for the negative control (no enzyme).
-
Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes) in the dark.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cell Migration (Scratch) Assay
This assay assesses the effect of PRL-3 inhibition on the migratory capacity of cancer cells in vitro.
-
Principle: A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time. A decrease in the rate of closure in the presence of an inhibitor suggests an anti-migratory effect.
-
Materials:
-
Adherent cancer cell line with high endogenous PRL-3 expression (e.g., HCT116, SW480) or cells engineered to overexpress PRL-3 (e.g., HEK293T-PRL3).
-
Complete cell culture medium.
-
Sterile pipette tips (e.g., p200) or a dedicated scratch tool.
-
Phosphate-Buffered Saline (PBS).
-
Test compounds dissolved in the appropriate vehicle (e.g., DMSO).
-
Phase-contrast microscope with a camera.
-
-
Procedure:
-
Seed cells in a multi-well plate and culture until they form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at the desired concentration or the vehicle control (e.g., DMSO).
-
Capture an initial image (T=0) of the scratch in each well.
-
Incubate the plate under standard cell culture conditions.
-
Capture images of the same scratch area at regular intervals (e.g., every 8, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of cell migration or the percentage of wound closure and compare the treated groups to the control group. Studies have shown that both Salirasib and Candesartan can significantly inhibit the migration of colorectal cancer cells.[2][4]
-
References
A Head-to-Head Clinical Showdown: SSGJ-707, a Novel Bispecific Antibody, Challenges the Standard of Care in Non-Small Cell Lung Cancer
A new contender has entered the ring in the fight against non-small cell lung cancer (NSCLC). SSGJ-707, an innovative bispecific antibody, is poised to challenge the established front-runner, Pembrolizumab, with a direct head-to-head Phase III clinical trial on the horizon. This guide provides a comprehensive comparison of these two immunotherapies, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms of action, clinical trial data, and experimental protocols.
SSGJ-707, developed by 3SBio, is a recombinant humanized bispecific molecule that simultaneously targets two critical pathways in cancer progression: programmed death 1 (PD-1) and vascular endothelial growth factor (VEGF)[1][2]. This dual-targeting approach aims to both reinvigorate the body's anti-tumor immune response and inhibit the formation of blood vessels that feed the tumor. In contrast, Pembrolizumab (marketed as Keytruda by Merck) is a well-established monoclonal antibody that has revolutionized NSCLC treatment by blocking the PD-1 receptor, thereby unleashing the immune system to attack cancer cells[3][4][5][6][7].
The upcoming Phase III clinical trial will directly compare the efficacy and safety of SSGJ-707 monotherapy against Pembrolizumab in patients with PD-L1 positive advanced NSCLC, with primary endpoint data anticipated by July 2026[8][9]. This pivotal study will provide the first direct comparative data between a PD-1/VEGF bispecific antibody and a standard-of-care PD-1 inhibitor in this patient population.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between SSGJ-707 and Pembrolizumab lies in their therapeutic targets. Pembrolizumab's mechanism is focused on blocking the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This interaction is a key mechanism of immune evasion used by cancer cells. By inhibiting this "off switch," Pembrolizumab restores the T-cells' ability to recognize and eliminate cancerous cells[4][5][7].
SSGJ-707 employs a more complex, dual-pronged attack. In addition to blocking the PD-1/PD-L1 pathway, it also sequesters VEGF. VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGF, SSGJ-707 aims to starve the tumor of its blood supply, further impeding its progression[1][2][10]. Preclinical studies have suggested that the presence of VEGF may even enhance the binding affinity of SSGJ-707 to the PD-1 receptor[1][2].
Figure 1: Simplified signaling pathways of Pembrolizumab and SSGJ-707.
Clinical Efficacy: A Look at the Numbers
While direct comparative data is pending, existing clinical trial results provide valuable insights into the potential of SSGJ-707 and the established efficacy of Pembrolizumab.
SSGJ-707: Promising Early Results
Phase II clinical trials of SSGJ-707 in treatment-naive advanced NSCLC have demonstrated encouraging efficacy, both as a monotherapy and in combination with chemotherapy.
Table 1: Efficacy of SSGJ-707 in Phase II Trials for First-Line Advanced NSCLC
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Monotherapy (10mg/kg Q3W) [1][2][11] | Overall | 61.8% - 72% | 97.1% - 100% |
| Non-Squamous | 54.5% | - | |
| Squamous | 75% | - | |
| PD-L1 TPS 1%-49% | 57% | - | |
| PD-L1 TPS ≥50% | 69% | - | |
| Combination with Chemotherapy [12][13] | Non-Squamous | 58.6% - 70.8% | 100% |
| Squamous (with nab-paclitaxel) | 69.2% | - | |
| Squamous (with paclitaxel) | 37.5% | - |
TPS: Tumor Proportion Score
Pembrolizumab: The Established Benchmark
Pembrolizumab has been extensively studied in numerous large-scale Phase III trials, establishing its role as a standard of care in NSCLC.
Table 2: Efficacy of Pembrolizumab in Key Phase III Trials for First-Line Advanced NSCLC
| Trial (Treatment) | Patient Population (PD-L1 TPS) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| KEYNOTE-024 (Monotherapy) [14][15][16] | ≥50% | 26.3 - 30.0 months | - | 44.8% |
| KEYNOTE-042 (Monotherapy) [17] | ≥1% | 16.7 months | 5.4 months | 27.3% |
| Meta-analysis (Combination with Chemo) [18] | - | Hazard Ratio vs. Chemo: 0.60 | Hazard Ratio vs. Chemo: 0.47 | Odds Ratio vs. Chemo: 3.22 |
Safety and Tolerability
Both SSGJ-707 and Pembrolizumab have demonstrated manageable safety profiles in clinical trials. As with most immunotherapies, treatment-related adverse events (TRAEs) are a key consideration.
For SSGJ-707 monotherapy, the most common TRAEs reported in a Phase II study included hypercholesterolemia, hypertriglyceridemia, and elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase)[1][2]. Grade ≥3 TRAEs occurred in 24.1% of patients, and 6% of patients discontinued treatment due to TRAEs[1][2]. In combination with chemotherapy, grade ≥3 TRAEs were reported in 39.0% of patients receiving SSGJ-707 at a 10 mg/kg dose[13].
Pembrolizumab is associated with a range of immune-related adverse events. In the KEYNOTE-024 study, treatment-related severe adverse events were observed in 31.2% of patients receiving Pembrolizumab monotherapy, which was lower than the chemotherapy arm (53.3%)[14].
Experimental Protocols
The clinical development of both SSGJ-707 and Pembrolizumab follows rigorous and standardized protocols to ensure the validity and reproducibility of the findings.
SSGJ-707 Clinical Trial Design
The Phase II trial of SSGJ-707 monotherapy (NCT06361927) enrolled treatment-naive patients with advanced NSCLC without actionable genomic alterations and with a PD-L1 expression of ≥1%[1][2]. Patients received SSGJ-707 intravenously every 3 weeks until disease progression or unacceptable toxicity. Tumor assessments were conducted every 6 weeks based on RECIST 1.1 criteria[1][2]. The Phase II combination therapy study (NCT06412471) followed a similar design, with patients receiving SSGJ-707 in combination with platinum-based chemotherapy[13].
Figure 2: Generalized experimental workflow for a comparative clinical trial.
Pembrolizumab Clinical Trial Design
The KEYNOTE-024 trial enrolled patients with previously untreated advanced NSCLC with a PD-L1 TPS of ≥50% and randomized them to receive either Pembrolizumab monotherapy or platinum-based chemotherapy[15]. The KEYNOTE-042 study had a broader inclusion criterion, enrolling patients with a PD-L1 TPS of ≥1%[17]. Both studies were randomized, open-label, phase III trials with overall survival and progression-free survival as key endpoints.
Conclusion and Future Outlook
SSGJ-707 represents a promising new therapeutic strategy for NSCLC with its novel dual-targeting mechanism. Early clinical data suggests significant anti-tumor activity and a manageable safety profile. The upcoming head-to-head Phase III trial against Pembrolizumab will be a critical determinant of its future role in the NSCLC treatment landscape. For researchers and clinicians, the results of this trial will be eagerly awaited, as they have the potential to introduce a new standard of care and provide a new therapeutic option for patients battling this challenging disease. The comparison of a bispecific antibody with an established PD-1 inhibitor will also provide valuable insights into the evolving field of cancer immunotherapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. keytrudahcp.com [keytrudahcp.com]
- 5. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Page loading... [guidechem.com]
- 9. GBI SOURCE [source.gbihealth.com.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 3Sbio revs on with phase II data in tight PD-1/VEGF bispecific race | BioWorld [bioworld.com]
- 12. pharmexec.com [pharmexec.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Pembrolizumab + Chemotherapy for Non-Small Cell Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Pembrolizumab provides long‐term survival benefits in advanced non‐small cell lung cancer: The 5‐year outcomes of the KEYNOTE‐024 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pembrolizumab in the treatment of non-small cell lung cancer—experiences from clinical practice [frontiersin.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Effectiveness and safety of pembrolizumab for patients with advanced non-small cell lung cancer in real-world studies and randomized controlled trials: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SSGJ-707: A Novel Bispecific Antibody in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging bispecific antibody SSGJ-707 against key alternatives, supported by available experimental data from clinical trials. Given that "CG-707" did not yield specific results, this analysis focuses on SSGJ-707, a likely candidate for the intended query.
SSGJ-707 is a recombinant humanized bispecific antibody that simultaneously targets the programmed death-1 (PD-1) receptor and the vascular endothelial growth factor (VEGF).[1][2] This dual mechanism of action is designed to enhance anti-tumor immunity while concurrently inhibiting tumor angiogenesis. This guide compares SSGJ-707 to its direct competitor, Ivonescimab, another PD-1/VEGF bispecific antibody, and the established standard-of-care PD-1 inhibitor, Pembrolizumab.
Mechanism of Action: A Dual-Pronged Attack
SSGJ-707 and Ivonescimab represent a novel class of cancer immunotherapies that combine immune checkpoint inhibition with anti-angiogenic effects in a single molecule.[1][3] By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), these agents prevent the inactivation of T-cells, thereby promoting an immune response against tumor cells.[4][5] Simultaneously, by sequestering VEGF, they inhibit the formation of new blood vessels that are crucial for tumor growth and metastasis.[3] In contrast, Pembrolizumab's mechanism is focused solely on the blockade of the PD-1 pathway.[6]
A noteworthy preclinical finding is that SSGJ-707 is reported to have a 10-fold greater affinity for PD-1 in the presence of VEGF when compared to Ivonescimab, a feature that may translate to enhanced potency within the tumor microenvironment where VEGF is often highly expressed.[2]
Caption: Comparative Signaling Pathways.
Comparative Efficacy from Clinical Trials
The most recent efficacy data for SSGJ-707 is derived from a Phase II clinical trial in treatment-naïve patients with advanced non-small cell lung cancer (NSCLC).[2] This data is compared with results from the Phase III HARMONi-2 trial for Ivonescimab and the established efficacy of Pembrolizumab.
Table 1: Efficacy in First-Line Advanced NSCLC (PD-L1 Positive)
| Efficacy Endpoint | SSGJ-707 (Phase II, 10mg/kg)[2] | Ivonescimab (HARMONi-2)[7] | Pembrolizumab (HARMONi-2 Comparator Arm)[7] |
|---|---|---|---|
| Overall Response Rate (ORR) | 61.8% | N/A (PFS was primary endpoint) | N/A |
| ORR (Squamous Histology) | 75.0% | N/A | N/A |
| ORR (Non-Squamous Histology) | 54.5% | N/A | N/A |
| Disease Control Rate (DCR) | 97.1% | N/A | N/A |
| Median Progression-Free Survival (PFS) | Data not mature | 11.14 months | 5.82 months |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.
Safety and Tolerability Profile
The safety profile of SSGJ-707 has been described as manageable.[2] Below is a comparison of treatment-related adverse events (TRAEs) from the respective clinical trials.
Table 2: Comparative Safety Data
| Safety Endpoint | SSGJ-707 (Phase II)[2] | Ivonescimab (HARMONi-2)[7] |
|---|---|---|
| Any Grade TRAEs | 78.3% | N/A |
| Grade ≥3 TRAEs | 24.1% | 29.4% |
| TRAEs Leading to Discontinuation | 6.0% | 1.5% |
| Common TRAEs (≥15%) | Hypercholesterolemia (18.1%), Hypertriglyceridemia (18.1%), Increased ALT (15.7%), Increased AST (15.7%) | Proteinuria (31.5%), Hypertension (15.7%) |
Experimental Protocols
Detailed experimental protocols from peer-reviewed publications are not yet available for SSGJ-707. The following methodologies are based on information from clinical trial registries.
SSGJ-707 Phase III Monotherapy Trial (NCT06980272)
This ongoing Phase III trial is a head-to-head comparison of SSGJ-707 against Pembrolizumab in the first-line treatment of advanced NSCLC.[8][9][10]
-
Objective: To evaluate the efficacy and safety of SSGJ-707 monotherapy compared to Pembrolizumab monotherapy.
-
Patient Population: Treatment-naïve adult patients with locally advanced or metastatic NSCLC with PD-L1 Tumor Proportion Score (TPS) ≥ 1%.
-
Study Design: A randomized, double-blind, multi-center study.
-
Intervention Arm: SSGJ-707 administered intravenously.
-
Comparator Arm: Pembrolizumab administered intravenously.
-
Primary Endpoints: Progression-Free Survival (PFS) as assessed by an independent review committee, and Overall Survival (OS).
-
Secondary Endpoints: Investigator-assessed PFS, ORR, Duration of Response (DoR), and safety.
Caption: SSGJ-707 vs. Pembrolizumab Trial Workflow.
SSGJ-707 Phase II Monotherapy Trial (NCT06361927)
This study provided the initial efficacy and safety data for SSGJ-707 as a monotherapy.[2]
-
Objective: To assess the preliminary efficacy and safety of SSGJ-707 in first-line advanced NSCLC.
-
Patient Population: Treatment-naïve adult patients with advanced NSCLC (without actionable genomic alterations) and PD-L1 expression ≥1%.
-
Study Design: An open-label, multi-center, single-arm study with dose escalation and expansion cohorts.
-
Intervention: SSGJ-707 administered intravenously every three weeks at doses of 5mg/kg, 10mg/kg, 20mg/kg, and 30mg/kg.
-
Primary Endpoint: Objective Response Rate (ORR) based on RECIST v1.1.
-
Tumor Assessments: Conducted every six weeks.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 3. What is the mechanism of action of Ivonescimab? [synapse.patsnap.com]
- 4. keytrudahcp.com [keytrudahcp.com]
- 5. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. onclive.com [onclive.com]
- 8. SSGJ-707 in Advanced Non-Small Cell Lung Cancer | MedPath [trial.medpath.com]
- 9. Page loading... [guidechem.com]
- 10. GBI SOURCE [source.gbihealth.com.cn]
Safety Operating Guide
Navigating the Disposal of CG-707 Woodland Fantasy Glaze
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the disposal procedures for CG-707, identified from safety data as Mayco's this compound Woodland Fantasy, a ceramic glaze. While not a conventional laboratory chemical, its formulation, containing soluble copper, necessitates careful handling and disposal.
Important Note: The identifier "this compound" in available safety and product literature refers to a commercial ceramic glaze, not a standard laboratory reagent. This product is described as a non-toxic, water-based glaze.[1][2][3] However, it contains soluble copper, which requires a caution label and specific disposal considerations.[4][5]
Safety and Handling Profile
The following table summarizes the key safety and handling information for this compound Woodland Fantasy glaze.
| Property | Description | Source |
| Product Name | This compound Woodland Fantasy | [1] |
| Product Type | Ceramic Glaze | [1][3] |
| Toxicity | Certified AP® nontoxic, but requires a caution label (CL®) due to soluble copper. | [4][5] |
| Primary Routes of Entry | Dermal, Inhalation. | [1] |
| Hazards to Humans | None during normal use. Inhalation of dried, unfired glaze dust is a primary concern due to silica content. | [1] |
| Personal Protective Equipment | Overalls, smocks, and aprons are recommended. | [1] |
| Ecotoxicity | Ecotoxicity is stated as "None." | [1] |
| Biodegradability | No. | [1] |
| Persistence | Yes. | [1] |
Disposal Workflow
The proper disposal of this compound Woodland Fantasy glaze should be approached with consideration for its soluble copper content. The following workflow provides a step-by-step process for its safe disposal.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedure outlined above is based on standard laboratory practices for chemical waste, taking into account the material's composition.
General Guidance for Disposal of Unused Glaze:
-
Waste Characterization: Due to the presence of soluble copper, unused or waste this compound glaze should be treated as potentially hazardous waste.
-
Segregation: Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.
-
Containerization: Collect waste glaze in a clearly labeled, sealed container. The label should indicate "Hazardous Waste" and specify that it contains soluble copper.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in regular trash.[6]
Disposal of Empty Containers:
Empty containers that have held this compound should be managed according to institutional protocols. If not triple-rinsed, they may need to be disposed of as hazardous waste.[7]
This guidance is intended to provide a framework for the safe disposal of this compound Woodland Fantasy glaze. Always prioritize your institution's specific protocols and local regulations.
References
- 1. maycocolors.com [maycocolors.com]
- 2. ceramicraft.com.au [ceramicraft.com.au]
- 3. kruegerpottery.com [kruegerpottery.com]
- 4. ceramic-supply-inc.myshopify.com [ceramic-supply-inc.myshopify.com]
- 5. Woodland Fantasy - Mayco [maycocolors.com]
- 6. offices.austincc.edu [offices.austincc.edu]
- 7. ttuhscep.edu [ttuhscep.edu]
Safeguarding Your Research: Essential Handling and Disposal of CG-707 Ceramic Glaze
For researchers, scientists, and professionals in drug development utilizing CG-707, commonly known as Woodland Fantasy ceramic glaze, a comprehensive understanding of its safe handling and disposal is paramount. This guide provides immediate, essential safety protocols and logistical plans to ensure a secure laboratory environment. While this compound is a commercial ceramic glaze and not a typical laboratory chemical, it contains substances that necessitate careful handling to mitigate potential health risks.
Hazard Identification and Personal Protective Equipment
This compound is a water-based, premixed glaze that is non-toxic under normal use.[1] However, it contains crystalline silica, a known carcinogen, and soluble copper, which requires a Cautionary Label (CL).[2][3] The primary routes of exposure are inhalation and dermal contact.[1] The greatest risk of inhalation occurs when handling dried, unfired glazed ware or during spray application.[1]
To minimize exposure, the following personal protective equipment (PPE) is essential:
| Hazard | Potential Health Effect | Recommended PPE |
| Inhalation of Dust | Chronic exposure to crystalline silica can lead to silicosis, a serious lung disease.[3][4] | A NIOSH-approved N95 or P100 respirator is mandatory when mixing dry glazes or creating dust from greenware.[3] A respirator is also recommended during spray application. |
| Skin Contact | Some individuals may experience skin irritation from prolonged contact with glaze materials. | Nitrile or latex gloves should be worn to protect the skin.[3] Protective clothing such as overalls, smocks, or aprons is also recommended.[1] |
| Eye Contact | Accidental splashes can cause eye irritation. | Safety glasses or goggles should be worn to protect the eyes from splashes. |
Operational Workflow for Safe Handling
To ensure a safe operational procedure, the following step-by-step workflow should be implemented. This process is designed to minimize the generation of airborne particles and prevent accidental ingestion or skin contact.
Disposal Plan
Proper disposal of unused or waste this compound glaze is crucial to prevent environmental contamination. As it contains heavy metals, it should not be poured down the drain.
There are two primary methods for the safe disposal of excess glaze:
-
Inert Firing: The most recommended method is to fire the waste glaze in a kiln. This process vitrifies the material, rendering it inert and stable for disposal in regular landfill. The waste glaze can be poured into a bisque-fired container and fired to a temperature that ensures it fuses into a solid block.
-
Hazardous Waste Disposal: If firing is not an option, the unfired glaze should be treated as hazardous waste. It can be allowed to evaporate to a solid state in a labeled, sealed container. Contact your institution's environmental health and safety department or a local waste disposal company for guidance on proper disposal procedures for hazardous materials.
The following flowchart outlines the decision-making process for the disposal of this compound waste.
By adhering to these safety protocols and disposal plans, professionals can confidently and safely handle this compound ceramic glaze, ensuring a secure working environment and responsible environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
